molecular formula C7H10N4 B1356779 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 21254-23-9

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1356779
CAS No.: 21254-23-9
M. Wt: 150.18 g/mol
InChI Key: HWLUYAARRNLXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLUYAARRNLXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591774
Record name 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21254-23-9
Record name 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the pharmaceutical industry. The pyrazole nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The specific substitution pattern of this molecule, featuring an isopropyl group at the N1 position, an amino group at C5, and a carbonitrile at C4, makes it a valuable intermediate for the synthesis of more complex drug candidates, including kinase inhibitors. This guide will focus on the most prevalent and efficient synthetic strategies for its preparation.

Primary Synthetic Pathway

The most direct and widely employed method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the cyclocondensation reaction between a substituted hydrazine and a derivative of malononitrile. For the target molecule, this involves the reaction of isopropylhydrazine with (ethoxymethylene)malononitrile.

This reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazole ring. The regioselectivity of the reaction, yielding the 1,5-disubstituted pyrazole, is generally favored under neutral or slightly acidic conditions.

Synthesis_Pathway Isopropylhydrazine Isopropylhydrazine Intermediate Michael Adduct (Unstable Intermediate) Isopropylhydrazine->Intermediate + EMM (Ethoxymethylene)malononitrile EMM->Intermediate Product 5-amino-1-isopropyl-1H- pyrazole-4-carbonitrile Intermediate->Product Cyclization (-EtOH)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is not extensively reported in peer-reviewed literature, the following detailed experimental procedure is adapted from established methods for the synthesis of analogous 1-substituted-5-aminopyrazole-4-carbonitriles.

3.1. Materials and Equipment

  • Isopropylhydrazine hydrochloride (or free base)

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Triethylamine (or other suitable base if starting from hydrochloride salt)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate, hexanes)

3.2. Detailed Synthesis Protocol

  • Preparation of Isopropylhydrazine Free Base (if starting from hydrochloride):

    • In a flask, dissolve isopropylhydrazine hydrochloride (1.0 eq) in water.

    • Cool the solution in an ice bath and add a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate or potassium carbonate) dropwise with stirring until the solution becomes basic (pH > 8).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Isopropylhydrazine is volatile and potentially toxic; handle in a well-ventilated fume hood.

  • Cyclocondensation Reaction:

    • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol in a round-bottom flask, add isopropylhydrazine (1.0-1.2 eq) dropwise at room temperature with stirring.

    • If using isopropylhydrazine hydrochloride, add triethylamine (1.1 eq) to the reaction mixture to liberate the free base in situ.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

    • Continue refluxing until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • The product may precipitate upon cooling or concentration. If so, collect the solid by filtration.

    • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

    • Collect the crude product by filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Experimental_Workflow Start Start Materials: - Isopropylhydrazine - (Ethoxymethylene)malononitrile - Ethanol Reaction Cyclocondensation Reaction (Reflux in Ethanol) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool and Concentrate - Precipitate in Water - Filter Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Product Final Product: 5-amino-1-isopropyl-1H- pyrazole-4-carbonitrile Purification->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data and Physical Properties

ParameterExpected Value/RangeNotes
Yield 60-90%Highly dependent on reaction conditions and purity of starting materials.
Reaction Time 2-8 hoursCan be influenced by temperature and the presence of a catalyst.
Purity >95%Achievable with proper purification techniques like recrystallization.
Melting Point Not reportedExpected to be a crystalline solid with a defined melting point.
Appearance White to off-white solidTypical for this class of compounds.

Note: The above data are estimates and should be confirmed by experimental results.

Catalyst and Reaction Condition Optimization

While the uncatalyzed reaction often proceeds with good yields, various catalysts have been shown to improve reaction rates and yields in the synthesis of related pyrazoles.

  • Acid Catalysis: The use of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can facilitate the cyclization step.

  • Base Catalysis: In some instances, a base catalyst may be employed, although this can sometimes lead to side reactions.

  • Solvent Effects: While ethanol is the most common solvent, other polar protic or aprotic solvents could be explored to optimize solubility and reaction rates.

  • Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate.

Conclusion

The synthesis of this compound is readily achievable through the well-established cyclocondensation of isopropylhydrazine and (ethoxymethylene)malononitrile. The presented experimental protocol, based on analogous and reliable procedures, provides a solid foundation for the successful laboratory preparation of this valuable building block. Further optimization of reaction conditions, including the potential use of catalysts, can lead to improved yields and shorter reaction times, enhancing the efficiency of its synthesis for applications in drug discovery and development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

A Comprehensive Technical Guide to 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. This guide focuses on a specific, yet highly relevant derivative: 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS Number: 21254-23-9 ).[1] This compound serves as a critical building block for the synthesis of more complex molecules, particularly kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. The information presented herein is intended to empower researchers to leverage the full potential of this versatile chemical entity.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

PropertyValueSource
CAS Number 21254-23-9[1]
Molecular Formula C₇H₁₀N₄[1]
Molecular Weight 150.18 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Purity Commercially available up to 95%[2]
Storage Store in a cool, dry, and well-ventilated area.General laboratory practice

Safety and Handling: As with any chemical intermediate, proper safety precautions are essential when handling this compound. It is intended for industrial or scientific research purposes only and is not for medicinal or edible use.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthesis of this compound: A Protocol Deep-Dive

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Isopropylhydrazine Isopropylhydrazine Target 5-amino-1-isopropyl-1H- pyrazole-4-carbonitrile Isopropylhydrazine->Target + EMM (Ethoxymethylene)malononitrile EMM->Target + G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) Ligand->Receptor Binds and Activates Substrate Downstream Substrate Receptor->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cellular_Response Initiates Signaling Cascade Inhibitor 5-amino-1-isopropyl-1H- pyrazole-4-carbonitrile Derivative Inhibitor->Receptor Binds to ATP-binding site (Inhibits)

References

An In-depth Technical Guide to ¹H and ¹³C NMR of Aminopyrazole Carbonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminopyrazole carbonitriles represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including roles as kinase inhibitors and apoptosis inducers, have established them as a significant scaffold in medicinal chemistry and drug discovery. A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as an indispensable tool for the unambiguous structural characterization of these molecules. This guide provides a comprehensive overview of the NMR data, experimental protocols, and relevant biological pathways associated with aminopyrazole carbonitriles.

Data Presentation: ¹H and ¹³C NMR of Substituted Aminopyrazole Carbonitriles

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted aminopyrazole carbonitriles, providing a valuable reference for researchers in the field. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data of Selected Aminopyrazole Carbonitriles

CompoundSolvent¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H)[1]
5-amino-3-phenyl-1H-pyrazole-4-carbonitrile DMSO-d₆7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H)[1]
5-amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile DMSO-d₆9.74 (s, 1H), 7.98 – 7.62 (m, 2H), 7.47 (d, J = 27.5 Hz, 5H), 6.90 (s, 2H), 6.67 (s, 2H)[1]
5-amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile DMSO-d₆8.26 – 8.00 (m, 2H), 7.87 (s, 1H), 7.80 – 7.68 (m, 2H), 7.58 (s, 5H), 7.29 (s, 2H), 7.07 (s, 2H), 6.73 (s, 2H)[1]

Table 2: ¹³C NMR Data of Selected Aminopyrazole Carbonitriles

CompoundSolvent¹³C Chemical Shifts (δ, ppm)
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28[1]
5-amino-3-phenyl-1H-pyrazole-4-carbonitrile DMSO-d₆153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45[1]
5-amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile DMSO-d₆158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38[1]
5-amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile DMSO-d₆160.64, 153.35, 151.82, 146.13, 132.90, 131.56, 130.74, 129.98, 129.53, 128.53, 124.80, 122.62, 119.14, 115.92[1]

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous experimental procedures. The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of aminopyrazole carbonitriles.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the aminopyrazole carbonitrile derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives due to its excellent solubilizing power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans is required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (for structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (two- and three-bond couplings), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and a biological pathway relevant to the study and application of aminopyrazole carbonitriles.

Apoptosis Induction Pathway

Certain carbonitrile-substituted pyrazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL-2 and activating Caspase-3.[2]

apoptosis_pathway cluster_drug Drug Action cluster_cellular Cellular Response Aminopyrazole\nCarbonitrile Aminopyrazole Carbonitrile BCL2 BCL2 Aminopyrazole\nCarbonitrile->BCL2 Inhibition Caspase3_inactive Pro-Caspase-3 BCL2->Caspase3_inactive Inhibits Activation Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Execution

Apoptosis induction by aminopyrazole carbonitriles.
Experimental Workflow for NMR-based Structure Elucidation

The structural determination of novel aminopyrazole carbonitriles heavily relies on a systematic workflow employing various NMR techniques.

structure_elucidation_workflow Sample Sample 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR If structure is complex Data_Analysis Spectral Analysis (Chemical Shifts, Couplings, Correlations) 1D_NMR->Data_Analysis 2D_NMR->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Structure_Validation Validate Structure Structure_Proposal->Structure_Validation Structure_Validation->Data_Analysis Inconsistent Final_Structure Final Structure Structure_Validation->Final_Structure Consistent

Workflow for structure elucidation using NMR.
Logical Relationship for Signal Assignment in Disubstituted Pyrazoles

2D NMR spectroscopy provides a logical pathway for the unambiguous assignment of proton and carbon signals in disubstituted pyrazole systems.

signal_assignment_logic Start Acquire ¹H, ¹³C, HSQC, HMBC HSQC HSQC Analysis: Correlate directly bonded ¹H and ¹³C signals Start->HSQC HMBC HMBC Analysis: Identify long-range ¹H-¹³C correlations (2-3 bonds) Start->HMBC Identify_H Identify key proton signals (e.g., singlets for pyrazole ring protons) Start->Identify_H Correlate_H_to_C Use HMBC to correlate protons to quaternary carbons and adjacent carbons HSQC->Correlate_H_to_C HMBC->Correlate_H_to_C Identify_H->Correlate_H_to_C Final_Assignment Complete Signal Assignment Correlate_H_to_C->Final_Assignment

Logical workflow for 2D NMR signal assignment.

References

The Core Physicochemical and Structural Properties of Pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole and its derivatives stand as a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a remarkable versatility that has led to their incorporation in drugs with anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[2][4][5] The wide-ranging biological activities stem from the unique physicochemical properties of the pyrazole ring, which can be finely tuned through various substitutions.[6][7] This guide provides an in-depth exploration of the physical, chemical, and structural properties of pyrazole derivatives, offering critical insights for researchers and professionals engaged in drug discovery and development.

Physical Properties

The physical properties of pyrazole derivatives, such as melting point, boiling point, solubility, and lipophilicity, are pivotal for their pharmacokinetic and pharmacodynamic profiles. These properties are heavily influenced by molecular weight, the nature and position of substituents, and intermolecular forces like hydrogen bonding.[6][8] For instance, the parent pyrazole is a colorless crystalline solid at room temperature, a characteristic attributed to intermolecular hydrogen bonding which can lead to the formation of dimers in concentrated solutions.[8][9][10]

Table 1: Physical Properties of Pyrazole and Select Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogP
PyrazoleC₃H₄N₂68.0867-70[11]186-188[11]2.48-2.5[7][12]0.26[12]
3-MethylpyrazoleC₄H₆N₂82.11-30205~2.30.61
4-NitropyrazoleC₃H₃N₃O₂113.08162-164--0.960.38
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37157-159-11.13.43
SildenafilC₂₂H₃₀N₆O₄S474.58187-189-9.01.9

Note: Values for derivatives are representative and can vary based on specific isomers and experimental conditions.

The solubility of pyrazole derivatives is a critical factor for their formulation and bioavailability.[6] The pyrazole ring itself can act as both a hydrogen bond donor (N1-H) and acceptor (N2), influencing its interaction with aqueous and lipid environments.[7][13] Generally, polar functional groups enhance water solubility, while nonpolar substituents increase solubility in organic solvents.[6] The lipophilicity, often expressed as LogP, is a key determinant of a drug's ability to cross cell membranes. Pyrazole has a significantly lower lipophilicity (ClogP = 0.24) compared to benzene (ClogP = 2.14), a property that is often leveraged in drug design to improve physicochemical characteristics.[7]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation of newly synthesized pyrazole derivatives. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecular framework.[14][15]

Infrared (IR) Spectroscopy: The IR spectra of N-unsubstituted pyrazoles are characterized by a distinct N-H stretching band, which can be observed between 3100 and 3180 cm⁻¹.[16] The shape and position of this band can provide insights into the hydrogen-bonding motifs (e.g., catemeric or trimeric) in the solid state.[16] Other characteristic bands include C=N stretching, C=C stretching of the aromatic ring, and various C-H bending vibrations.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of pyrazole itself show signals for the C3-H and C5-H protons around 7.61 ppm and the C4-H proton at approximately 6.31 ppm.[10] The N-H proton signal is typically broad and appears at a much lower field (around 12.64 ppm).[10] The chemical shifts are highly sensitive to the electronic effects of substituents on the ring.

  • ¹³C NMR: In the carbon NMR spectrum of pyrazole, the C3 and C5 carbons resonate at around 134-135 ppm, while the C4 carbon appears at a more upfield position, approximately 105.2 ppm.[10]

Table 2: Typical Spectroscopic Data for the Pyrazole Ring

SpectroscopyFeatureTypical RangeNotes
IR ν(N-H) stretch3100 - 3180 cm⁻¹Present in N-unsubstituted pyrazoles.[16]
ν(C=N), ν(C=C)1400 - 1600 cm⁻¹Ring stretching vibrations.[17]
¹H NMR C3-H, C5-Hδ 7.5 - 8.5 ppmChemical shift depends on substituents.[10]
C4-Hδ 6.0 - 6.5 ppmTypically the most upfield ring proton.[10]
N1-Hδ 10 - 14 ppmOften broad; present in N-unsubstituted pyrazoles.[10]
¹³C NMR C3, C5δ 130 - 150 ppmChemical shift depends on substituents.[10]
C4δ 100 - 110 ppmTypically the most upfield ring carbon.[10]

Chemical Properties and Reactivity

The pyrazole ring is an aromatic system with 6 π-electrons.[10] Its chemical reactivity is characterized by the interplay of its two nitrogen atoms. The N1 nitrogen is pyrrole-like and can be deprotonated by a base, while the N2 nitrogen is pyridine-like and can be protonated by strong acids.[8][10]

  • Tautomerism: Unsubstituted or symmetrically substituted pyrazoles exist as a single structure. However, unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, which can complicate alkylation reactions, often yielding a mixture of N-1 and N-2 alkylated isomers.[7][8]

  • Electrophilic Substitution: The presence of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. Consequently, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position, which has the highest electron density.[8][10][18]

  • Nucleophilic Substitution: The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.

  • Reactions at Nitrogen: The N1-H of the pyrazole ring can be readily substituted through reactions with various electrophiles, such as alkyl halides and acyl chlorides, after deprotonation with a suitable base.

Structural Properties and X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of pyrazole derivatives.[19] This technique provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).[19][20] The crystal packing of pyrazole derivatives is often governed by hydrogen bonds, particularly N-H···N or N-H···O interactions, which can lead to the formation of supramolecular structures like dimers, trimers, and catemers (chains).[16][19]

Table 3: Example Crystallographic Data for Pyrazolone Derivatives

ParameterCompound ICompound IICompound III
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1P2₁2₁2₁
Data sourced from a comparative guide on bioactive pyrazole derivatives.[19]

The planarity of the pyrazole ring is a common feature, and the overall molecular conformation is influenced by the steric and electronic properties of its substituents.[19]

Thermal Stability

The thermal stability of pyrazole derivatives is an important consideration for their synthesis, storage, and formulation. The parent pyrazole is a relatively stable compound. However, the introduction of certain functional groups, particularly nitro groups, can significantly impact thermal stability, making them energetic materials.[21] The decomposition of nitro-substituted pyrazoles is often initiated by reactions involving the NO₂ substituent.[22] Computational studies have shown that the decomposition pathways can include N₂ elimination or nitro-nitrite isomerization, depending on the specific substitution pattern.[21]

Experimental Protocols

A. Generalized Protocol for Pyrazole Synthesis (Knorr Synthesis)

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for preparing the pyrazole core.[2] This involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][23]

Methodology:

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (e.g., phenylhydrazine, 1 equivalent) to the solution. The reaction may be catalyzed by a small amount of acid.[23]

  • Reaction: Heat the mixture under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point analysis.

G cluster_workflow Knorr Pyrazole Synthesis Workflow Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Solvent Dissolve in Solvent (e.g., Ethanol) Reactants->Solvent Reaction Heat under Reflux (Acid Catalyst) Solvent->Reaction Workup Cooling & Precipitation or Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Pyrazole Derivative Purification->Product

Caption: Generalized workflow for the Knorr synthesis of pyrazole derivatives.

B. Generalized Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for determining the crystal structure of a synthesized pyrazole derivative.[19]

Methodology:

  • Crystal Growth and Selection: Grow suitable single crystals of the pyrazole derivative, often by slow evaporation of a solvent. Select a crystal of appropriate size and quality under a polarizing microscope.[19]

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[19]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods (e.g., with software like SHELXT). Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[16]

  • Data Analysis and Visualization: Analyze the final refined structure to understand molecular conformation, crystal packing, and intermolecular interactions like hydrogen bonds. Visualize the structure using software like Olex2 or Mercury.[19]

Biological Activity and Signaling Pathways

The therapeutic potential of pyrazole derivatives is vast, with many compounds acting as potent and selective inhibitors of key biological targets.[4] In oncology, for example, pyrazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[4][24]

One critical signaling pathway often targeted by pyrazole-based anticancer agents is the PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism.[4]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound 43) Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrazole derivative.[4]

The ability to strategically modify the pyrazole scaffold allows for the optimization of binding affinity and selectivity for specific targets, a core principle of modern drug design.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core Pyrazole Core (Privileged Scaffold) Substituents Substituent Modification (R1, R2, R3) Core->Substituents Properties Modulated Properties: - Sterics - Electronics - Lipophilicity - H-bonding Substituents->Properties Binding Target Binding Affinity & Selectivity Properties->Binding Activity Biological Activity (e.g., Anticancer Efficacy) Binding->Activity

References

The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance across a spectrum of therapeutic areas. Its inherent drug-like properties and synthetic accessibility have established it as a "privileged scaffold," a core molecular framework that can be readily adapted to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of the biological importance of the aminopyrazole core, with a focus on its role in the development of targeted therapies. We will delve into its applications as a potent inhibitor of various enzyme families, present key quantitative data, detail relevant experimental methodologies, and visualize critical biological pathways and experimental workflows.

The Aminopyrazole Scaffold: A Versatile Pharmacophore

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, forms the foundation of this important scaffold. The addition of an amino group transforms it into a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological macromolecules. The position of the amino substituent—at the 3, 4, or 5 position of the pyrazole ring—profoundly influences the molecule's electronic properties and spatial arrangement, thereby dictating its target specificity and biological activity.[1][2][3] This adaptability has been successfully exploited to design potent and selective inhibitors for a range of enzymes and receptors.

Key Therapeutic Applications

The aminopyrazole scaffold has proven to be a rich source of novel therapeutic agents, with notable successes in oncology, inflammation, and infectious diseases.

Anticancer Activity: A Focus on Kinase Inhibition

Perhaps the most significant contribution of the aminopyrazole scaffold has been in the development of protein kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyrazole core can mimic the adenine hinge-binding region of ATP, the natural substrate for kinases, leading to potent and often selective inhibition.[6]

Bruton's Tyrosine Kinase (BTK) Inhibitors: Pirtobrutinib, a recently approved drug for B-cell malignancies, features a 5-aminopyrazole core.[1][7] It is a non-covalent, reversible BTK inhibitor, a key component of the B-cell receptor (BCR) signaling pathway.[2][8] By blocking BTK, pirtobrutinib effectively halts the downstream signaling that promotes B-cell proliferation and survival.[2][8]

Janus Kinase (JAK) Inhibitors: Gandotinib (LY2784544) is a selective JAK2 inhibitor built upon a 3-aminopyrazole scaffold.[4] It has shown efficacy in clinical trials for myeloproliferative neoplasms, which are often driven by mutations in JAK2.[9][10][11]

Aurora Kinase Inhibitors: Tozasertib (VX-680 or MK-0457) is a pan-Aurora kinase inhibitor that utilizes an aminopyrazole moiety.[4][6] Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory and Antimicrobial Properties

Beyond oncology, aminopyrazole derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents. Their mechanism in inflammation often involves the inhibition of key signaling molecules like p38 MAPK.[2][3] In the realm of infectious diseases, these compounds have shown activity against a range of bacterial and fungal pathogens.[1][7]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative aminopyrazole derivatives against various targets.

Table 1: Anticancer Activity of Aminopyrazole Derivatives (IC50 Values)

Compound/Drug NameTarget Kinase(s)Cell LineIC50 (nM)Reference(s)
PirtobrutinibBTKTMD86.2[3]
Gandotinib (LY2784544)JAK2V617FBa/F320[4]
Tozasertib (VX-680)Aurora A-0.6 (Ki)[12]
Tozasertib (VX-680)Aurora B-18 (Ki)[12]
Tozasertib (VX-680)Aurora C-4.6 (Ki)[12]
Compound 3fJAK1-3.4[13]
Compound 3fJAK2-2.2[13]
Compound 3fJAK3-3.5[13]
Compound 11bJAK2HEL350[13]
Compound 11bJAK3->5000[13]
Ravoxertinib (GDC-0994)ERK1-6.1[4]
Ravoxertinib (GDC-0994)ERK2-3.1[4]

Table 2: Anti-inflammatory and Antimicrobial Activity of Aminopyrazole Derivatives

Compound Class/DerivativeActivity TypeOrganism/TargetMIC (µg/mL) or IC50 (µM)Reference(s)
Pyrazole Derivative 3AntibacterialEscherichia coli0.25[8]
Pyrazole Derivative 4AntibacterialStreptococcus epidermidis0.25[8]
Pyrazole Derivative 2AntifungalAspergillus niger1[8]
5AP Derivative 22Anticancer (HCT-116)Colorectal Carcinoma3.18 (IC50)[7]
5AP Derivative 22Anticancer (MCF-7)Breast Cancer4.63 (IC50)[7]
3AP Derivative 2aAntibacterialStaphylococcus aureus0.125[11]
3AP Derivative 2aAntibacterialEscherichia coli8[11]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative aminopyrazole derivative and a common biological evaluation assay.

Synthesis of a 3-Aminopyrazole Derivative

This protocol describes a general method for the synthesis of 3-aminopyrazoles via the condensation of a β-ketonitrile with hydrazine.

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the β-ketonitrile (1 equivalent) and hydrazine hydrate (1.05 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-aminopyrazole derivative.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 3-aminopyrazole.[14]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of an aminopyrazole compound against a target kinase using a luminescence-based assay.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test aminopyrazole compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test aminopyrazole compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a white assay plate, add the diluted test compound or vehicle control (for positive and negative controls).

  • Add the kinase and substrate solution to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the stop reagent provided in the kinase assay kit.

  • Add the detection reagent, which will generate a luminescent signal proportional to the amount of ADP produced (and thus, kinase activity).

  • Incubate the plate at room temperature as per the kit instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[15]

Visualizing the Biological Significance

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and evaluation of aminopyrazole derivatives.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux Downstream Downstream Signaling (NF-κB, MAPK, etc.) DAG->Downstream Ca_Flux->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Pirtobrutinib Pirtobrutinib (Aminopyrazole Inhibitor) Pirtobrutinib->BTK Inhibition

Caption: BTK Signaling Pathway and Pirtobrutinib Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization HTS High-Throughput Screening (Aminopyrazole Library) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Selectivity Profiling (Kinome Scan) IC50->Selectivity Target_Engagement Target Engagement Assays Selectivity->Target_Engagement Functional_Assays Functional Assays (e.g., Proliferation, Apoptosis) Target_Engagement->Functional_Assays SAR Structure-Activity Relationship (SAR) Studies Functional_Assays->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox ADME_Tox->SAR Iterative Optimization

Caption: General Workflow for Kinase Inhibitor Screening.

Aminopyrazole_Synthesis Ketonitrile β-Ketonitrile Reaction Condensation (Ethanol, Acetic Acid) Ketonitrile->Reaction Hydrazine Hydrazine Hydrazine->Reaction Aminopyrazole 3-Aminopyrazole Derivative Reaction->Aminopyrazole

Caption: General Synthesis of 3-Aminopyrazole Derivatives.

Conclusion and Future Perspectives

The aminopyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success in targeting a multitude of biological molecules, particularly kinases, underscores its privileged status. Future efforts will likely focus on the development of next-generation aminopyrazole-based inhibitors with enhanced selectivity and the ability to overcome drug resistance. The exploration of novel derivatives targeting other enzyme classes and receptors also holds significant promise for addressing unmet medical needs. The synthetic tractability and rich chemical space of the aminopyrazole core ensure that it will remain a central theme in the design and development of innovative therapeutics for years to come.

References

Discovery of novel 5-aminopyrazole-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery of novel 5-aminopyrazole-4-carbonitrile analogs.

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic template in medicinal chemistry, forming the core of numerous compounds with significant biological and pharmaceutical activities.[1][2] These derivatives have garnered considerable attention for their broad therapeutic potential, including anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties.[2][3] The versatility of the 5-aminopyrazole ring, with its multiple functionalization points, allows for the creation of diverse chemical libraries and the fine-tuning of pharmacological profiles.[4]

In recent years, research has intensified on 5-aminopyrazole-4-carbonitrile analogs as potent inhibitors of various protein kinases and other biological targets implicated in cancer.[5] Many derivatives have shown promise by targeting key enzymes and signaling pathways that drive tumor cell proliferation and survival, such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[5][6][7][8] Structure-activity relationship (SAR) studies have been crucial in optimizing these analogs to enhance their efficacy and selectivity.[5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 5-aminopyrazole-4-carbonitrile derivatives, presenting key data and experimental methodologies to aid in the ongoing development of this promising class of therapeutic agents.

Synthesis of 5-Aminopyrazole-4-Carbonitrile Analogs

The synthesis of the 5-aminopyrazole-4-carbonitrile core is often achieved through efficient, one-pot, three-component reactions.[3][9] This approach adheres to the principles of green chemistry by offering operational simplicity, high yields, and short reaction times.[9][10] A common and effective method involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.[4] Various catalysts, including novel nanocatalysts, have been developed to facilitate this reaction under mild and environmentally friendly conditions.[3][11]

The general workflow begins with the catalyst activating the carbonyl group of the aldehyde. This is followed by a Knoevenagel condensation with malononitrile. The final step involves a Michael addition of the hydrazine derivative, which then undergoes cyclization to form the stable 5-aminopyrazole-4-carbonitrile ring system.[9]

G cluster_reaction Reaction Mechanism reagent reagent intermediate intermediate product product process process Aldehyde Aldehyde Derivative Malononitrile Malononitrile Reaction One-Pot, Three-Component Reaction Aldehyde->Reaction Hydrazine Hydrazine Derivative Malononitrile->Reaction Hydrazine->Reaction Catalyst Catalyst Catalyst->Reaction Activation FinalProduct 5-Aminopyrazole-4-Carbonitrile Analog Reaction->FinalProduct Yields: 85-94% Intermediate1 Activated Aldehyde Intermediate2 Knoevenagel Adduct Intermediate3 Michael Adduct step1 1. Knoevenagel Condensation step2 2. Michael Addition step1->step2 step3 3. Intramolecular Cyclization step2->step3 Product_out step3->Product_out Aldehyde_in Aldehyde_in->step1 Malononitrile_in Malononitrile_in->step1 Hydrazine_in Hydrazine_in->step2

Caption: General workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitrile analogs.

Biological Evaluation and Anti-Proliferative Activity

A significant number of novel 5-aminopyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay, with results often reported as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Activity Against Various Cancer Cell Lines

The synthesized compounds have demonstrated a broad spectrum of activity. For instance, certain benzofuropyrazole and pyrazole derivatives showed high potency against leukemia (K562) and lung cancer (A549) cell lines.[6] Compound 5b from one study was notably more potent than the reference drug ABT-751 against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively.[6] Another series of 4-amino-(1H)-pyrazole derivatives, designed as JAK inhibitors, also exhibited potent cytotoxicity against various cell lines, including HEL (human erythroleukemia) and K562.[8]

Table 1: Anti-Proliferative Activity of Selected Pyrazole Analogs

Compound Cell Line Cancer Type Activity (IC50 / GI50 in µM) Reference
4a K562 Leukemia 0.26 [6]
A549 Lung 0.19 [6]
5b K562 Leukemia 0.021 [6]
A549 Lung 0.69 [6]
47c HCT-116 Colon 3.12 [12]
HL60 Leukemia 6.81 [12]
43a HeLa Cervical 2.59 [4]
45h HCT-116 Colon 1.98 [4]
MCF-7 Breast 4.66 [4]
13 IGROVI Ovarian 0.04 [13]
3f HEL Leukemia < 1.0 (approx.) [8]
11b HEL Leukemia 0.35 [8]

| | K562 | Leukemia | 0.37 |[8] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 5-aminopyrazole-4-carbonitrile analogs are attributed to their ability to inhibit various molecular targets crucial for cancer cell survival and proliferation.[5] These compounds have been identified as inhibitors of tubulin polymerization, as well as several families of protein kinases.[5][6]

Inhibition of Kinase Signaling Pathways

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[8]

  • FGFR Inhibition : A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[7] The aberrant activation of FGFRs is a known driver in various cancers. The representative compound 10h demonstrated potent, nanomolar activity against FGFR1, FGFR2, FGFR3, and a key gatekeeper mutant, effectively suppressing the proliferation of lung and gastric cancer cells.[7]

  • JAK/STAT Pathway Inhibition : The JAK/STAT signaling pathway is critical for cell growth, and its constitutive activation is linked to numerous malignancies.[8] Novel 4-amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of Janus kinases (JAKs). Compound 3f , for example, exhibited IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively, demonstrating potent inhibition of this pathway.[8]

G cluster_jak_stat receptor receptor kinase kinase tf tf inhibitor inhibitor response response pathway_label pathway_label Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription STAT_dimer->Gene Activates Proliferation Cell Proliferation, Survival, Inflammation Gene->Proliferation Inhibitor_JAK 5-Aminopyrazole Analog (e.g., 3f) Inhibitor_JAK->JAK Inhibits JAK_STAT_Label JAK/STAT Pathway

Caption: Inhibition of the JAK/STAT signaling pathway by 5-aminopyrazole analogs.

Tubulin Polymerization Inhibition

In addition to kinase inhibition, some pyrazole derivatives act as novel tubulin polymerization inhibitors.[6] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Compound 5b was identified as a tubulin polymerization inhibitor with an IC50 of 7.30 μM, suggesting it may serve as a lead compound for a new class of antimitotic agents.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds. Below are methodologies for key assays cited in the evaluation of 5-aminopyrazole-4-carbonitrile analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Plate cells (e.g., A549, K562, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50/GI50 value by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.[6][12]

In Vitro Kinase Inhibition Assay (Example: FGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

  • Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Assay Plate Setup : In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition : Add the recombinant kinase (e.g., FGFR1) and its specific substrate (e.g., a biotinylated peptide) to the wells.

  • Initiation of Reaction : Start the kinase reaction by adding ATP to a final concentration close to its Km value.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction by adding EDTA. Add a detection reagent mix (e.g., containing a europium-labeled anti-phospho-specific antibody and an APC-labeled streptavidin for HTRF or LANCE assays).

  • Signal Reading : Incubate for 60 minutes at room temperature to allow for binding, then read the plate on a suitable plate reader.

  • Data Analysis : Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.[7]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

  • Tubulin Preparation : Use commercially available, high-purity bovine brain tubulin. Resuspend the lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Assay Setup : In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization : Chill the plate and reagents on ice. Add tubulin to the wells, followed by a polymerization initiation mixture containing GTP.

  • Monitoring Polymerization : Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Analysis : Plot the absorbance versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits the maximum rate of tubulin polymerization by 50% compared to the vehicle control.[6]

References

The Principal Route: Condensation of β-Ketonitriles with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Starting Materials for 5-Aminopyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions, and its synthetic accessibility. Developing robust, efficient, and regioselective synthetic routes to substituted 5-aminopyrazoles is a critical task in drug discovery and development.

This guide provides a comprehensive analysis of the primary starting materials and synthetic strategies employed to construct the 5-aminopyrazole ring system. We will delve into the mechanistic underpinnings of these reactions, the rationale behind experimental choices, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The most common and versatile strategy for synthesizing 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[4][5][6] This method's popularity is due to its reliability, broad substrate scope, and the relative accessibility of the starting materials.

Mechanistic Rationale

The reaction proceeds via a well-established two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.[4][5][6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization, followed by tautomerization, yields the aromatic 5-aminopyrazole ring.[4][5][6]

The choice of solvent and catalyst (acidic or basic) can influence the rate of both steps. For instance, slight acidification can catalyze hydrazone formation, but excessive acid will protonate the hydrazine, rendering it non-nucleophilic.

G start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack on Carbonyl (-H₂O) cyclization Intramolecular Cyclization hydrazone->cyclization Attack on Nitrile Carbon product 5-Aminopyrazole cyclization->product Tautomerization

Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.

Key Starting Materials & Regioselectivity
  • β-Ketonitriles (R¹-CO-CHR²-CN): These 1,3-dielectrophilic synthons are the cornerstone of this method. They are typically prepared via a Claisen condensation between an ester and a nitrile.[6] The nature of the R¹ and R² substituents dictates the final substitution pattern at positions 3 and 4 of the pyrazole ring, respectively.

  • Hydrazines (R³-NH-NH₂): The choice of hydrazine is critical as it introduces the N1-substituent and governs the reaction's regioselectivity.

    • Hydrazine Hydrate (R³=H): Yields N1-unsubstituted pyrazoles.

    • Monosubstituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): When the β-ketonitrile is unsymmetrical (R¹ ≠ H), two regioisomeric products are possible. The outcome is a delicate balance of steric and electronic factors. Generally, the initial nucleophilic attack occurs at the less sterically hindered and more electrophilic carbonyl group.[7] Reaction conditions, such as pH, can be tuned to favor one isomer over the other.[7]

Representative Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This protocol provides a general guideline for the condensation reaction.[4][7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetoacetonitrile (1.0 eq), phenylhydrazine (1.05 eq), and ethanol (5-10 mL per gram of nitrile).

  • Reaction: Add a catalytic amount of acetic acid (e.g., 3-4 drops). Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel.

R¹ in KetonitrileR³ in HydrazineConditionsYield (%)Reference
CH₃C₆H₅EtOH, Acetic Acid, Reflux~90%[7]
C₆H₅HEtOH, RefluxHigh[4]
CF₃4-SulfonamidophenylMethanol, 65°CHigh[8]
CyclohexylHEtOH, Et₃N, RefluxGood[4]

The α,β-Unsaturated Nitrile Pathway

A second powerful strategy relies on the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[6] This method provides access to a wide array of 5-aminopyrazoles and is particularly noted for its tunable regioselectivity.

Mechanistic Rationale

The reaction typically proceeds through a conjugate addition-elimination mechanism.

  • Michael Addition: The hydrazine acts as a nucleophile, adding to the β-position of the electron-deficient alkene.

  • Cyclization & Elimination: The intermediate then undergoes intramolecular cyclization onto the nitrile group, followed by the elimination of the leaving group (e.g., -OEt, -SMe, -NMe₂) to form the aromatic pyrazole ring.[6]

G start α,β-Unsaturated Nitrile (with leaving group X) + Hydrazine michael Michael Adduct start->michael Conjugate Addition cyclization Cyclization & Elimination of X michael->cyclization Intramolecular Attack on Nitrile product 5-Aminopyrazole cyclization->product Aromatization

Caption: Synthesis via α,β-unsaturated nitriles.

Regiodivergent Synthesis: A Key Advantage

A significant feature of this pathway is the ability to control the regiochemical outcome by simply changing the reaction conditions. Bagley et al. demonstrated that the condensation of 3-methoxyacrylonitrile with phenylhydrazine can be directed to selectively produce either the 5-amino or the 3-amino pyrazole isomer.[6]

  • Acidic Conditions (e.g., AcOH in Toluene): Favors the formation of the 1-phenyl-5-aminopyrazole isomer.

  • Basic Conditions (e.g., EtONa in EtOH): Favors the formation of the 1-phenyl-3-aminopyrazole isomer.

This control is invaluable in drug development, where specific isomer synthesis is often mandatory for biological activity. Microwave irradiation has been shown to dramatically reduce reaction times without altering the regiochemical outcome.[6]

Common Starting Materials
  • 2-(ethoxymethylene)malononitrile: A highly versatile and reactive starting material.[9][10]

  • Alkylidenemalononitriles: Often used in three-component reactions where they are formed in situ.[11]

  • β-alkoxy-, β-dialkylamino-, or β-(methylthio)acrylonitriles: The choice of leaving group can affect reactivity, with thiomethyl groups generally being more facile to displace.[6]

Alternative and Specialized Synthetic Routes

While the two primary routes cover the majority of syntheses, several other methods offer unique advantages for accessing specific substitution patterns.

  • From Malononitrile: Malononitrile itself can serve as a precursor. It can react with hydrazines to yield 3,5-diaminopyrazoles.[4][5] It is also a key component in three-component reactions with an aldehyde and a hydrazine to produce 5-amino-1H-pyrazole-4-carbonitriles.[11]

  • Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles is a classical method for forming rings.[12][13] It can be adapted to create the pyrazole core from appropriately designed acyclic precursors.

  • Ring Transformation: In some cases, 5-aminopyrazoles can be synthesized from other heterocyclic systems. For example, isoxazoles or isothiazoles can undergo a ring-opening and recyclization sequence upon treatment with hydrazine to yield the desired pyrazole.[6] This approach represents a clever alternative when the linear precursors are less accessible.

Case Study: Starting Materials for the Synthesis of Celecoxib

Celecoxib (Celebrex®) is a selective COX-2 inhibitor and a prominent example of a blockbuster drug built on a pyrazole core.[14][15] Its industrial synthesis provides a real-world illustration of the principles discussed.

The most common retrosynthetic analysis of Celecoxib points to a condensation reaction between a β-dicarbonyl compound and a substituted hydrazine.[8][16][17]

G cluster_0 Starting Materials celecoxib Celecoxib diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione celecoxib->diketone C3-C4 & C5-N1 Disconnection hydrazine 4-Sulfonamidophenylhydrazine Hydrochloride celecoxib->hydrazine

Caption: Retrosynthesis of Celecoxib to its key starting materials.

Core Starting Materials
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This β-diketone is the key C3 synthon. The trifluoromethyl group is crucial for the drug's activity, while the p-tolyl group becomes the C5 substituent.

  • 4-Sulfonamidophenylhydrazine: This substituted hydrazine introduces the N1-phenylsulfonamide moiety, which is essential for selective COX-2 inhibition. It is typically used as its hydrochloride salt.[8]

The condensation of these two starting materials in a solvent like methanol or ethanol proceeds with high regioselectivity to afford Celecoxib in excellent yield.[8][16] The reaction is driven by the differential reactivity of the two carbonyl groups in the diketone, with the carbonyl adjacent to the CF₃ group being more electrophilic.

Conclusion

The synthesis of 5-aminopyrazoles is a mature yet continually evolving field. The choice of starting material is the most critical decision in designing a synthetic route. β-Ketonitriles remain the most versatile and widely used precursors, offering a reliable path to a vast array of derivatives. α,β-Unsaturated nitriles provide a powerful alternative, distinguished by the potential for regiodivergent synthesis, allowing access to different isomers from a common precursor. For drug development professionals, a deep understanding of these starting materials, their inherent reactivity, and the mechanistic nuances of their conversion is paramount to efficiently access novel chemical matter and optimize synthetic routes for large-scale production.

References

An In-depth Technical Guide to the Formation of 5-Aminopyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-aminopyrazole-4-carbonitrile, a crucial scaffold in medicinal chemistry. The pyrazole core is a component of numerous pharmaceuticals, and understanding its synthesis is vital for the development of novel therapeutics.[1][2] This document details the core reaction mechanisms, provides experimental protocols for key reactions, and presents quantitative data to facilitate comparison and replication.

Core Synthetic Methodologies

The formation of 5-aminopyrazole-4-carbonitrile and its derivatives is predominantly achieved through two principal synthetic strategies:

  • Three-Component Condensation Reaction: This is a widely utilized one-pot synthesis involving an aldehyde, malononitrile, and a hydrazine derivative.[3][4] The reaction is often catalyzed to enhance efficiency and yield.

  • Reaction of Malononitrile Dimer with Hydrazine: This method utilizes a pre-formed dimer of malononitrile which then reacts with a hydrazine to yield the pyrazole ring.[5]

This guide will now delve into the specifics of each of these core mechanisms.

Mechanism 1: Three-Component Condensation Reaction

The one-pot, three-component synthesis is a highly efficient method for generating substituted 5-aminopyrazole-4-carbonitriles. This reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.

The proposed mechanism, often facilitated by a catalyst, begins with the Knoevenagel condensation of an aldehyde and malononitrile. This is followed by the Michael addition of hydrazine to the resulting benzylidene malononitrile intermediate. The reaction then proceeds through intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole-4-carbonitrile product.

Three_Component_Mechanism RCHO Aldehyde (R-CHO) Knoevenagel_Intermediate Benzylidene Malononitrile (Knoevenagel Adduct) RCHO->Knoevenagel_Intermediate Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Hydrazine Hydrazine (R'-NHNH2) Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Michael Addition Knoevenagel_Intermediate->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 5-Aminopyrazole-4-carbonitrile Cyclized_Intermediate->Product Tautomerization Catalyst Catalyst Catalyst->RCHO

Proposed mechanism for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.
Quantitative Data for Three-Component Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various 5-aminopyrazole-4-carbonitrile derivatives using the three-component method with different catalysts.

AldehydeHydrazineCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
4-ChlorobenzaldehydePhenylhydrazineLDH@PTRMS@DCMBA@CuIH₂O/EtOH551593[6]
4-NitrobenzaldehydePhenylhydrazineNoneWaterRT1092
BenzaldehydePhenylhydrazineFe₃O₄@SiO₂@Tannic acidBall MillingRT1595[3]
4-MethoxybenzaldehydePhenylhydrazineNoneWaterRT2088
4-BromobenzaldehydePhenylhydrazineFe₃O₄@SiO₂@vanillin@thioglycolic acidBall MillingRT1094[7]
2-ChlorobenzaldehydePhenylhydrazineFe₃O₄@SiO₂@Tannic acidBall MillingRT2092[3]

RT: Room Temperature

Experimental Protocols for Three-Component Synthesis

Protocol 1: Catalyst-Free Synthesis in Water

This protocol is adapted from a greener process for synthesizing 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.

  • To a round bottom flask containing 10 ml of water, add the appropriately substituted benzylidene malononitrile (1 mmol).

  • Add phenylhydrazine (1 mmol, 0.108 g) to the flask.

  • Stir the turbid reaction mixture on a magnetic stirrer at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

  • Upon completion of the reaction, filter the resulting precipitate.

  • Wash the filtered product with distilled water and dry.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Nanoparticle-Catalyzed Synthesis

This protocol describes a general method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in the presence of LDH@PTRMS@DCMBA@CuI nanoparticles.[6]

  • In a test tube, combine phenyl hydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

  • Add 0.05 g of the LDH@PTRMS@DCMBA@CuI catalyst.

  • Add a 1:1 mixture of H₂O/EtOH (1 mL total) as the solvent.

  • Stir the mixture using a magnetic stirrer at 55 °C.

  • Monitor the reaction's progress using TLC with a mobile phase of n-hexane/ethyl acetate (1:1).

  • After the reaction is complete, as indicated by TLC, proceed with product isolation.

  • To recover the catalyst, add chloroform to the reaction vessel and stir for 1 minute before separating the catalyst.

Mechanism 2: Synthesis from Malononitrile Dimer

An alternative route to a specific subset of 5-aminopyrazole-4-carbonitriles involves the reaction of the malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) with hydrazine hydrate.[5] This pathway leads to the formation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

The proposed mechanism involves the initial reaction of the malononitrile dimer with hydrazine, followed by an intramolecular cyclization to form the pyrazole ring.

Malononitrile_Dimer_Mechanism Malononitrile_Dimer Malononitrile Dimer Initial_Adduct Initial Adduct Malononitrile_Dimer->Initial_Adduct Hydrazine Hydrazine Hydrate Hydrazine->Initial_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 5-amino-3-(cyanomethyl)- 1H-pyrazole-4-carbonitrile Cyclized_Intermediate->Product Tautomerization

References

Potential Therapeutic Targets for Pyrazole-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has been successfully incorporated into a wide array of approved drugs targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, with a focus on oncology, inflammation, and neurodegenerative disorders. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support researchers in the development of novel pyrazole-based therapeutics.

Therapeutic Targets in Oncology

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases that are crucial for tumor growth, proliferation, and survival.[1]

Kinase Inhibitors

A multitude of pyrazole-containing compounds have been developed as potent inhibitors of various kinases implicated in cancer.

Table 1: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50/Ki (nM)Target Cell Line(s)Cellular IC50 (µM)
Afuresertib Akt10.08 (Ki)HCT116 (colon)0.95
Ruxolitinib JAK1, JAK2~3--
Crizotinib ALK, MET---
Eltrombopag TPO-R agonist---
Axitinib VEGFRs---
Pralsetinib RET---
Erdafitinib FGFR---
Compound 6 Aurora A160HCT116 (colon), MCF-7 (breast)0.39, 0.46
Compound 48 Haspin-HCT116 (colon), HeLa (cervical)1.7, 3.6
Compound 43 PI3K-MCF-7 (breast)0.25

Data compiled from multiple sources.

Pirtobrutinib, a tetra-substituted pyrazole derivative, is a notable BTK inhibitor approved for treating mantle cell lymphoma, particularly in cases resistant to other BTK inhibitors like ibrutinib.[2]

Erdafitinib, which contains an N-methyl pyrazole moiety, is a tyrosine kinase inhibitor that specifically targets the FGF receptor and is approved for the treatment of metastatic urothelial (bladder) cancer.[2]

Pralsetinib, a potent and selective inhibitor of the RET receptor tyrosine kinase, contains two pyrazole units and is used to treat non-small cell lung carcinoma (NSCLC) and thyroid cancer.[2]

Baricitinib is a disubstituted pyrazole derivative that inhibits several subtypes of Janus kinases and is approved for treating conditions like rheumatoid arthritis and alopecia areata.[2] Ruxolitinib is another selective JAK1 and JAK2 inhibitor.[3]

Other kinases targeted by pyrazole-based compounds include PIM-1 and haspin, which are serine/threonine kinases involved in cell cycle progression and are considered promising anticancer targets.[4]

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway involving receptor tyrosine kinases (RTKs) and downstream kinases like PI3K and Akt, which are common targets for pyrazole-based inhibitors in cancer therapy.

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, RET) Ligand->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt

A generalized kinase signaling pathway targeted by pyrazole inhibitors.

Therapeutic Targets in Inflammatory Diseases

The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibitors

Celecoxib is a well-known selective COX-2 inhibitor containing a trisubstituted pyrazole core.[2] It is widely used to treat various inflammatory conditions. Other pyrazole-based compounds like tepoxalin act as dual inhibitors of both cyclooxygenase and lipoxygenase.[2]

Table 2: In Vitro COX Inhibitory Activity of Pyrazole-Based Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.60.04190
SC-558 100.0053>1900
Phenylbutazone Non-selectiveNon-selective~1

Data compiled from multiple sources.

The Cyclooxygenase Pathway

The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and the mechanism of action of pyrazole-based COX inhibitors.

COX_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_homeostatic Prostaglandins (Homeostatic functions) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory Celecoxib Celecoxib (Pyrazole-based COX-2 Inhibitor) Celecoxib->COX2

The role of COX enzymes and the action of pyrazole-based inhibitors.

Therapeutic Targets in Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazole-based compounds in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Alzheimer's Disease

In the context of Alzheimer's disease, pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and for their ability to inhibit the aggregation of amyloid-beta (Aβ) plaques.[5][6]

Table 3: Activity of Pyrazole Derivatives in Alzheimer's Disease Models

CompoundTarget/AssayIC50/EC50 (µM)
Compound 7 Aβ42 fibrillization7.5
Compound 5 Aβ42 fibrillization8.6
Compound 10 Aβ42 fibrillization29
Compound 2b Acetylcholinesterase (AChE)0.052
Compound 2i Acetylcholinesterase (AChE)0.068

Data compiled from multiple sources.

Parkinson's Disease

In models of Parkinson's disease, pyrazoline derivatives have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[1][5]

Table 4: Neuroprotective Effects of Pyrazoline Derivatives in a Parkinson's Disease Model

CompoundCell Viability (%) vs. 6-OHDA Control
Compound 3h Increased by ~20%
Compound 4h Increased by ~23%

Data represents the increase in cell viability in the presence of the compound compared to cells treated with 6-OHDA alone.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrazole-Based Compounds

A common method for synthesizing 1,3,5-trisubstituted pyrazoles is through the reaction of a β-diketone with a hydrazine derivative.

Materials:

  • Appropriate β-diketone

  • Substituted hydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve the β-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

A novel synthesis process for afuresertib involves the preparation of two key intermediates followed by condensation and deprotection.[2]

Intermediate 1 (2-thiophenecarboxylic acid derivative):

  • Start with 4-bromothiophene-2-carboxaldehyde.

  • Perform chlorination, Suzuki coupling, a second chlorination, and oxidation to yield the 2-thiophenecarboxylic acid intermediate.

Intermediate 2 (chiral amine):

  • Use (S)-2-amino-3-(3-fluorophenyl)propanoic acid as the starting material.

  • Perform reduction, Boc protection, a substitution reaction, and deprotection to obtain the chiral amine intermediate.

Final Steps:

  • Condense the two intermediates.

  • Perform a final deprotection step to yield afuresertib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Specific substrate peptide/protein

  • Kinase assay buffer

  • ATP solution

  • Test pyrazole compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase and substrate mixture in assay buffer.

  • Add the diluted test compounds or DMSO (control).

  • Incubate for a defined period to allow inhibitor binding.

  • Initiate the kinase reaction by adding ATP and incubate.

  • Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test pyrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX assay buffer

  • Fluorometric probe

  • Arachidonic acid (substrate)

  • Test pyrazole compounds

Procedure:

  • In a 96-well plate, add the assay buffer, probe, and test compound.

  • Add the COX-1 or COX-2 enzyme and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence over time using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values for each COX isoform.

Aβ Aggregation Inhibition Assay (ThT Assay)

This assay uses Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.

Materials:

  • Aβ42 peptide

  • Thioflavin T (ThT) solution

  • Assay buffer

  • Test pyrazole compounds

Procedure:

  • Prepare solutions of Aβ42 monomers.

  • Incubate the Aβ42 solution with various concentrations of the test compounds.

  • At different time points, take aliquots of the mixture and add ThT solution.

  • Measure the fluorescence intensity.

  • A decrease in fluorescence compared to the control (Aβ42 alone) indicates inhibition of aggregation.

  • Calculate the percent inhibition and determine the IC50 value.

Experimental and logical relationship diagrams

Drug Discovery Workflow for Pyrazole-Based Inhibitors

The following diagram outlines a typical workflow for the discovery and preclinical development of pyrazole-based therapeutic agents.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Library_Screening Library Screening or Rational Design Target_ID->Library_Screening Hit_to_Lead Hit-to-Lead Optimization Library_Screening->Hit_to_Lead Synthesis Synthesis of Pyrazole Derivatives Hit_to_Lead->Synthesis In_Vitro In Vitro Assays (Enzymatic, Cellular) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR ADMET In Vitro ADMET Profiling In_Vitro->ADMET SAR->Hit_to_Lead Iterative Cycles Lead_Opt Lead Optimization SAR->Lead_Opt ADMET->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

A typical drug discovery workflow for pyrazole-based compounds.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs. The ongoing exploration of pyrazole derivatives as inhibitors of kinases, COX enzymes, and targets in neurodegenerative diseases holds significant promise for the development of novel and effective therapies for a variety of human ailments. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this remarkable heterocyclic core.

References

A Technical Guide to Determining the Solubility of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile in various solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to conduct these measurements in a laboratory setting.

Introduction to the Solubility of Pyrazole Derivatives

This compound belongs to the pyrazole class of heterocyclic compounds. Generally, pyrazole derivatives tend to be more soluble in organic solvents than in water, with solubility being significantly influenced by temperature. The structural features of this compound, such as the amino and cyano groups, will play a crucial role in its interaction with different solvents. Understanding its solubility profile is a critical step in various applications, including chemical synthesis, formulation development, and analytical chemistry.

Predicted Solubility Behavior

While specific data is unavailable, the molecular structure of this compound suggests the following general solubility trends:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of an amino group suggests the potential for hydrogen bonding, which may afford some solubility in protic solvents. However, the overall non-polar character of the isopropyl and pyrazole ring system may limit extensive solubility in water.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are likely to be effective at dissolving the compound due to a combination of dipole-dipole interactions and the ability to solvate the polar functional groups.

  • Non-polar Solvents (e.g., hexane, toluene): Solubility in non-polar solvents is expected to be limited due to the presence of the polar amino and cyano functionalities.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the required accuracy, sample amount, and throughput.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1] It measures the concentration of a saturated solution that is in equilibrium with the solid drug at a specific temperature.

Materials and Apparatus:

  • This compound (pure solid)

  • Selected solvents (high purity)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[2] A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

  • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

  • Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Dilute the saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of the diluted solution using a validated analytical method.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination

Kinetic solubility methods are higher-throughput and are often used in early drug discovery. They measure the concentration at which a compound precipitates from a solution, which can be influenced by the experimental conditions.

Materials and Apparatus:

  • Concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO)

  • Aqueous buffer solutions or other solvents of interest

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry, or an HPLC-UV system for analysis.

Procedure:

  • Prepare a high-concentration stock solution of the compound in a suitable solvent like DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution with the same solvent.

  • Transfer a small volume of each dilution to another 96-well plate containing the aqueous buffer or solvent of interest.

  • Allow the plate to incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Determine the concentration at which precipitation occurs. This can be done by measuring the turbidity of each well using a nephelometer or by separating the supernatant via filtration or centrifugation and measuring the concentration of the dissolved compound by HPLC-UV or another suitable analytical technique.[3]

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison. Below is a template table for recording experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
DMSO25Shake-Flask
pH 7.4 Buffer37Shake-Flask

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows for solubility determination.

Equilibrium_Solubility_Workflow A Add excess solid compound to solvent in a vial B Seal vial and place in thermostatic shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Separate saturated solution (centrifuge/filter) C->D E Dilute supernatant to a known factor D->E F Analyze concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare high-concentration stock solution (e.g., in DMSO) A2 Perform serial dilutions in a 96-well plate A1->A2 B Add dilutions to plate with aqueous buffer A2->B C Incubate for 1-2 hours at constant temperature B->C D1 Measure turbidity (Nephelometry) C->D1 D2 Separate supernatant and analyze concentration (HPLC) C->D2 E Determine Precipitation Point (Kinetic Solubility) D1->E D2->E

Caption: Workflow for Kinetic Solubility Determination.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this versatile ring system has become a cornerstone in the design and development of a wide array of therapeutic agents.[1][3][4] Its unique structural and electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allow for diverse interactions with biological targets.[5] This has led to the development of numerous FDA-approved drugs for a broad spectrum of clinical conditions, demonstrating the profound impact of pyrazole derivatives on modern medicine.[5][6]

Notable examples of pyrazole-containing pharmaceuticals include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, the anti-obesity agent Rimonabant (now withdrawn), and a range of kinase inhibitors for cancer therapy like Crizotinib and Ruxolitinib.[3][7][8][9][10] The broad pharmacological profile of pyrazole derivatives encompasses anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidiabetic activities, highlighting the vast therapeutic potential of this chemical moiety.[2][4][11][12][13]

Synthesis of Pyrazole Derivatives

The construction of the pyrazole core can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern on the pyrazole ring.

Key Synthetic Methodologies:

  • Cyclocondensation with 1,3-Dicarbonyl Compounds: This is one of the most fundamental and widely used methods. It involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (or its equivalent) to form the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone or enamine, followed by intramolecular cyclization and dehydration.[7][14]

  • Reaction with α,β-Unsaturated Carbonyls: α,β-Unsaturated aldehydes and ketones react with hydrazines to yield pyrazolines, which can then be oxidized in situ to the corresponding aromatic pyrazoles.[3][7][15]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. It offers a high degree of regioselectivity for the synthesis of polysubstituted pyrazoles.[7]

  • Multicomponent Reactions (MCRs): MCRs provide an efficient and atom-economical approach to synthesize complex pyrazole derivatives in a single step from three or more starting materials, often with high yields and diversity.[7][16]

Prominent Pyrazole-Based Drugs and Their Mechanisms of Action

The therapeutic success of pyrazole derivatives stems from their ability to selectively interact with a variety of biological targets. Below are in-depth examinations of several key pyrazole-based drugs and their mechanisms of action.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is primarily induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which is involved in protecting the stomach lining), celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17]

Celecoxib_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Sildenafil: A Phosphodiesterase Type 5 (PDE5) Inhibitor

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[19][20][21] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates the enzyme guanylate cyclase. This increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation in the corpus cavernosum and increased blood flow to the penis.[22] PDE5 is the enzyme responsible for degrading cGMP.[19] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated erectile response.[20][22]

Sildenafil_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts to GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Erection) cGMP->Smooth_Muscle_Relaxation Causes PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by GMP Inactive GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.

Rimonabant: A Cannabinoid Receptor 1 (CB1) Antagonist

Rimonabant was developed as an anti-obesity agent and acts as a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[23][24] The endocannabinoid system, which includes CB1 receptors, is involved in regulating appetite and energy balance.[25] These receptors are found in the central nervous system and in peripheral tissues like adipose tissue.[23] By blocking CB1 receptors, Rimonabant was shown to decrease appetite and improve metabolic parameters.[23][25] However, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[23][26]

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation & Energy Storage CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Caption: Rimonabant's antagonistic action on the CB1 receptor.

Janus Kinase (JAK) Inhibitors

Pyrazole derivatives are prominent scaffolds for Janus Kinase (JAK) inhibitors, such as Ruxolitinib.[27] The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, which regulate cell growth, survival, and immune responses.[27] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[28][29] JAK inhibitors bind to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream signaling and reducing cell proliferation and inflammation.[30]

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Regulates Nucleus Nucleus JAK_Inhibitor Pyrazole JAK Inhibitor (e.g., Ruxolitinib) JAK_Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT pathway by pyrazole derivatives.

Cyclin-Dependent Kinase (CDK) Inhibitors

The cell cycle is regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer.[31] Pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2.[31][32] These inhibitors compete with ATP for the binding site on the CDK enzyme. By blocking CDK activity, they prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest (typically at the G1/S or G2/M phases) and the induction of apoptosis in cancer cells.[32][33]

CDK_Pathway Cyclin Cyclin Cyclin_CDK_Complex Active Cyclin/CDK Complex Cyclin->Cyclin_CDK_Complex CDK CDK (e.g., CDK2) CDK->Cyclin_CDK_Complex Rb_Protein Rb Protein Cyclin_CDK_Complex->Rb_Protein Phosphorylates pRb_Protein p-Rb Rb_Protein->pRb_Protein Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) pRb_Protein->Cell_Cycle_Progression Allows CDK_Inhibitor Pyrazole CDK Inhibitor CDK_Inhibitor->Cyclin_CDK_Complex Inhibits

Caption: Pyrazole derivatives inhibiting cell cycle progression via CDK.

Quantitative Data of Pyrazole Derivatives

The potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kᵢ). This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Inhibitory Activity of Pyrazole-Based JAK Inhibitors

CompoundTargetIC₅₀ (nM)Reference
Ruxolitinib JAK1~3[27]
JAK2~3[27]
JAK3~430[27]
Compound 3f JAK13.4[28][30]
JAK22.2[30]
JAK33.5[30]
Compound 11b JAK1>20 nM (inhibition %)[30]
JAK2>20 nM (inhibition %)[28][30]
JAK3>20 nM (inhibition %)[28][30]

Table 2: Inhibitory Activity of Pyrazole-Based CDK2 Inhibitors

CompoundTargetIC₅₀ (µM)Kᵢ (µM)Reference
Compound 15 CDK2-0.005[32]
Compound 4 CDK2/cyclin A23.82-[34]
Compound 7a CDK2/cyclin A22.0-[34]
Compound 7d CDK2/cyclin A21.47-[34]
Compound 9 CDK2/cyclin A20.96-[34]
Compound 5 CDK20.56-[16]
Compound 6 CDK20.46-[16]
Compound 11 CDK20.45-[16]
Roscovitine (Control) CDK20.99-[16]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for the synthesis and biological evaluation of pyrazole derivatives.

General Protocol for the Synthesis of Pyrazole Hydrazones

This protocol is adapted from the synthesis of 5-methyl-1-phenyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole.[35]

  • Reaction Setup: A solution of the appropriate pyrazole-aldehyde/ketone precursor (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Phenylhydrazine (1.1 equivalents) is added to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then concentrated under reduced pressure.

  • Purification: The resulting crude product is filtered, washed with cold ethanol, and dried under vacuum. The solid is further purified by recrystallization from ethanol to yield the desired pyrazole hydrazone derivative.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[35]

Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines the general steps for assessing the inhibitory activity of compounds against kinases like JAKs or CDKs.[28][30]

  • Reagents and Materials: Recombinant human kinase enzyme, appropriate substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Preparation: Test compounds are serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are mixed in the wells of a microplate and incubated briefly. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: A detection reagent is added to stop the kinase reaction and measure the amount of product formed (or ATP consumed). This is often a luminescence-based reading.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to control wells (containing DMSO without the inhibitor). IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software. Staurosporine or an approved drug like Ruxolitinib is often used as a positive control.[28][30]

Protocol for In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[13][36]

  • Animals: Wistar or Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment.

  • Compound Administration: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the pyrazole derivative. The compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema for each group is calculated at each time point relative to the control group. The ED₅₀ (effective dose causing 50% inhibition) can also be determined.[36]

Conclusion

The pyrazole scaffold has unequivocally proven its value in medicinal chemistry, serving as a foundational element in a multitude of clinically successful drugs. Its synthetic accessibility and the ability to fine-tune its physicochemical properties through substitution have made it a favored template for drug designers. The diverse biological activities, from selective enzyme inhibition to receptor antagonism, underscore its versatility. As our understanding of disease biology deepens, the rational design of novel pyrazole derivatives will continue to be a highly productive and vital strategy in the quest for new and improved therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs incorporating this heterocyclic motif. This document provides detailed application notes and protocols for the investigation of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile and its derivatives as kinase inhibitors.

While specific kinase inhibition data for this compound is not extensively available in public literature, a closely related analog, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide , has been identified as a potent and highly selective inhibitor of the RET (Rearranged during Transfection) kinase.[1][2] Activating mutations and fusions of the RET proto-oncogene are known drivers in various cancers, including thyroid and lung cancers.[1][2] The data and protocols presented herein are largely based on the characterization of this carboxamide analog and provide a comprehensive framework for evaluating the kinase inhibitory potential of this compound.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of the related compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, against RET kinase and its gatekeeper mutant.

Kinase TargetInhibitor Concentration (IC50)Cell LineCell-Based Assay (IC50)
Wild-type RET44 nM[1][2]Ba/F3-WT-RETEffective suppression of growth[1][2]
RET (V804M gatekeeper mutant)252 nM[1][2]Ba/F3-V804M-RETEffective suppression of growth[1][2]
Global Kinase Panel (369 kinases)Exclusive for RET[1]TT (thyroid cancer)Effective suppression of growth[1][2]

Signaling Pathway

The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival. Its signaling is initiated by the binding of a ligand-co-receptor complex, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3][4][5] Constitutive activation of RET due to mutations or fusions leads to uncontrolled cell growth and tumorigenesis.

RET_Signaling_Pathway RET Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling RET_Dimer RET Dimer RAS RAS RET_Dimer->RAS PI3K PI3K RET_Dimer->PI3K Ligand_GFRa Ligand-GFRα Complex RET_Monomer RET Monomer Ligand_GFRa->RET_Monomer Binding RET_Monomer->RET_Dimer Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation_Survival Inhibitor 5-amino-1-isopropyl-1H- pyrazole-4-carbonitrile Inhibitor->RET_Dimer Inhibition

Caption: Simplified RET signaling pathway and the inhibitory action of pyrazole-based compounds.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the kinase inhibitory activity of this compound.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant human RET kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white plates

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound, a known RET inhibitor (positive control), and DMSO (negative control) to the wells of a 384-well plate.

  • Add 10 µL of the RET kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for RET.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

ADP_Glo_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Compound_Dilution Prepare serial dilutions of test compound in DMSO Start->Compound_Dilution Plate_Setup Add compound, controls, kinase, and substrate to 384-well plate Compound_Dilution->Plate_Setup Reaction_Initiation Initiate reaction with ATP Plate_Setup->Reaction_Initiation Incubation Incubate at 30°C for 60 min Reaction_Initiation->Incubation Reaction_Stop Stop reaction with ADP-Glo™ Reagent Incubation->Reaction_Stop Signal_Development Add Kinase Detection Reagent Reaction_Stop->Signal_Development Luminescence_Reading Measure luminescence Signal_Development->Luminescence_Reading Data_Analysis Calculate % inhibition and IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines with and without RET activation (e.g., TT cells, Ba/F3 cells engineered to express RET)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow Cell-Based Proliferation (MTT) Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with serial dilutions of compound for 72h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution and incubate for 4h Compound_Treatment->MTT_Addition Formazan_Solubilization Remove medium and add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based MTT proliferation assay.

Western Blot Analysis of RET Phosphorylation

This protocol is used to determine if the test compound inhibits the autophosphorylation of RET in a cellular context.

Materials:

  • Cancer cell line with activated RET (e.g., TT cells)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RET (e.g., Tyr1062), anti-total-RET, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Protein electrophoresis and transfer equipment

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-RET and then a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the effect of the inhibitor on RET phosphorylation.

Conclusion

The provided application notes and protocols offer a robust starting point for the investigation of this compound as a potential kinase inhibitor, with a particular focus on the RET kinase. Based on the high potency and selectivity of a closely related analog, this compound class holds significant promise for the development of targeted cancer therapies. Rigorous execution of the described biochemical and cell-based assays will be crucial in elucidating the specific activity and mechanism of action of this compound.

References

Application Notes & Protocols: Green Synthesis Methods for 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Greener Pathways to Pyrazoles

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development. Its derivatives are recognized for a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties.[1][2][3] This structural motif is a key component in several commercial drugs, highlighting its therapeutic significance.[4]

Traditionally, the synthesis of these valuable heterocycles has often relied on methods that utilize harsh solvents, stoichiometric reagents, and energy-intensive conditions, generating significant chemical waste. The principles of green chemistry offer a transformative approach, compelling chemists to design processes that are safer, more efficient, and environmentally benign. This guide provides an in-depth exploration of modern, green synthetic strategies for 5-aminopyrazole derivatives, focusing on methodologies that enhance sustainability without compromising yield or purity. We will delve into multicomponent reactions, the application of recoverable catalysts, and the use of alternative energy sources, providing detailed protocols for immediate application in the research and development laboratory.

Core Strategies for Green Synthesis

Our focus rests on three pillars of green synthesis: maximizing reaction efficiency through multicomponent reactions (MCRs), employing recoverable and reusable catalysts, and leveraging alternative energy sources to reduce reaction times and energy consumption.

Strategy 1: Multicomponent Reactions in Aqueous Media

Causality and Expertise: Multicomponent reactions (MCRs) are inherently green due to their high atom and step economy. By combining three or more reactants in a single pot, MCRs drastically reduce the number of synthetic steps, purification stages, and overall solvent usage. Conducting these reactions in environmentally benign solvents like water or water-ethanol mixtures further elevates their green credentials. The challenge often lies in finding a catalyst that is both effective in and tolerant of aqueous media. Recent advancements in nanocatalysis have provided robust solutions.

Featured Protocol: One-Pot, Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

This protocol details the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using a highly efficient and reusable layered double hydroxide (LDH)-based nano-copper catalyst in a water/ethanol mixture.[4][5] The catalyst's design allows for high activity and selectivity under mild conditions.[4]

Experimental Workflow Diagram

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification r1 Aromatic Aldehyde cond Catalyst: LDH@...CuI Solvent: H2O/EtOH Temp: 55 °C Time: 15-30 min r1->cond r2 Malononitrile r2->cond r3 Phenylhydrazine r3->cond w1 Add Hot Ethanol cond->w1 One-Pot Reaction w2 Centrifuge to Separate Catalyst w1->w2 w3 Evaporate Solvent w2->w3 Supernatant cat_recycle Catalyst Recovery & Reuse w2->cat_recycle Solid Catalyst w4 Recrystallize Product w3->w4 prod 5-Amino-1H-pyrazole- 4-carbonitrile Derivative w4->prod

Caption: Workflow for the one-pot synthesis and catalyst recovery.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI nanocatalyst (specify loading, e.g., 0.02 g) in a 1:1 mixture of H₂O/EtOH (5 mL).

  • Reaction Execution: Stir the mixture at 55 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 15 and 27 minutes.[4]

  • Catalyst Separation: Upon completion, add 3 mL of hot ethanol to the mixture. Separate the solid catalyst via centrifugation. The catalyst can be washed with ethanol, dried in an oven at 60 °C, and stored for reuse.[4]

  • Product Isolation: Evaporate the solvent from the supernatant under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 5-amino-1H-pyrazole-4-carbonitrile product.

Data Summary: Catalyst Performance

EntryAldehyde SubstituentTime (min)Yield (%)[4]
14-Cl1593
24-NO₂1890
34-OH2588
42-Cl2091
5H2785

This method is advantageous due to its eco-friendliness, mild conditions, short reaction times, and excellent yields, with the catalyst being reusable for at least four cycles without significant loss of activity.[4][5]

Strategy 2: Mechanochemistry with Magnetically Recoverable Catalysts

Causality and Expertise: Mechanochemistry, or solvent-free synthesis, represents a paradigm shift in green chemistry. By using mechanical force (grinding) to initiate reactions, it often eliminates the need for bulk solvents, thus preventing waste at the source. When combined with a magnetically separable catalyst, this approach becomes exceptionally sustainable. The magnetic core (e.g., Fe₃O₄) allows for near-instantaneous catalyst recovery using an external magnet, bypassing the need for filtration or centrifugation.

Featured Protocol: Solvent-Free Synthesis of 5-Amino-bispyrazole-4-carbonitriles

This protocol utilizes a functionalized silica-coated Fe₃O₄ magnetic nanoparticle (MNP) catalyst for a three-component mechanochemical reaction at room temperature.[6][7]

Reaction and Catalyst Recovery Workflow

cluster_reactants Starting Materials cluster_workup Workup r1 Aldehyde Derivative mix Mix & Grind at Room Temperature (Mechanochemical Reaction) r1->mix r2 Malononitrile r2->mix r3 Hydrazine Derivative r3->mix cat Fe3O4@SiO2@... MNP Catalyst cat->mix w1 Add Ethanol mix->w1 Solvent-Free w2 Apply External Magnet w1->w2 prod Pure Product (from solution) w2->prod Decant Supernatant cat_recycle Recovered Catalyst (Wash & Reuse) w2->cat_recycle Separate MNPs

Caption: Mechanochemical synthesis with magnetic catalyst recovery.

Step-by-Step Protocol:

  • Reaction Setup: In a mortar, combine the aldehyde (1 mmol), malononitrile (1 mmol), hydrazine (1 mmol), and the Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNP catalyst (0.1 g).[6]

  • Reaction Execution: Grind the mixture using a pestle at room temperature for the time specified by reaction monitoring (typically 10-25 minutes).

  • Product Extraction: After reaction completion (monitored by TLC), add 5 mL of ethanol and stir for 1 minute.

  • Catalyst Separation: Place a strong external magnet against the side of the mortar/vessel. The magnetic catalyst will be immobilized, allowing the clear solution containing the product to be easily decanted.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol, dry it, and it is ready for the next reaction cycle.

  • Product Isolation: Evaporate the solvent from the decanted solution to obtain the crude product, which can be further purified by recrystallization.

Data Summary: Catalyst Reusability

This procedure boasts excellent yields and short reaction times.[7] The catalyst demonstrates remarkable stability and can be reused for at least six consecutive cycles with only a minor drop in activity.[6][7]

Cycle123456
Yield (%) [6]989897959594
Strategy 3: Alternative Energy Sources

Causality and Expertise: Conventional conductive heating is often slow and inefficient. Alternative energy sources like microwaves and ultrasound provide unique mechanisms for energy transfer, leading to dramatic rate enhancements.

  • Microwave Irradiation: Utilizes dielectric heating, where polar molecules align with the oscillating electric field, generating heat rapidly and volumetrically throughout the reaction medium. This uniform heating avoids hot spots and can access higher temperatures quickly, accelerating reaction rates.[1][8]

  • Ultrasound Irradiation (Sonochemistry): Employs acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This collapse generates transient localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), creating immense energy to drive chemical reactions at a low overall bulk temperature.[1][9]

Featured Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This practical three-component method is performed in a one-pot manner under controlled microwave irradiation, offering significant advantages in terms of reaction time and step-economy.[10]

Conceptual Comparison: Conventional vs. Microwave Heating

cluster_conv Conventional Heating cluster_mw Microwave Heating start_c Start process_c Slow, inefficient conductive heat transfer (e.g., oil bath) Long Reaction Time (Hours) start_c->process_c end_c Product process_c->end_c start_m Start process_m Rapid, uniform dielectric heating Short Reaction Time (Minutes) start_m->process_m end_m Product process_m->end_m

Caption: Microwave heating accelerates reactions significantly.

Step-by-Step Protocol:

  • Reaction Setup: To a microwave process vial, add methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (1.5 mmol), and a primary amine (1.2 mmol).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 10-20 minutes). The reaction is performed under controlled temperature and pressure conditions.

  • Product Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is often pure enough for subsequent use or can be easily purified by washing with a suitable solvent (e.g., diethyl ether) without the need for chromatography.[10]

This microwave-assisted protocol is highly efficient, tolerates a range of primary amines, and allows for convenient, chromatography-free product isolation.[10]

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic necessity. The methodologies presented here—multicomponent reactions in green solvents, solvent-free mechanochemistry with recoverable catalysts, and the use of microwave and ultrasound energy—demonstrate that the synthesis of medicinally vital 5-aminopyrazole derivatives can be achieved with high efficiency, reduced waste, and improved safety profiles.

Future research will likely focus on integrating these strategies. The development of catalysts derived from biomass, the use of flow chemistry reactors for continuous and scalable green production, and the application of machine learning to predict optimal green reaction conditions will further propel the field toward a more sustainable chemical future.[11]

References

Application Notes and Protocols: Derivatization of the Amino Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The amino group on the pyrazole ring serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. These derivatives have been extensively explored as kinase inhibitors, anticancer agents, anti-inflammatory molecules, and more. The ability to strategically derivatize the amino group is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, enabling the optimization of lead compounds in drug development programs.

This document provides detailed application notes and experimental protocols for the common derivatization reactions of the amino group on the pyrazole ring, including acylation, sulfonylation, reductive amination, and metal-catalyzed C-N cross-coupling reactions.

General Considerations

Tautomerism: It is important to note that aminopyrazoles can exist in different tautomeric forms. The position of the amino group (e.g., 3-amino, 4-amino, or 5-aminopyrazole) can influence its reactivity and the regioselectivity of derivatization reactions.[1]

Protecting Groups: In cases where the pyrazole ring nitrogen (N-H) may interfere with the desired reaction at the exocyclic amino group, protection of the ring nitrogen may be necessary. Common protecting groups for pyrazoles include trityl, benzyl, and Boc groups.

Derivatization Strategies

Acylation

Acylation of the amino group to form an amide is a fundamental transformation in the derivatization of aminopyrazoles. This reaction is typically achieved by treating the aminopyrazole with an acylating agent such as an acyl chloride or acid anhydride in the presence of a base.

Experimental Protocol: Acylation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile [2]

This protocol describes the synthesis of 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.

  • Materials:

    • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile

    • 2-chloroacetyl chloride

    • Tetrahydrofuran (THF)

    • Ethanol

    • Ice-salt bath

  • Procedure:

    • To a stirred solution of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile (5 mmol) in THF (20 ml), add 2-chloroacetyl chloride (5 mmol) dropwise at 0–5 °C.

    • Use an ice-salt bath to maintain the temperature during the addition.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • The crude product will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Purify the crude product by crystallization from ethanol to obtain pure 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.

Quantitative Data: Acylation Reactions

Starting AminopyrazoleAcylating AgentBaseSolventYield (%)Reference
5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile2-chloroacetyl chloride-THFNot specified[2]
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amineStearic acid-Solvent-freeModerate[3]
Polyamines/Aminoglycosides5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones-DCM or THF/waterup to 91%[4]
Sulfonylation

Sulfonylation of the amino group to form a sulfonamide is another common derivatization strategy, often employed to introduce motifs that can act as hydrogen bond donors and acceptors, thereby influencing biological activity.

Experimental Protocol: General Sulfonylation of Aminopyrazoles [5][6]

This protocol provides a general procedure for the sulfonylation of the amino group of 3-aryl-5-methoxymethyl-4-amino-1H-pyrazoles.

  • Materials:

    • 3-aryl-5-methoxymethyl-4-amino-1H-pyrazole

    • p-acetamidobenzenesulfonyl chloride

    • Pyridine (or other suitable base)

    • Appropriate solvent (e.g., Dichloromethane, Chloroform)

  • Procedure:

    • Dissolve the 3-aryl-5-methoxymethyl-4-amino-1H-pyrazole in the chosen solvent.

    • Add a suitable base, such as pyridine, to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of p-acetamidobenzenesulfonyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Upon completion, perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Sulfonylation Reactions

Starting AminopyrazoleSulfonylating AgentBaseSolventYield (%)Reference
3-aryl-5-methoxymethyl-4-amino-1H-pyrazolesp-acetamidobenzenesulfonyl chloridePyridineNot specifiedNot specified[5][6]
3,5-dimethyl-1H-pyrazoleChlorosulfonic acid / Thionyl chloride-ChloroformGood[2]
Reductive Amination

Reductive amination is a versatile method for the N-alkylation of aminopyrazoles. This two-step, one-pot process involves the initial formation of an imine by reacting the aminopyrazole with an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine.

Experimental Protocol: Reductive Amination of an Aminopyrazole Derivative [1][7]

This protocol describes a general procedure for the reductive amination of a free amino group on a pyrazolo[1,5-a]pyrimidine core.

  • Materials:

    • Amino-substituted pyrazolo[1,5-a]pyrimidine

    • Substituted aldehyde or ketone

    • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

    • Solvent (e.g., 1,2-Dichloroethane, Methanol)

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • Dissolve the amino-substituted pyrazolo[1,5-a]pyrimidine and the aldehyde or ketone in the chosen solvent.

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for a period to allow for imine formation.

    • Add the reducing agent portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Quantitative Data: Reductive Amination

Starting AminopyrazoleCarbonyl CompoundReducing AgentSolventYield (%)Reference
Aminoalkylpyrazolo[1,5-a]pyrimidine-7-aminesVarious aldehydes/ketonesNot specifiedNot specifiedNot specified[1][7]
Ethyl 3-amino-1H-pyrazole-4-carboxylate2-(trifluoromethyl)benzaldehydeEt3SiH/TFANot specifiedNot specified[8]
Metal-Catalyzed C-N Cross-Coupling

Modern synthetic methods such as the Buchwald-Hartwig amination and the Ullmann condensation have become powerful tools for the arylation and alkylation of the amino group on the pyrazole ring.

This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl or heteroaryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole [9][10]

This protocol details the palladium-catalyzed amination of a 4-iodopyrazole derivative.

  • Materials:

    • 4-Iodo-1-tritylpyrazole

    • Amine

    • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

    • tBuDavePhos (ligand)

    • KOtBu (Potassium tert-butoxide)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data: Buchwald-Hartwig Amination

Pyrazole HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-1-tritylpyrazoleBenzylaminePd(dba)₂ / tBuDavePhosKOtBuTolueneGood[10]
4-Bromo-1-tritylpyrazolePyrrolidinePd(dba)₂ / tBuDavePhosKOtBuTolueneLow[10]

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.

Experimental Protocol: Ullmann Coupling of 5-Aminopyrazoles with Aryl Halides [11]

This protocol describes a copper-catalyzed N-arylation of 5-aminopyrazoles.

  • Materials:

    • 5-Aminopyrazole derivative

    • Aryl halide (iodide or bromide)

    • CuI (Copper(I) iodide)

    • Ligand (e.g., L-proline, N,N-dimethylglycine)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., DMSO, DMF)

  • Procedure:

    • To a reaction vessel, add the 5-aminopyrazole, aryl halide, CuI, ligand, and base.

    • Add the solvent and heat the mixture to the required temperature (typically 80-150 °C).

    • Stir the reaction under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data: Ullmann Condensation

Starting AminopyrazoleAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
5-AminopyrazolesAryl iodides/bromidesCuI / L-prolineK₂CO₃DMSOGood to Excellent[12][13]

Signaling Pathways and Applications

Derivatized aminopyrazoles are prominent in drug discovery as inhibitors of various protein kinases. Understanding the signaling pathways they modulate is crucial for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the immune system.[14] Aberrant JAK-STAT signaling is implicated in various diseases, including inflammatory disorders and cancers.[15] 4-Aminopyrazole derivatives have been developed as potent JAK inhibitors.[15]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Aminopyrazole Aminopyrazole Derivative (JAK Inhibitor) Aminopyrazole->JAK Inhibition

Caption: JAK-STAT signaling pathway and inhibition by aminopyrazole derivatives.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[16][17] Dysregulation of this pathway is associated with inflammatory diseases and cancer. Aminopyrazole-based compounds have been identified as inhibitors of kinases within this pathway.

p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K P p38 p38 MAPK MAP2K->p38 P Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates P Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Aminopyrazole Aminopyrazole Derivative (Kinase Inhibitor) Aminopyrazole->p38 Inhibition

Caption: p38 MAPK signaling pathway and potential inhibition points for aminopyrazole derivatives.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[18] Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs.[19]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg P RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activation PI3K PI3K-AKT Pathway FGFR->PI3K Activation STAT_path JAK-STAT Pathway FGFR->STAT_path Activation Response Cell Proliferation, Survival, etc. PLCg->Response RAS_RAF->Response PI3K->Response STAT_path->Response Aminopyrazole Aminopyrazole Derivative (FGFR Inhibitor) Aminopyrazole->FGFR Inhibition

Caption: FGFR signaling pathway and its inhibition by aminopyrazole-based compounds.

Experimental Workflows

The following diagrams illustrate the general workflows for the key derivatization reactions.

Acylation/Sulfonylation Workflow

Acylation_Sulfonylation_Workflow Start Start: Aminopyrazole Reagents Add Acyl/Sulfonyl Chloride & Base Start->Reagents Reaction Reaction (0°C to RT) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Final Product: Amide/Sulfonamide Purification->Product

Caption: General workflow for acylation and sulfonylation of aminopyrazoles.

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: Aminopyrazole Imine_Formation Add Aldehyde/Ketone (Imine Formation) Start->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Reaction Reaction (Room Temperature) Reduction->Reaction Quench Quench & Aqueous Work-up Reaction->Quench Purification Purification (Chromatography) Quench->Purification Product Final Product: N-Alkyl Aminopyrazole Purification->Product

Caption: One-pot workflow for the reductive amination of aminopyrazoles.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Halogenated Pyrazole & Amine Catalyst_System Add Pd Catalyst, Ligand & Base Start->Catalyst_System Reaction Reaction under Inert Atmosphere (Heating) Catalyst_System->Reaction Workup Cooling, Dilution & Aqueous Work-up Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product: N-Aryl/Alkyl Aminopyrazole Purification->Product

Caption: Workflow for the palladium-catalyzed Buchwald-Hartwig amination.

Conclusion

The derivatization of the amino group on the pyrazole ring is a cornerstone of synthetic strategies aimed at the development of novel therapeutic agents. The methods outlined in these application notes provide a robust toolkit for chemists to explore the chemical space around the aminopyrazole scaffold. Careful selection of the derivatization strategy, reaction conditions, and purification methods is essential for the successful synthesis of target molecules with desired biological activities.

References

High-Yield Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a class of heterocyclic compounds with significant potential in the pharmaceutical and agrochemical industries. The following sections outline various synthetic strategies, present quantitative data in tabular format for easy comparison, and provide step-by-step experimental procedures.

Introduction

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are valuable intermediates in the development of a wide range of biologically active molecules. Their versatile structure serves as a key building block for compounds with anti-inflammatory, analgesic, antiviral, and antitumor properties, as well as for the creation of herbicides and pesticides.[1][2] The demand for efficient and high-yielding synthetic routes to these pyrazole derivatives is therefore of high importance to researchers in medicinal chemistry and crop protection. This document details three distinct and effective methods for their synthesis: a classical one-step condensation, a mechanochemical approach using a magnetic nanocatalyst, and a three-component reaction catalyzed by a modified layered double hydroxide (LDH).

Synthesis Methodologies

Method 1: One-Step Synthesis via Michael-Type Addition and Cyclization

A straightforward and highly regioselective method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of (ethoxymethylene)malononitrile with various aryl hydrazines.[1][3] This reaction proceeds through a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol, yielding the desired pyrazole derivative as the exclusive product with good to excellent yields.[1]

ProductAryl Hydrazine SubstituentSolventReaction Time (h)Yield (%)
3a HEthanol0.584
3b 4-FEthanol447
3c PerfluoroTrifluoroethanol463
3d 4-CF₃Ethanol467
3e 2,6-diCl-4-CF₃Ethanol447
3f 4-OCH₃Ethanol468

Table 1: Summary of reaction conditions and yields for the one-step synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f).[1]

General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (3a-f): [1]

  • To a solution of the respective aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • For aryl hydrazine hydrochlorides, a prior neutralization step with triethylamine (1.0 mmol) at 0°C in ethanol (2 mL) is required before the addition of (ethoxymethylene)malononitrile.

  • After the addition is complete, carefully bring the solution to reflux under a nitrogen atmosphere.

  • Maintain the reflux for the time specified in Table 1 (0.5 hours for 3a, 4 hours for 3b-f).

  • After cooling, the crude reaction mixture is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • For reactions involving hydrochloride salts, the crude mixture should be diluted with ethyl acetate (50 mL) and washed with water (30 mL) before chromatographic purification.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ArylHydrazine Aryl Hydrazine Mix Mix Reactants ArylHydrazine->Mix EMM (ethoxymethylene)malononitrile EMM->Mix Solvent Ethanol or Trifluoroethanol Solvent->Mix Reflux Reflux under N₂ Mix->Reflux Cool Cool to RT Reflux->Cool Purify Column Chromatography Cool->Purify Product Pure Product Purify->Product

Caption: Workflow for the one-step synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Method 2: Three-Component Mechanochemical Synthesis with a Magnetic Nanocatalyst

An environmentally friendly and efficient approach to synthesizing these pyrazoles is through a three-component mechanochemical reaction.[4][5] This method utilizes a magnetically separable nanocatalyst, such as tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles, and involves the reaction of an azo-linked aldehyde, malononitrile, and an aryl hydrazine.[4][5] This solvent-free or minimal-solvent approach offers high yields, short reaction times, and easy catalyst recovery.[4][5][6][7][8]

EntryAldehyde SubstituentHydrazine SubstituentTime (min)Yield (%)
14-ClH2095
22-ClH2592
34-BrH2096
42-BrH2593
54-CH₃H3090
64-Cl4-CH₃2594

Table 2: Summary of reaction conditions and yields for the three-component mechanochemical synthesis.[4]

General Procedure for the Three-Component Mechanochemical Synthesis: [4][5]

  • In a mortar, combine the synthetized azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine or p-tolylhydrazine (1 mmol), and Fe₃O₄@SiO₂@Tannic acid nanocatalyst (0.1 g).

  • Grind the mixture at room temperature for the time specified in Table 2.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol to the mixture and separate the catalyst using an external magnet.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the product mixture and recrystallize the solid from ethanol to obtain the pure 5-amino-pyrazole-4-carbonitrile derivative.

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Aldehyde Azo-linked Aldehyde Grind Mechanochemical Grinding Aldehyde->Grind Malononitrile Malononitrile Malononitrile->Grind Hydrazine Aryl Hydrazine Hydrazine->Grind Catalyst Fe₃O₄@SiO₂@Tannic acid Catalyst->Grind Product Crude Product Grind->Product RecoveredCatalyst Recovered Catalyst Grind->RecoveredCatalyst

Caption: Logical relationship in the three-component mechanochemical synthesis.

Method 3: Three-Component Synthesis Catalyzed by a Modified Layered Double Hydroxide (LDH)

A third high-yield method involves a three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine, catalyzed by a novel modified layered double hydroxide (LDH).[9] This heterogeneous catalytic system operates under mild conditions and provides the desired products in high yields.[9]

EntryAldehyde SubstituentTime (min)Yield (%)
1H4592
24-Cl4095
33-NO₂5094
44-NO₂4596
54-OCH₃5590
64-Br4094

Table 3: Summary of reaction conditions and yields for the LDH-catalyzed three-component synthesis.[9]

General Procedure for the LDH-Catalyzed Three-Component Synthesis: [9]

  • In a 5 mL round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Stir the mixture at 55 °C using a magnetic stirrer for the appropriate time as indicated in Table 3.

  • Monitor the reaction's progress via TLC (n-hexane/ethyl acetate: 1:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 3 mL of hot ethanol or chloroform to the reaction mixture to dissolve the product.

  • Separate the catalyst by centrifugation, wash it thoroughly, and dry it in an oven at 60 °C for reuse.

  • Evaporate the solvent from the product mixture and recrystallize the resulting solid with ethanol to obtain the pure product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Stir Stir at 55 °C Aldehyde->Stir Malononitrile Malononitrile Malononitrile->Stir Hydrazine Phenyl Hydrazine Hydrazine->Stir Catalyst LDH Catalyst Catalyst->Stir Cool Cool to RT Stir->Cool Separate Separate Catalyst Cool->Separate Recrystallize Recrystallize Separate->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the LDH-catalyzed three-component synthesis.

Conclusion

The synthetic protocols detailed in this document offer researchers and drug development professionals a selection of high-yield methods for obtaining 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The choice of method may depend on factors such as the desired scale, available starting materials, and a preference for classical versus "green" chemistry approaches. The one-step synthesis is highly regioselective and straightforward, while the catalyzed three-component reactions offer the advantages of mild conditions, short reaction times, and catalyst recyclability. All three methods provide reliable pathways to this important class of heterocyclic compounds.

References

Application Note & Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclooxygenase (COX), also known as Prostaglandin H Synthase (PGHS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that mediate normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[2][3]

Due to its role in inflammation, COX-2 is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[3] Pyrazole derivatives are a prominent class of compounds known for their potential to selectively inhibit the COX-2 enzyme.[4][5] Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and is a selective COX-2 inhibitor.[5][6] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity and selectivity of novel pyrazole compounds against COX-1 and COX-2.

Assay Principle This assay measures the peroxidase activity of COX. The COX enzyme catalyzes the conversion of arachidonic acid into prostaglandin G2 (PGG2) via its cyclooxygenase activity, followed by the reduction of PGG2 to prostaglandin H2 (PGH2) through its peroxidase activity.[3][7] This protocol utilizes a fluorometric probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized during the PGG2-to-PGH2 reduction, producing a highly fluorescent compound (resorufin). The rate of fluorescence increase is directly proportional to the peroxidase activity of COX.[8] Test compounds that inhibit either the cyclooxygenase or peroxidase activity of COX will cause a decrease in the rate of fluorescence generation.

Signaling Pathway

COX_Pathway cluster_outputs PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Cyclooxygenase Activity COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Synthases Isomerases/ Synthases PGH2->Synthases Prostanoids Prostanoids (Prostaglandins, Thromboxanes) Synthases->Prostanoids Physiology Physiological Functions (Gastric Protection, Platelet Aggregation) Prostanoids->Physiology via COX-1 Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation via COX-2

Caption: The Cyclooxygenase (COX) signaling cascade.

Experimental Protocol

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits.[8][9]

Materials and Reagents
  • Enzymes: Ovine COX-1 and human recombinant COX-2.[8]

  • Buffer: 10X Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]

  • Cofactor: Heme.[10]

  • Substrate: Arachidonic Acid solution.[10]

  • Substrate Prep: Potassium Hydroxide (KOH) for arachidonic acid dilution.[10]

  • Detection: ADHP (10-acetyl-3,7-dihydroxyphenoxazine) or a similar fluorescent probe.[8]

  • Solvent: Dimethylsulfoxide (DMSO), HPLC grade.[8]

  • Plate: Opaque, black 96-well microplate suitable for fluorescence.[8]

  • Reference Inhibitors:

    • SC-560 (COX-1 selective inhibitor).[8]

    • Celecoxib or DuP-697 (COX-2 selective inhibitor).[8][9]

  • Test Compounds: Pyrazole derivatives dissolved in DMSO.

  • Equipment:

    • Fluorometer (plate reader) with excitation at 530-540 nm and emission at 585-595 nm.[8]

    • Adjustable multichannel pipettes.

    • Ice bath.

Reagent Preparation
  • 1X Assay Buffer: Dilute the 10X Assay Buffer concentrate with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of water.[8]

  • Enzyme Solutions (COX-1 and COX-2): Thaw enzymes on ice. Dilute each enzyme with 1X Assay Buffer to the desired working concentration as recommended by the supplier. Keep diluted enzymes on ice and use within one hour.[8][10]

  • Test Compound/Inhibitor Solutions: Prepare stock solutions of pyrazole test compounds and reference inhibitors in DMSO. Create a series of dilutions at 10X the final desired concentration in the assay using the appropriate solvent (e.g., DMSO).[9]

  • Arachidonic Acid (Substrate) Solution: To prepare a 2 mM solution, combine 100 µL of the stock arachidonic acid solution with 100 µL of KOH, vortex, and then dilute with 800 µL of HPLC-grade water. This solution should be prepared fresh and used within 30-60 minutes.[8][10]

  • ADHP Probe Solution: Reconstitute lyophilized ADHP with DMSO, and then dilute further with 1X Assay Buffer to the final working concentration. Protect from light and use within 30 minutes.[8]

Assay Procedure
  • Plate Setup: Prepare the 96-well plate by adding reagents to the appropriate wells as described in the table below. It is recommended to perform all measurements in triplicate.

Well TypeReagentVolume (µL)Purpose
Background 1X Assay Buffer160Measures fluorescence of reagents without enzyme activity.
Heme10
ADHP Solution10
DMSO (Solvent)10
100% Activity 1X Assay Buffer150Represents maximum enzyme activity without inhibition.
(Enzyme Control)Heme10
ADHP Solution10
COX-1 or COX-210
DMSO (Solvent)10
Inhibitor 1X Assay Buffer150Measures enzyme activity in the presence of a test compound.
(Test Compound)Heme10
ADHP Solution10
COX-1 or COX-210
10X Test Compound10
Positive Control 1X Assay Buffer150Measures enzyme activity with a known reference inhibitor.
(Reference)Heme10
ADHP Solution10
COX-1 or COX-210
10X Reference Inhibitor10
  • Pre-incubation: After adding all components except the substrate, incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10 minutes. This allows the inhibitors to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the prepared Arachidonic Acid solution to all wells using a multichannel pipette.[11]

  • Measurement: Immediately place the plate in the fluorometer and begin kinetic measurement. Record fluorescence (Ex: 535 nm, Em: 587 nm) every minute for 5 to 10 minutes.[9]

Experimental Workflow

Workflow prep 1. Reagent Preparation plate 2. Plate Setup (Background, Control, Inhibitor Wells) prep->plate incubate 3. Pre-incubation (10 min @ 25-37°C) plate->incubate initiate 4. Reaction Initiation (Add Arachidonic Acid) incubate->initiate measure 5. Kinetic Measurement (Fluorescence Reading) initiate->measure calc_rate 6. Calculate Reaction Rate (Slope of Linear Phase) measure->calc_rate calc_inhib 7. Calculate % Inhibition calc_rate->calc_inhib plot 8. Plot Dose-Response Curve calc_inhib->plot ic50 9. Determine IC50 & Selectivity Index plot->ic50

References

Application Notes & Protocols: A Guide to Nanocatalysis in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Paradigm Shift in Heterocyclic Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Traditional synthetic routes to these vital heterocyclic compounds often rely on homogeneous catalysts and harsh reaction conditions, leading to challenges in catalyst recovery, product purification, and environmental sustainability. The advent of nanotechnology has ushered in a new era of catalytic science, offering robust solutions to these long-standing issues. Nanocatalysts, with their high surface-area-to-volume ratio, unique electronic properties, and potential for magnetic recovery, are revolutionizing the synthesis of pyrazoles, enabling milder, more efficient, and environmentally benign methodologies.[4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the principles governing nanocatalysis in pyrazole synthesis. We will explore the "why" behind experimental choices, delve into the mechanistic intricacies, and offer detailed, field-proven protocols for the synthesis and application of various nanocatalysts.

Core Concepts in Nanocatalyzed Pyrazole Synthesis

The enhanced catalytic activity of nanoparticles stems from their large surface area, which provides a higher concentration of active sites for reactant molecules to interact.[4] Furthermore, the quantum size effects and surface functionalities of nanocatalysts can be tuned to achieve high selectivity and efficiency in pyrazole ring formation. A significant advantage of many nanocatalyst systems is their heterogeneous nature, allowing for easy separation from the reaction mixture and subsequent reuse, a key tenet of green chemistry.[6][7]

The Logic of Catalyst Selection: A Comparative Overview

The choice of nanocatalyst is dictated by the specific pyrazole derivative being synthesized, the desired reaction conditions, and the importance of catalyst recyclability. Below is a comparative analysis of commonly employed nanocatalysts in pyrazole synthesis.

Nanocatalyst TypeKey FeaturesTypical Reaction ConditionsAdvantagesDisadvantages
Magnetic Nanoparticles (e.g., Fe₃O₄, CoFe₂O₄) Superparamagnetic core, often coated with a functionalized shell (e.g., SiO₂, polymers) to support active catalytic species (e.g., Cu, Ni, acidic/basic groups).[2][8][9]Often solvent-free or in green solvents (water, ethanol); room temperature to moderate heating.[10]Excellent recyclability using an external magnet, high stability, and low cost.[2][9]Potential for metal leaching without proper core-shell design.
Core-Shell Nanoparticles (e.g., Ag/La-ZnO) A core material providing stability or a specific property (e.g., magnetic), with a shell of a different material providing the catalytic activity.[11]Can be tailored for various conditions, including solvent-free grinding at room temperature.[11]Enhanced stability and catalytic activity due to synergistic effects between core and shell; tunable properties.[11]More complex synthesis compared to simple nanoparticles.
Metal Oxide Nanoparticles (e.g., ZnO, MgO, CeO₂/ZrO₂) High surface area, Lewis acidic or basic sites.[12][13]Often used in aqueous media or under solvent-free conditions; can be promoted by microwave or ultrasound irradiation.[1][12]Readily available, inexpensive, and environmentally friendly.Lower catalytic activity in some cases compared to noble metal-based catalysts.
Graphene Oxide-Based Nanocatalysts Large surface area, abundant oxygen-containing functional groups that can act as catalytic sites or anchors for other catalytic species.[6]Typically used in green solvents like water or ethanol.Excellent catalytic activity for certain reactions, good dispersibility in polar solvents.Can be more expensive to produce than simple metal oxides.

Experimental Protocols: From Catalyst Synthesis to Pyrazole Formation

The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and a thorough understanding of the process.

Protocol 1: Synthesis of Magnetically Recyclable Fe₃O₄@SiO₂-Supported Copper Nanocatalyst

This protocol details the synthesis of a robust and highly efficient core-shell magnetic nanocatalyst, where a silica shell provides a versatile platform for anchoring catalytically active copper species.

Workflow for Fe₃O₄@SiO₂-Supported Copper Nanocatalyst Synthesis

cluster_synthesis Catalyst Synthesis Fe3O4 Fe₃O₄ Nanoparticle Synthesis (Co-precipitation) SiO2_coating Silica Coating (Stöber Method) Fe3O4->SiO2_coating Core formation Functionalization Surface Functionalization (e.g., with an amine linker) SiO2_coating->Functionalization Shell formation Cu_loading Copper(II) Loading and Reduction Functionalization->Cu_loading Anchoring sites Catalyst Final Fe₃O₄@SiO₂-Cu Nanocatalyst Cu_loading->Catalyst Active phase formation

Caption: Workflow for the synthesis of a core-shell magnetic nanocatalyst.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25%)

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Copper(II) acetate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles: In a three-necked flask, dissolve FeCl₃·6H₂O (5.8 g) and FeCl₂·4H₂O (2.15 g) in deionized water (100 mL) under nitrogen atmosphere with vigorous stirring. Heat the solution to 80°C.

  • Add NH₄OH solution (10 mL) dropwise to the solution. A black precipitate will form immediately. Continue stirring for 1 hour at 80°C.

  • Cool the mixture to room temperature. Collect the black precipitate using an external magnet and wash with deionized water and ethanol several times until the supernatant is neutral.

  • Silica Coating (Fe₃O₄@SiO₂): Disperse the synthesized Fe₃O₄ nanoparticles (1.0 g) in a mixture of ethanol (80 mL) and deionized water (20 mL) by ultrasonication for 15 minutes.

  • Add NH₄OH solution (1.0 mL) and TEOS (1.0 mL) to the dispersion. Stir the mixture at room temperature for 6 hours.

  • Collect the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) using an external magnet and wash with ethanol and deionized water.

  • Surface Functionalization (Fe₃O₄@SiO₂-NH₂): Disperse the Fe₃O₄@SiO₂ nanoparticles (1.0 g) in dry toluene (50 mL). Add APTES (1.0 mL) and reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Collect the functionalized nanoparticles by magnetic decantation and wash with toluene and ethanol to remove unreacted APTES.

  • Copper Loading and Reduction (Fe₃O₄@SiO₂-Cu): Disperse the amine-functionalized nanoparticles (1.0 g) in ethanol (50 mL). Add a solution of copper(II) acetate (0.5 g) in ethanol (20 mL) and stir for 24 hours at room temperature.

  • Collect the nanoparticles and wash with ethanol.

  • Resuspend the nanoparticles in ethanol (50 mL) and add a freshly prepared aqueous solution of NaBH₄ (0.5 g in 10 mL water) dropwise under stirring.

  • Stir for 2 hours, then collect the final Fe₃O₄@SiO₂-Cu nanocatalyst using a magnet, wash with water and ethanol, and dry under vacuum.

Characterization: The synthesized nanocatalyst should be characterized by techniques such as Transmission Electron Microscopy (TEM) for morphology and size, X-ray Diffraction (XRD) for crystalline structure, Vibrating Sample Magnetometry (VSM) for magnetic properties, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm functionalization.[14][15]

Protocol 2: Nanocatalyzed One-Pot Synthesis of Pyranopyrazoles

This protocol exemplifies a multicomponent reaction for the synthesis of pyranopyrazole derivatives, a class of compounds with significant biological activities, using the previously synthesized magnetic nanocatalyst.[13][14]

Reaction Scheme for Pyranopyrazole Synthesis

cluster_reaction One-Pot Pyranopyrazole Synthesis Aldehyde Aryl Aldehyde Product Pyranopyrazole Product Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Catalyst Fe₃O₄@SiO₂-Cu Nanocatalyst Catalyst->Product Catalyzes Solvent Solvent (e.g., Ethanol) Solvent->Product Reaction Medium

Caption: Multicomponent reaction for pyranopyrazole synthesis.

Materials:

  • Aryl aldehyde (e.g., benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Fe₃O₄@SiO₂-Cu nanocatalyst (e.g., 10 mg)

  • Ethanol (5 mL)

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate and n-hexane for TLC mobile phase

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the Fe₃O₄@SiO₂-Cu nanocatalyst (10 mg) in ethanol (5 mL).

  • Stir the mixture at a specified temperature (e.g., room temperature or 60°C).

  • Monitor the reaction progress using TLC (e.g., with an ethyl acetate/n-hexane mobile phase).[11]

  • Upon completion of the reaction, add a small amount of warm ethanol to dissolve the product.

  • Separate the magnetic nanocatalyst from the reaction mixture using a strong external magnet.

  • Wash the catalyst with ethanol, and it can be stored for reuse.

  • Allow the supernatant to cool to room temperature. The pure pyranopyrazole product will crystallize out.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Product Analysis: The synthesized pyrazole derivative should be characterized by melting point determination, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[11]

Mechanistic Insights: The Role of the Nanocatalyst

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new catalysts. In the multicomponent synthesis of pyranopyrazoles, the nanocatalyst plays several key roles.

Proposed Catalytic Cycle

cluster_mechanism Proposed Mechanism A Catalyst activates Aldehyde B Knoevenagel condensation with Malononitrile A->B C Michael addition of pyrazolone intermediate B->C D Cyclization and de-aromatization C->D E Final Product D->E

Caption: Simplified mechanistic pathway for nanocatalyzed pyranopyrazole synthesis.

The Lewis acidic sites on the nanocatalyst (e.g., Cu²⁺) can activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile.[16] The catalyst can also promote the formation of the pyrazolone intermediate from ethyl acetoacetate and hydrazine hydrate. Subsequent Michael addition and intramolecular cyclization steps are also accelerated by the catalyst, leading to the final pyranopyrazole product.[17]

Conclusion and Future Outlook

The use of nanocatalysts in pyrazole synthesis represents a significant advancement in the field of heterocyclic chemistry. These methods offer numerous advantages, including high efficiency, operational simplicity, mild reaction conditions, and catalyst reusability, aligning with the principles of green and sustainable chemistry.[6][11] The ongoing development of novel nanomaterials with tailored functionalities promises to further expand the scope and applicability of this powerful synthetic strategy. As our understanding of the structure-activity relationships of nanocatalysts deepens, we can expect the design of even more sophisticated and efficient catalytic systems for the synthesis of complex pyrazole-containing molecules for a wide range of applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The specific intermediate, this compound, is a key building block for the synthesis of more complex heterocyclic compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its strategic functionalization allows for diverse chemical modifications, making it a valuable precursor for generating libraries of potential drug candidates.

This document provides a comprehensive guide for the synthesis of this compound, with a focus on transitioning from laboratory-scale preparation to a more scalable process suitable for drug development campaigns. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and address the critical considerations for a safe and efficient scale-up.

Synthetic Strategy: A Mechanistic Approach to Pyrazole Formation

The most direct and efficient route for the synthesis of this compound involves the condensation reaction between isopropylhydrazine and a suitable malononitrile derivative. A common and highly effective starting material is (ethoxymethylene)malononitrile.

The reaction proceeds through a well-established mechanism:

  • Michael Addition: The more nucleophilic nitrogen atom of isopropylhydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group in (ethoxymethylene)malononitrile. This results in the formation of an open-chain intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine moiety in the intermediate then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

  • Tautomerization: The resulting cyclic imine rapidly tautomerizes to the more stable aromatic 5-aminopyrazole ring system.

This one-pot reaction is typically high-yielding and regioselective, providing a clean route to the desired product.

Visualizing the Reaction Pathway

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isopropylhydrazine Isopropylhydrazine Intermediate1 Open-chain Adduct Isopropylhydrazine->Intermediate1 Michael Addition EMMN (Ethoxymethylene)malononitrile EMMN->Intermediate1 Intermediate2 Cyclic Imine Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-amino-1-isopropyl-1H- pyrazole-4-carbonitrile Intermediate2->Product Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol details a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Isopropylhydrazine hydrochloride110.591.05User to calculate
Sodium bicarbonate84.011.10User to calculate
(Ethoxymethylene)malononitrile122.121.00User to calculate
Ethanol (anhydrous)46.07-User to calculate
Water (deionized)18.02-User to calculate
Ethyl acetate88.11-User to calculate
Brine solution--User to calculate
Anhydrous magnesium sulfate120.37-User to calculate
Experimental Procedure
  • Preparation of Isopropylhydrazine Free Base:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylhydrazine hydrochloride in water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium bicarbonate in water portion-wise, ensuring the temperature remains below 10 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the isopropylhydrazine free base. Caution: Isopropylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Assembly and Execution:

    • In a separate round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile in anhydrous ethanol.

    • To this solution, add the freshly prepared isopropylhydrazine free base dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add water and extract with ethyl acetate three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a crystalline solid.

Characterization Data (Typical)
AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.7-4.9 (sept, 1H, CH), ~1.4-1.5 (d, 6H, 2xCH₃), ~4.9 (br s, 2H, NH₂), ~7.5 (s, 1H, pyrazole-H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~22 (CH₃), ~48 (CH), ~75 (C-CN), ~118 (CN), ~140 (C-pyrazole), ~155 (C-NH₂)
FT-IR (KBr, cm⁻¹)ν: ~3400-3200 (N-H stretching), ~2220 (C≡N stretching), ~1640 (N-H bending)
Melting Point To be determined experimentally

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.[4][5]

Scale-Up Synthesis: Critical Considerations and Protocol Adjustments

Transitioning the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Safety First: Hazard Analysis and Mitigation
  • Isopropylhydrazine: This reagent is toxic and potentially carcinogenic.[6] On a larger scale, the use of a closed system is highly recommended to minimize exposure. Ensure adequate ventilation and have appropriate spill containment and emergency procedures in place. The hydrochloride salt is more stable and easier to handle than the free base.[6]

  • Exothermic Reaction: The initial reaction between isopropylhydrazine and (ethoxymethylene)malononitrile can be exothermic. On a larger scale, this can lead to a rapid temperature increase. Implement controlled, slow addition of the hydrazine to the reaction mixture and ensure efficient cooling of the reactor.

  • Solvent Selection: While ethanol is a suitable solvent for laboratory scale, consider alternative solvents with higher flash points for improved safety at larger scales.

Process Optimization and Control
  • Reagent Stoichiometry: Fine-tuning the molar equivalents of the reactants can improve yield and minimize the formation of impurities. A slight excess of the hydrazine is often used to ensure complete conversion of the malononitrile derivative.

  • Temperature Control: Precise temperature control is crucial for reaction kinetics and impurity profile. The use of a jacketed reactor with automated temperature control is essential for scale-up.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.

Work-up and Purification at Scale
  • Extraction: Liquid-liquid extractions can become cumbersome at a larger scale. Consider alternative work-up procedures such as reactive extraction or direct crystallization from the reaction mixture if feasible.

  • Crystallization: The choice of crystallization solvent and the cooling profile are critical for obtaining the desired crystal form, purity, and particle size distribution. A well-designed crystallization process is key to consistent product quality.

  • Filtration and Drying: Use appropriate filtration and drying equipment (e.g., filter-dryer) to handle larger quantities of the solid product efficiently and safely.

Visualizing the Scale-Up Workflow

scale_up_workflow Start Raw Material Procurement & QC Reactor Jacketed Reactor: - Controlled Reagent Addition - Temperature Monitoring Start->Reactor Reaction Reaction Execution: - Optimized Stoichiometry - Controlled Reflux Reactor->Reaction Workup Work-up: - Solvent Removal - Extraction/Crystallization Reaction->Workup Purification Purification: - Recrystallization - Filtration Workup->Purification Drying Drying: - Vacuum Oven/Filter-Dryer Purification->Drying FinalProduct Final Product: - QC Analysis - Packaging Drying->FinalProduct

Caption: A generalized workflow for the scale-up synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound is a robust and scalable process, crucial for the advancement of drug discovery programs that utilize this versatile intermediate. By understanding the reaction mechanism, adhering to a well-defined protocol, and carefully considering the challenges of scale-up, researchers and drug development professionals can confidently produce this key building block in the quantities required for their research. Further process development could focus on catalytic methods to improve the greenness of the synthesis and the development of continuous flow processes for enhanced safety and efficiency at an industrial scale.

References

Application Notes & Protocols: Evaluating the Antimicrobial and Antibacterial Activity of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Role of Aminopyrazoles in Antimicrobial Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents.[1][2] Aminopyrazoles, a specific subclass of pyrazole-containing molecules, have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][3][4] The rise of multidrug-resistant (MDR) bacterial strains presents a formidable global health challenge, necessitating the urgent development of novel antibacterial agents.[3][5] Aminopyrazole compounds represent a promising scaffold for this development, demonstrating activity against a range of both Gram-positive and Gram-negative bacteria, including resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA).[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably characterize the antimicrobial and antibacterial properties of novel aminopyrazole compounds. The protocols herein are synthesized from established methodologies and are designed to be self-validating, ensuring robust and reproducible data generation. We will delve into the primary evaluation assays, from determining basic inhibitory concentrations to elucidating the kinetic and mechanistic properties of these compounds.

Foundational Concepts: Understanding the Antibacterial Mechanism

While the precise mechanism of action can vary between different aminopyrazole derivatives, research points towards several key bacterial processes that are commonly disrupted.[5] Understanding these potential targets is crucial for designing mechanism-of-action studies and for the rational design of more potent derivatives.

Key reported mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Some pyrazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for DNA replication, leading to a bactericidal effect.[5]

  • Disruption of Cell Wall Synthesis: The integrity of the bacterial cell wall is a common target for antibiotics. Certain aminopyrazole-derived hydrazones have been found to disrupt the cell wall, leading to cell lysis.[5]

  • Inhibition of Protein Synthesis: By interfering with ribosomal function, some compounds can halt the production of essential proteins, leading to either a bacteriostatic or bactericidal outcome.[5]

  • Inhibition of Metabolic Pathways: Like sulfa drugs, some heterocyclic compounds can interfere with essential metabolic pathways, such as folate synthesis, thereby inhibiting bacterial growth.[6][7]

The following diagram illustrates the primary cellular targets for antibacterial agents, which may be inhibited by aminopyrazole compounds.

cluster_cell Bacterial Cell cell_wall Cell Wall (Peptidoglycan) membrane Cell Membrane ribosome Ribosome (Protein Synthesis) dna DNA/Nucleoid (Nucleic Acid Synthesis) metabolism Metabolic Pathways (e.g., Folate Synthesis) aminopyrazole Aminopyrazole Compound aminopyrazole->cell_wall Inhibition of Synthesis aminopyrazole->membrane Disruption aminopyrazole->ribosome Inhibition aminopyrazole->dna Inhibition of DNA Gyrase aminopyrazole->metabolism Inhibition

Caption: Potential antibacterial targets within a bacterial cell that can be inhibited by aminopyrazole compounds.

Core Experimental Workflow

The evaluation of a novel aminopyrazole compound follows a logical progression. The first step is to determine its potency by measuring the Minimum Inhibitory Concentration (MIC). This is followed by the Minimum Bactericidal Concentration (MBC) assay to differentiate between growth inhibition (bacteriostatic) and cell killing (bactericidal). Time-kill curve analysis provides a dynamic view of this activity.

start Start: Novel Aminopyrazole Compound mic Protocol 1: Determine MIC (Potency) start->mic mbc Protocol 2: Determine MBC (Static vs. Cidal) mic->mbc ratio Analyze MBC/MIC Ratio mbc->ratio timekill Protocol 3: Time-Kill Curve Analysis (Kinetics) ratio->timekill If Cidal (Ratio ≤ 4) moa Advanced Protocols: Mechanism of Action (MoA) Studies ratio->moa Proceed to understand 'How' timekill->moa end End: Characterization Profile moa->end

Caption: Overall experimental workflow for characterizing the antibacterial activity of aminopyrazole compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10] The broth microdilution method is widely used due to its efficiency and conservation of compound.[9][11]

Causality: This assay is the foundational screening step. It establishes the potency of the compound, and its results are essential for all subsequent tests (e.g., setting concentrations for MBC and time-kill assays). Standardization of the bacterial inoculum is critical; using a 0.5 McFarland standard ensures that the results are comparable across experiments and laboratories.[8][9]

Materials
  • Aminopyrazole test compound, stock solution prepared in a suitable solvent (e.g., DMSO).

  • Test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or Phosphate-Buffered Saline (PBS).

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin) for quality control.

  • Incubator (35 ± 2°C).

Step-by-Step Methodology: Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension 1:100 (or as required by specific guidelines like CLSI) in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.[9][10]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the aminopyrazole working solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the Growth Control (contains CAMHB and inoculum, but no compound).

    • Well 12 serves as the Sterility Control (contains CAMHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11.

    • The final volume in each well should be 200 µL, and the compound concentrations are now halved to their final test concentrations. The final inoculum density in each well is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[11]

  • Reading Results:

    • After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the aminopyrazole compound at which there is no visible growth.

    • The sterility control (well 12) should remain clear, and the growth control (well 11) should be turbid.

prep_inoculum 1. Prepare Inoculum (Adjust to 0.5 McFarland, then dilute) inoculate 5. Inoculate Plate (Add diluted inoculum to wells 1-11) prep_inoculum->inoculate prep_plate 2. Prepare Plate (Add broth, add compound to first well) serial_dilute 3. Perform Serial Dilution (Wells 1 to 10) prep_plate->serial_dilute add_controls 4. Set Controls (Well 11: Growth Well 12: Sterility) serial_dilute->add_controls add_controls->inoculate incubate 6. Incubate (35°C, 16-20 hours) inoculate->incubate read 7. Read Results (Lowest concentration with no visible growth = MIC) incubate->read

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a direct extension of the MIC assay. It determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[12]

Causality: This protocol is essential to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13][14] A compound that simply inhibits growth may be less effective in an immunocompromised host, where bactericidal action is often preferred.[12][14] The 99.9% kill threshold is the standardized definition of bactericidal activity.

Materials
  • Completed 96-well MIC plate from Protocol 1.

  • Mueller-Hinton Agar (MHA) plates or other suitable non-selective agar.

  • Sterile pipette tips.

  • Incubator (35 ± 2°C).

Step-by-Step Methodology
  • Plating from MIC Wells:

    • Following the MIC reading, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 100 µL) from each of these clear wells and plate it onto a separate, clearly labeled MHA plate.

    • Also, plate an aliquot from the growth control well (a 1:1000 or 1:10000 dilution may be necessary to obtain a countable number of colonies) to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the aminopyrazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count derived from the growth control plate.[13]

Data Interpretation and Presentation

Clear data presentation is crucial for interpretation and comparison. The relationship between MIC and MBC is a key determinant of the compound's primary mode of action.

  • Bactericidal: An MBC/MIC ratio of ≤ 4.[13][15]

  • Bacteriostatic: An MBC/MIC ratio of > 4.[12][15]

It is important to note that this distinction is not absolute and can depend on the bacterial strain and testing conditions.[16]

Table 1: Example Data Summary for Aminopyrazole Compound AZ-123
Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationReference AntibioticRef. MIC (µg/mL)
Staphylococcus aureusATCC 29213482BactericidalVancomycin1
Escherichia coliATCC 259228162BactericidalCiprofloxacin0.015
Pseudomonas aeruginosaATCC 2785316>64>4BacteriostaticCiprofloxacin0.25
Enterococcus faecalisATCC 29212441BactericidalAmpicillin2

Protocol 3: Time-Kill Curve Analysis

This dynamic assay provides a more detailed profile of antibacterial activity by measuring the rate of bacterial killing over time at various compound concentrations.[12][13]

Causality: While MIC/MBC assays provide a static endpoint, a time-kill assay reveals the kinetics of the antibacterial effect. It can show whether a compound is rapidly or slowly bactericidal and can reveal paradoxical effects (i.e., less killing at higher concentrations). This information is valuable for predicting in vivo efficacy and dosing regimens.

Materials
  • Same materials as for the MIC assay.

  • Sterile culture tubes or flasks.

  • Shaking incubator.

  • MHA plates for colony counting.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol.

  • Assay Setup:

    • Prepare a series of sterile tubes/flasks, each containing the standardized bacterial inoculum and the aminopyrazole compound at different concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).

  • Time-Course Sampling:

    • Incubate the tubes in a shaking incubator at 35 ± 2°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates to determine the number of viable cells (CFU/mL).

  • Data Analysis:

    • After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time (hours) for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

References

The Versatile Precursor: 5-Aminopyrazole-4-carbonitrile in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Aminopyrazole-4-carbonitrile

In the landscape of medicinal chemistry and materials science, the synthesis of fused heterocyclic compounds is a cornerstone of innovation. These molecular frameworks are scaffolds for a vast array of biologically active molecules and functional materials. Among the myriad of starting materials, 5-aminopyrazole-4-carbonitrile stands out as a particularly versatile and powerful precursor. Its unique arrangement of functional groups—an amino group, a nitrile, and an adjacent reactive C-H bond on the pyrazole ring—provides a rich platform for a diverse range of cyclization reactions. This guide provides an in-depth exploration of the synthetic utility of 5-aminopyrazole-4-carbonitrile, offering detailed protocols and mechanistic insights for the construction of key fused heterocyclic systems. The pyrazole moiety itself is a well-recognized structural motif in numerous bioactive compounds, making its fused derivatives of high interest in drug discovery.[1][2]

The strategic value of 5-aminopyrazole-4-carbonitrile lies in its poly-nucleophilic character, with three reactive sites that can be selectively targeted to build fused six-membered rings.[3] This allows for the construction of a variety of "pyrazoloazines," including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines, many of which are analogues of biologically significant purine systems.[3][4][5] This document serves as a practical guide for researchers, providing both the "how" and the "why" behind the synthesis of these important molecular architectures.

I. Synthesis of the Precursor: 5-Amino-1H-pyrazole-4-carbonitrile

A common and efficient method for the synthesis of the title precursor involves the condensation of malononitrile with a hydrazine source. A notable approach is the reaction of ethoxymethylenemalononitrile with hydrazine hydrate. This reaction proceeds readily, often in a protic solvent like ethanol, to yield 5-aminopyrazole-4-carbonitrile in high purity. The mechanism involves a nucleophilic attack of the hydrazine on the electron-deficient double bond of the malononitrile derivative, followed by an intramolecular cyclization and elimination of ethanol.[6]

Alternatively, a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative can be employed, often facilitated by a catalyst.[7][8][9][10] This approach offers the advantage of generating substituted 5-aminopyrazole-4-carbonitriles in a single step.

Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

This protocol is based on the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.

Materials:

  • Ethoxymethylenemalononitrile

  • Hydrazine hydrate

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-amino-1H-pyrazole-4-carbonitrile as a white to off-white solid.

  • Dry the product under vacuum.

Expected Yield: 85-95%

Characterization: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

II. Construction of Fused Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][11] The synthesis of this fused system from 5-aminopyrazole-4-carbonitrile typically involves reaction with a one-carbon synthon, which provides the C4 and N5 atoms of the pyrimidine ring.

Synthetic Strategy: Reaction with Formamide or Orthoformates

A straightforward and widely used method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines involves heating 5-aminopyrazole-4-carbonitrile with formamide.[5] The reaction proceeds through an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization.

A more versatile approach involves a three-component reaction using an orthoformate, such as trimethyl orthoformate, and a primary amine, often under microwave irradiation for accelerated synthesis.[12] This method allows for the introduction of diverse substituents at the N5 position of the pyrazolo[3,4-d]pyrimidine ring.

Reaction Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G A 5-Aminopyrazole-4-carbonitrile D Intermediate (Formamidine or similar) A->D Reaction B One-Carbon Synthon (e.g., Formamide, Orthoformate) B->D C Primary Amine (Optional) C->D E Intramolecular Cyclization D->E Heating or Microwave F Fused Pyrazolo[3,4-d]pyrimidine E->F G cluster_0 Reactants cluster_1 Reaction Conditions A 5-Aminopyrazole-4-carbonitrile E Friedländer Annulation A->E B Cyclic Ketone (e.g., Dimedone) B->E C Acid or Base Catalyst C->E D Solvent & Heat D->E F Fused Pyrazolo[3,4-b]pyridine Derivative E->F G A 5-Aminopyrazole-4-carbonitrile B Alkylation with Nitrile-containing Electrophile A->B C Dinitrile Intermediate B->C D Base-catalyzed Intramolecular Cyclization C->D E Enamine Intermediate D->E F Hydrolysis E->F G Fused Cyclic Ketone F->G

References

Application Notes and Protocols for the Regioselective Synthesis of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide an overview and detailed protocols for the regioselective synthesis of pyrazole isomers, a critical structural motif in many pharmaceutical agents and agrochemicals. Control over the substitution pattern on the pyrazole ring is paramount for modulating biological activity. This document outlines key synthetic strategies to achieve high regioselectivity.

Introduction to Pyrazole Regioselectivity

The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, often yields a mixture of regioisomers when using unsymmetrical starting materials.[1] The two most common isomers are the 1,3- and 1,5-disubstituted pyrazoles, along with 3- and 5-substituted pyrazoles when a monosubstituted hydrazine is used. The control of regioselectivity is a significant challenge in pyrazole synthesis and is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[2]

Several synthetic methodologies have been developed to address this challenge, with the most prominent being the Knorr pyrazole synthesis (cyclocondensation of 1,3-dicarbonyl compounds with hydrazines) and 1,3-dipolar cycloaddition reactions.[3][4] This document will detail protocols for achieving regioselectivity in these key transformations.

Key Synthetic Strategies for Regioselective Pyrazole Synthesis

Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a fundamental and widely used method for pyrazole synthesis.[5][6] However, with unsymmetrical 1,3-dicarbonyls, the reaction can lead to two different regioisomers.[3] The regioselectivity of this reaction can be controlled by several factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups influences the electrophilicity of the carbonyl carbons. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] For instance, a trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms of a substituted hydrazine and influence the site of initial attack.[2][7]

  • Solvent Choice: The use of polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[8][9]

This protocol describes a general procedure for the regioselective synthesis of N-substituted pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine using a fluorinated alcohol as the solvent.[9]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

  • Substituted hydrazine (e.g., methylhydrazine)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (2.0 mL), slowly add the substituted hydrazine (1.1 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.

Data Presentation:

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine. [9]

EntrySolventIsomer Ratio (1,3-disubstituted : 1,5-disubstituted)Yield (%)
1Ethanol1 : 1.585
2TFE10 : 190
3HFIP>20 : 192

Yields in parentheses represent the combined yield of both isomers.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles.[4] A common approach involves the in situ generation of nitrile imines from hydrazonoyl chlorides, which then react with a dipolarophile like an alkyne or an alkene.[4] Another strategy employs sydnones as 1,3-dipoles reacting with alkynes.[10][11]

This protocol details the synthesis of 1,3,5-trisubstituted pyrazoles from hydrazonoyl chlorides and 3-formylchromones.[4]

Materials:

  • Substituted hydrazonoyl chloride

  • 3-Formylchromone

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • A mixture of the hydrazonoyl chloride (1 mmol) and 3-formylchromone (1 mmol) in ethanol (10 mL) is treated with triethylamine (1.2 mmol).

  • The reaction mixture is stirred at room temperature for the time required for the reaction to complete (monitored by TLC).

  • After completion of the reaction, the precipitate formed is collected by filtration.

  • The solid is washed with ethanol to afford the pure 1,3,5-trisubstituted pyrazole.

Data Presentation:

Table 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition. [4]

EntryHydrazonoyl Chloride Substituent (R)ProductYield (%)
1Phenyl(1,3-Diphenyl-1H-pyrazol-5-yl)(2-hydroxyphenyl)methanone88
24-Chlorophenyl--INVALID-LINK--methanone85

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack Nucleophilic Attack at Carbonyl dicarbonyl->attack hydrazine Substituted Hydrazine hydrazine->attack solvent Solvent (e.g., HFIP, TFE) solvent->attack Influences Regioselectivity temp Temperature (Room Temp) ph pH ph->attack Influences Regioselectivity cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration cyclization->dehydration isomer1 Regioisomer 1 (Major) dehydration->isomer1 isomer2 Regioisomer 2 (Minor) dehydration->isomer2

Caption: Workflow for the regioselective Knorr pyrazole synthesis.

Dipolar_Cycloaddition_Workflow cluster_start Starting Materials hydrazonoyl Hydrazonoyl Chloride in_situ In situ generation of Nitrile Imine (1,3-dipole) hydrazonoyl->in_situ dipolarophile Dipolarophile (e.g., Alkyne) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition base Base (e.g., TEA) base->in_situ in_situ->cycloaddition product Regioselective Pyrazole Product cycloaddition->product

Caption: Regioselective pyrazole synthesis via 1,3-dipolar cycloaddition.

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity steric Steric Hindrance regioselectivity Regioselectivity of Pyrazole Synthesis steric->regioselectivity electronic Electronic Effects electronic->regioselectivity solvent Solvent Choice solvent->regioselectivity ph Reaction pH ph->regioselectivity temp Temperature temp->regioselectivity

Caption: Key factors governing regioselectivity in pyrazole synthesis.

References

Advancements in Crop Protection: Application Notes and Protocols for Novel Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The landscape of crop protection is undergoing a significant transformation, driven by the need for more targeted, effective, and sustainable solutions. Innovations in biotechnology and nanotechnology are paving the way for a new generation of pesticides that promise to enhance agricultural productivity while minimizing environmental impact. These advancements offer researchers, scientists, and drug development professionals powerful tools to address the growing challenges of pest resistance and food security. This document provides detailed application notes and protocols for several key technologies at the forefront of modern crop protection.

RNA Interference (RNAi)-Based Pesticides: A New Era of Specificity

RNA interference (RNAi) is a revolutionary approach that utilizes double-stranded RNA (dsRNA) to silence essential genes in target pests, leading to their demise.[1][2] This species-specific mechanism of action offers a significant advantage over broad-spectrum chemical pesticides, reducing harm to non-target organisms such as pollinators and beneficial insects.[3][4]

Signaling Pathway of RNAi in Insects

The process of RNAi is initiated when a pest ingests dsRNA. The dsRNA is then processed by the insect's cellular machinery, leading to the degradation of a specific messenger RNA (mRNA) and preventing the synthesis of a vital protein.

RNAi_Pathway dsRNA dsRNA Ingestion Dicer Dicer Enzyme dsRNA->Dicer siRNA siRNA Fragments Dicer->siRNA Cleavage RISC RISC Loading siRNA->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage Guidance No_Protein No Protein Synthesis mRNA_cleavage->No_Protein Mortality Pest Mortality No_Protein->Mortality

RNAi signaling pathway in target pests.
Quantitative Data: Efficacy of RNAi Pesticides

Target PestdsRNA Target GeneDelivery MethodEfficacyReference
Colorado Potato Beetle (Leptinotarsa decemlineata)ActinTransgenic Potato Leaves100% mortality after 5 days[5]
Colorado Potato Beetle (Leptinotarsa decemlineata)ActinTopical Application62% knockdown efficiency at 30°C[6][7]
Colorado Potato Beetle (Leptinotarsa decemlineata)Not SpecifiedSprayable (Calantha™)Highly effective on early-instar larvae[8]
Experimental Protocol: In Vitro Synthesis of dsRNA for RNAi Pesticides

This protocol outlines the steps for producing dsRNA using in vitro transcription (IVT), a common method for generating RNAi triggers for research purposes.[9][10]

Materials:

  • DNA template with T7 promoter sequences flanking the target gene

  • T7 RNA polymerase kit

  • Nuclease-free water

  • Lithium Chloride (LiCl) for purification

  • Spectrophotometer

  • Agarose gel electrophoresis equipment

Procedure:

  • Template Preparation: Amplify the target gene sequence from the pest of interest using PCR. The primers should be designed to add the T7 promoter sequence to both ends of the amplicon.

  • In Vitro Transcription: Set up the IVT reaction according to the manufacturer's protocol. This typically involves incubating the DNA template with T7 RNA polymerase, ribonucleotide triphosphates (NTPs), and a reaction buffer.

  • dsRNA Purification: Purify the synthesized dsRNA to remove unincorporated NTPs, DNA template, and enzymes. LiCl precipitation is a commonly used method.[11]

  • Quantification and Quality Control: Measure the concentration of the dsRNA using a spectrophotometer. Verify the integrity and size of the dsRNA by running a sample on an agarose gel.[11]

Nanotechnology-Enhanced Pesticide Delivery: Precision and Control

Nanotechnology offers a promising avenue for improving the efficacy and safety of pesticides.[12][13] By encapsulating active ingredients in nanoparticles, it is possible to achieve controlled release, better targeting of pests, and reduced environmental contamination.[14][15]

Experimental Workflow: Nanoparticle Encapsulation of Pesticides

This workflow illustrates the general process of encapsulating a pesticide within a nanoparticle carrier.

Nano_Workflow Pesticide Active Pesticide Ingredient Encapsulation Encapsulation Process (e.g., Emulsification, Sonication) Pesticide->Encapsulation Nanocarrier Nanocarrier Material (e.g., Polymer, Lipid) Nanocarrier->Encapsulation Nanopesticide Nanopesticide Formulation Encapsulation->Nanopesticide Application Application to Crop Nanopesticide->Application Release Controlled Release Application->Release Target Action on Target Pest Release->Target

Workflow for pesticide nano-encapsulation.
Quantitative Data: Performance of Nano-Pesticides

Nanopesticide FeaturePerformance MetricImprovement over Conventional PesticideReference
EfficacyInsecticidal Activity DurationExtended by 1 week[16]
Overall EfficacyPest Control31% higher[13]
Non-target ToxicitySafety Profile43% lower[13]
Experimental Protocol: Preparation of Polymer-Based Nanopesticides

This protocol describes a general method for encapsulating a hydrophobic pesticide within polymeric nanoparticles using an oil-in-water emulsion solvent evaporation technique.

Materials:

  • Hydrophobic pesticide

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the pesticide and the polymer in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion continuously under reduced pressure or with a constant flow of air to evaporate the organic solvent. This causes the polymer to precipitate and encapsulate the pesticide, forming solid nanoparticles.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated pesticide. Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

High-Throughput Screening (HTS) for Novel Pesticide Discovery

High-throughput screening (HTS) is a powerful tool for rapidly testing large libraries of chemical compounds to identify new pesticide candidates with desired activities.[6][17] This automated approach significantly accelerates the discovery phase of pesticide development.[18]

Logical Relationship: HTS Workflow for Insecticide Discovery

The following diagram outlines the key steps in a typical HTS campaign for discovering new insecticides.

HTS_Workflow Library Compound Library Assay Miniaturized Bioassay (e.g., 384-well plate) Library->Assay Screening Automated Robotic Screening Assay->Screening Data Data Acquisition and Analysis Screening->Data Hits Hit Identification (Compounds with Activity) Data->Hits Validation Hit Validation and Dose-Response Hits->Validation Lead Lead Compound for Optimization Validation->Lead

High-throughput screening workflow.
Quantitative Data: HTS for Insecticide Discovery

ParameterValueReference
Typical Hit Rate< 1%[19]
Screening Capacity>10,000 samples/day[18]
Number of Compounds Screened (Pfizer example for a drug)>200,000 in weeks[18]
Experimental Protocol: HTS Larval Assay for Mosquito Control

This protocol is adapted from a method for high-throughput screening of potential insecticides against mosquito larvae.[2][20][21]

Materials:

  • 24-well or 96-well microplates

  • First-instar mosquito larvae (e.g., Aedes aegypti)

  • Deionized water

  • Larval diet

  • Compound library dissolved in a suitable solvent (e.g., acetone)

  • Automated liquid handling system

  • Plate reader or microscope for assessing mortality

Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense a specific number of larvae (e.g., 5) into each well of the microplate.

  • Addition of Media: Add deionized water and larval diet to each well.

  • Compound Addition: Add a small volume of the test compounds from the library to the wells. Include appropriate solvent controls.

  • Incubation: Incubate the plates at a controlled temperature and humidity for a set period (e.g., 24-48 hours).

  • Mortality Assessment: Determine the larval mortality in each well using a plate reader (for automated scoring) or by manual observation under a microscope.

  • Data Analysis: Calculate the percentage mortality for each compound and identify "hits" that exceed a predefined threshold. Determine the LC50 (lethal concentration 50%) for the most promising hits through dose-response studies.

CRISPR-Cas9 for Enhanced Crop Resilience

The CRISPR-Cas9 gene-editing tool is revolutionizing plant breeding by enabling precise modifications to a plant's genome.[22][23] This technology can be used to develop crops with enhanced resistance to pests and diseases, reducing the need for external pesticide applications.[24][25]

Experimental Workflow: CRISPR-Cas9 Mediated Gene Editing in Plants

This workflow outlines the process of using CRISPR-Cas9 to create a gene-edited plant with improved traits.

CRISPR_Workflow Target Target Gene Identification sgRNA sgRNA Design and Synthesis Target->sgRNA Vector Vector Construction (Cas9 + sgRNA) sgRNA->Vector Transformation Plant Transformation (e.g., Agrobacterium-mediated) Vector->Transformation Regeneration Plant Regeneration and Selection Transformation->Regeneration Screening Screening for Gene Edits Regeneration->Screening Edited_Plant Gene-Edited Plant with Desired Trait Screening->Edited_Plant

CRISPR-Cas9 gene editing workflow in plants.
Quantitative Data: CRISPR-Mediated Crop Improvement

CropTraitResult of Gene EditingReference
PennycressOil CompositionErucic acid content reduced to <2% (from >35%)[26]
PennycressSeed DispersalPremature seed shattering reduced by up to 90%[26]
RiceYieldGrain yield increased by up to 25-30%[24]
Experimental Protocol: Verifying CRISPR-Cas9 Gene Editing Efficiency

This protocol outlines a general method for assessing the efficiency of CRISPR-Cas9-mediated gene editing in a population of plant cells.[3][15]

Materials:

  • Genomic DNA extracted from transformed and control plant tissues

  • PCR primers flanking the target editing site

  • PCR reagents

  • Enzymes for genomic cleavage detection assay (e.g., T7 Endonuclease I)

  • Agarose gel electrophoresis equipment

  • Sanger sequencing or Next-Generation Sequencing (NGS) services

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the potentially edited plant tissues.

  • PCR Amplification: Amplify the genomic region surrounding the target site using PCR.

  • Genomic Cleavage Detection Assay (GCE):

    • Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA strands.

    • Treat the re-annealed PCR products with an enzyme that specifically cleaves mismatched DNA (e.g., T7 Endonuclease I).

    • Analyze the cleavage products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

  • Sequencing Analysis:

    • For a more detailed analysis, sub-clone the PCR products into a plasmid vector and perform Sanger sequencing on multiple clones to identify the specific types of insertions or deletions (indels).

    • Alternatively, use NGS for a comprehensive assessment of editing efficiency and the variety of indels across the cell population.

Metabolomics in Pesticide Research and Development

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a valuable tool in pesticide research.[20] It can be used to understand the mode of action of pesticides, identify biomarkers of exposure, and assess the unintended effects on crops and the environment.[8][27]

Logical Relationship: Metabolomics Workflow in Pesticide Research

This diagram shows the interconnected steps in a metabolomics study aimed at understanding the effects of a pesticide.

Metabolomics_Workflow Exposure Pesticide Exposure (Crop or Organism) Sampling Sample Collection (e.g., Leaf, Soil, Biofluid) Exposure->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Analytical Platform (e.g., LC-MS, GC-MS) Extraction->Analysis Data_Processing Data Processing and Feature Detection Analysis->Data_Processing Statistical_Analysis Statistical Analysis and Biomarker Discovery Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway Analysis Statistical_Analysis->Pathway_Analysis Interpretation Biological Interpretation (Mode of Action, Toxicity) Pathway_Analysis->Interpretation

Metabolomics workflow in pesticide research.
Quantitative Data: Metabolomics for Pesticide Analysis

While specific quantitative data for metabolomics is highly context-dependent, the following table highlights the types of quantitative information that can be obtained.

Analytical PlatformType of Quantitative DataApplicationReference
GC-MSConcentration of volatile and semi-volatile metabolitesPesticide residue analysis in crops[1]
LC-MS/MSConcentration of a wide range of polar and non-polar metabolitesIdentifying metabolic perturbations due to pesticide exposure[22]
High-Resolution MSAccurate mass and intensity of thousands of metabolic featuresUntargeted metabolomics for biomarker discovery
Experimental Protocol: Metabolite Extraction from Plant Tissue for LC-MS Analysis

This protocol provides a general method for extracting metabolites from plant tissue for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Fresh or flash-frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Quenching and Grinding: Flash-freeze the plant tissue in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction: Transfer a known weight of the powdered tissue to a microcentrifuge tube. Add a pre-chilled extraction solvent.

  • Homogenization: Vortex the mixture vigorously for several minutes to ensure thorough extraction of metabolites.

  • Centrifugation: Centrifuge the sample at high speed to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Preparation for LC-MS: Transfer the filtered extract to an LC-MS vial for analysis. Depending on the analytical method, the sample may be dried and reconstituted in a specific solvent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of 5-aminopyrazoles.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired 5-aminopyrazole. What are the common causes and how can I improve it?

Answer:

Low yields in 5-aminopyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. The most prevalent method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1][2] The efficiency of this reaction is highly dependent on the reactivity of both starting materials and the chosen reaction parameters.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in either the β-ketonitrile or the hydrazine derivative can lead to side reactions, which will reduce the overall yield and complicate the purification process.[3] Hydrazine and its derivatives can degrade over time, so it is recommended to use a freshly opened bottle or purified reagent.[3]

  • Reaction Stoichiometry: Ensure that the stoichiometry of the reactants is correct. In some instances, using a slight excess of the hydrazine (typically 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization.[3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Incomplete Cyclization: The reaction proceeds through a hydrazone intermediate, which then undergoes cyclization.[1][2] If the cyclization step is not favored under the chosen conditions, the reaction may stall. Switching to a higher boiling point solvent or increasing the reaction temperature can often promote the cyclization step. The use of microwave irradiation has also been reported to shorten reaction times and improve yields.[4]

  • Base or Acid Catalysis: The reaction can be sensitive to pH. While many syntheses proceed under neutral conditions in refluxing ethanol, some substrates may benefit from the addition of a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to facilitate the condensation and cyclization steps.[1][4]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. How can I selectively synthesize the 5-aminopyrazole isomer?

Answer:

The formation of regioisomers is a common challenge when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be adjusted to favor one product over the other by leveraging kinetic versus thermodynamic control.[5]

  • Thermodynamic Control for 5-Aminopyrazole (the desired isomer): The 5-aminopyrazole is generally the thermodynamically more stable product. To favor its formation, use neutral or acidic conditions at elevated temperatures. These conditions allow the initial adducts to equilibrate, leading to the most stable isomer.[5]

    • Recommended Conditions: Refluxing the reactants in a solvent like ethanol or toluene with a catalytic amount of acetic acid often provides high selectivity for the 5-amino isomer.[5] Microwave heating can also be effective in reducing reaction times while maintaining regioselectivity.[4][5]

  • Kinetic Control for 3-Aminopyrazole: The 3-aminopyrazole is the kinetically favored product. Its formation is promoted by using basic conditions at lower temperatures. This approach traps the initially formed, less stable adduct before it can rearrange to the more stable 5-amino isomer.[5]

    • Recommended Conditions: The use of a strong base such as sodium ethoxide (EtONa) in ethanol at 0°C is a proven method for selectively obtaining the 3-aminopyrazole.[5]

Control TypeConditionsPreferred Isomer
Thermodynamic Neutral or acidic pH, elevated temperature (reflux)5-Aminopyrazole
Kinetic Basic pH (e.g., NaOEt), low temperature (e.g., 0°C)3-Aminopyrazole
Issue 3: Product Purification Challenges

Question: I am having difficulty purifying my 5-aminopyrazole product. What are the best practices for purification?

Answer:

Purification of 5-aminopyrazoles can sometimes be challenging due to their polarity and potential for forming colored impurities.

  • Recrystallization: This is often the most effective method for purifying solid 5-aminopyrazole products. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For reactions that yield oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a viable option. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Dealing with Colored Impurities: The discoloration of the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored byproducts from the hydrazine starting material.[3] Washing the crude product with a cold solvent or treating the solution with activated carbon before filtration can help remove some of these colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 5-aminopyrazoles?

The most widely used and versatile method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[1][2] This method is popular due to the ready availability of a wide range of starting materials, allowing for the synthesis of diverse libraries of 5-aminopyrazole derivatives.

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

The key parameters to optimize are:

  • Solvent: Ethanol is a common choice, but other solvents like methanol, isopropanol, and toluene can also be used depending on the specific substrates and desired reaction temperature.

  • Temperature: Reactions are often carried out at reflux to ensure completion. However, for controlling regioselectivity, lower temperatures may be necessary.

  • Catalyst: While many reactions proceed without a catalyst, the addition of a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can be beneficial for certain substrates.

  • Reaction Time: This should be determined by monitoring the reaction's progress by TLC or LC-MS to avoid the formation of degradation products from prolonged heating.

Q3: Are there alternative synthetic routes to 5-aminopyrazoles?

Yes, besides the reaction of β-ketonitriles with hydrazines, other methods include:

  • Reactions of malononitrile with hydrazines.[6]

  • Reactions of alkylidenemalononitriles with hydrazines.[1][6]

  • Multicomponent reactions involving an aldehyde, malononitrile, and a hydrazine.[7][8]

  • Synthesis from ketene N,S-acetals and hydrazine hydrate.[7]

Q4: What safety precautions should be taken when working with hydrazines?

Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Protocols

General Procedure for the Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-ketonitrile (1.0 eq) in ethanol (0.2-0.5 M).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), add one equivalent of a mild base like sodium acetate.

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Visualizations

Reaction Mechanism: Synthesis of 5-Aminopyrazole from a β-Ketonitrile

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone Nucleophilic attack of hydrazine on carbonyl carbon hydrazine Hydrazine hydrazine->hydrazone 5_aminopyrazole 5-Aminopyrazole hydrazone->5_aminopyrazole Intramolecular cyclization and dehydration

Caption: General reaction mechanism for 5-aminopyrazole synthesis.

Troubleshooting Workflow: Low Product Yield

TroubleshootingWorkflow start Low Product Yield check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_stoichiometry->optimize_conditions add_catalyst Consider Acid/Base Catalysis optimize_conditions->add_catalyst monitor_reaction Monitor Reaction Progress (TLC/LC-MS) add_catalyst->monitor_reaction success Improved Yield monitor_reaction->success

Caption: A workflow for troubleshooting low yields in 5-aminopyrazole synthesis.

Decision Tree: Achieving Regioselectivity

Regioselectivity start Desired Regioisomer? thermodynamic 5-Aminopyrazole (Thermodynamic Product) start->thermodynamic 5-amino kinetic 3-Aminopyrazole (Kinetic Product) start->kinetic 3-amino thermo_conditions Use Neutral/Acidic Conditions Elevated Temperature (Reflux) thermodynamic->thermo_conditions kinetic_conditions Use Basic Conditions (NaOEt) Low Temperature (0°C) kinetic->kinetic_conditions

Caption: Decision tree for controlling regioselectivity in aminopyrazole synthesis.

References

Technical Support Center: Purification of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile via recrystallization. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try adding a small amount of additional solvent incrementally until it dissolves. Ensure the solvent is at its boiling point to maximize solubility. If the compound still does not dissolve, you may need to consider a different, more suitable solvent or a mixed solvent system.

Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?

A3: There are several potential reasons for the lack of crystal formation:

  • The solution is not supersaturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not been initiated. You can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Q4: The recrystallization yield is very low. How can I improve it?

A4: To improve a low yield, consider the following:

  • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product.

  • Ensure slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and may trap impurities.

  • Minimize transfers: Each transfer of the solution or crystals can result in product loss.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q5: How can I remove colored impurities during recrystallization?

A5: If your product has a noticeable color, it may be due to impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially lowering the yield.

Q6: My compound "oils out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To address this, you can:

  • Reheat the solution to dissolve the oil and add a small amount of additional solvent.

  • Allow the solution to cool more slowly.

  • Consider using a lower-boiling point solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
EthanolLow to ModerateHighGood
MethanolModerateHighPotentially suitable, may require a co-solvent
WaterLowLowPoor as a single solvent, suitable as an anti-solvent
Ethyl AcetateLow to ModerateHighGood
HexaneVery LowLowGood as an anti-solvent
AcetoneModerateHighPotentially suitable, may require a co-solvent

Note: This table is based on general principles and data for structurally similar compounds. Experimental verification is recommended to determine the optimal solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound has been identified (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which the compound is insoluble. A common pair for compounds like this is ethanol (good solvent) and water (bad solvent).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect, wash, and dry crystals crystals_form->collect Yes no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Evaporate some solvent crystals_form->no_crystals No oiling_out->crystals_form No oiled_out_solution Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->oiled_out_solution Yes end_good Pure Product collect->end_good no_crystals->cool oiled_out_solution->cool

Caption: A flowchart illustrating the troubleshooting steps for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 5-Aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-aminopyrazole-4-carbonitriles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I have a significant amount of a side product that is difficult to separate from the desired 5-aminopyrazole-4-carbonitrile. How can I identify the impurity?

A1: The formation of several side products is possible depending on the reaction conditions. The most common impurities are the regioisomeric 3-aminopyrazole-4-carbonitrile, unreacted starting materials or their dimers (such as malononitrile dimer), a product from the reaction with excess hydrazine (5-amino-3-hydrazinopyrazole), or a hydrolysis product (5-aminopyrazole-4-carboxamide).

To identify the specific impurity, we recommend a combination of chromatographic (TLC, HPLC) and spectroscopic techniques (NMR, IR, MS). Below is a table summarizing the key spectral data for the target product and potential side products to aid in their identification.

Table 1: Spectral Data for 5-Aminopyrazole-4-carbonitrile and Potential Side Products

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (cm-1)
5-Amino-1-phenyl-3-(substituted)-1H-pyrazole-4-carbonitrile (Desired Product) ~7.0-8.0 (m, Ar-H), ~6.9 (s, 2H, NH2)~153 (C-NH2), ~145 (C-Ar), ~115 (CN), ~90 (C-CN)~3400-3200 (N-H), ~2220 (C≡N)
3-Amino-1-phenyl-5-(substituted)-1H-pyrazole-4-carbonitrile (Regioisomer) ~7.2-7.8 (m, Ar-H), ~6.4 (s, 2H, NH2), ~12.0 (br s, 1H, NH)[1]~160 (C-NH2), ~140 (C-Ar), ~117 (CN), ~85 (C-CN)~3400-3200 (N-H), ~2225 (C≡N)[1]
Malononitrile Dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) ~8.9-9.0 (s, 2H, exchangeable, NH2), ~3.82 (s, 2H, CH2)[2]~164.7 (C=C-NH2), ~115.3, ~114.6, ~114.2 (CN), ~49.9 (C-CN), ~22.2 (CH2)[2]~3345, 3199 (N-H), ~2263, 2226, 2210 (C≡N), ~1658 (C=C)[2]
5-Amino-3-hydrazinopyrazole Spectral data is not readily available in the searched literature, but would show characteristic signals for two different NH2 groups and an NH group.Spectral data is not readily available in the searched literature.Will show multiple N-H stretching bands.
5-Aminopyrazole-4-carboxamide ~6.9 (br s, 2H, NH2 of amide), ~5.7 (s, 2H, NH2 of pyrazole), ~7.6 (s, 1H, pyrazole-H)~165 (C=O), ~155 (C-NH2), ~100 (C-CONH2)~3400-3100 (N-H), ~1650 (C=O)

Q2: I seem to be getting a mixture of regioisomers (3-amino and 5-aminopyrazoles). How can I improve the regioselectivity of my reaction?

A2: The formation of 3-aminopyrazoles versus the desired 5-aminopyrazoles is a common issue and is highly dependent on the reaction conditions. Here’s a summary of how to favor the formation of the desired 5-aminopyrazole:

  • Thermodynamic Control: Neutral conditions and elevated temperatures generally favor the formation of the more thermodynamically stable 5-substituted pyrazole.[3]

  • Kinetic Control: Basic conditions (e.g., using sodium ethoxide) and low temperatures (e.g., 0 °C) tend to favor the kinetically controlled formation of the 3-substituted pyrazole.[3]

Table 2: Influence of Reaction Conditions on Regioselectivity

ConditionFavors 5-Aminopyrazole (Desired)Favors 3-Aminopyrazole (Side Product)
Temperature Higher temperatures (e.g., 70 °C)Lower temperatures (e.g., 0 °C)
pH/Base Neutral or acidic conditionsBasic conditions (e.g., NaOEt)
Reactant Addition Add hydrazine to the electrophileAdd electrophile to the hydrazine

Experimental Protocol to Favor 5-Aminopyrazole Formation:

  • Dissolve the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.

  • Add the hydrazine derivative (1 mmol).

  • Heat the reaction mixture to 70 °C and monitor by TLC.

  • Work up the reaction as per your standard procedure.

Q3: I have a significant amount of a low polarity, non-pyrazole impurity. What could it be and how do I avoid it?

A3: This is likely the malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile). Its formation is favored under basic conditions, where malononitrile can self-condense.

To minimize the formation of malononitrile dimer:

  • Control the Stoichiometry: Use a 1:1 molar ratio of malononitrile to the aldehyde.

  • Order of Addition: Add the base (if used) slowly and at a low temperature to the mixture of the aldehyde and malononitrile. This allows for the rapid consumption of the malononitrile anion in the desired Knoevenagel condensation rather than dimerization.

  • Use a Mild Catalyst: Strong bases can promote dimerization. Consider using a milder catalyst or a catalytic amount of a base.

Q4: My mass spectrum shows a peak that corresponds to the desired product plus the mass of a hydrazine molecule. What is this side product and how can it be minimized?

A4: This impurity is likely 5-amino-3-hydrazinopyrazole . It forms when one mole of malononitrile reacts with two moles of hydrazine.[4]

To avoid the formation of 5-amino-3-hydrazinopyrazole:

  • Strict Stoichiometric Control: Ensure that you are using an equimolar amount of hydrazine relative to the other reactants. Avoid using an excess of hydrazine.

  • Slow Addition of Hydrazine: Adding the hydrazine derivative slowly to the reaction mixture can help to prevent its accumulation and subsequent reaction to form the di-addition product.

Q5: During workup, especially with aqueous acidic or basic washes, I notice the formation of a more polar side product. What is it and how can I prevent its formation?

A5: This is likely the 5-aminopyrazole-4-carboxamide , which results from the hydrolysis of the nitrile group. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

To prevent hydrolysis:

  • Mild Workup Conditions: Use dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO3) for washing and keep the temperature low (e.g., using an ice bath).

  • Minimize Contact Time: Perform the aqueous washes as quickly as possible.

  • Anhydrous Workup: If possible, consider a non-aqueous workup procedure.

Reaction Pathways and Troubleshooting Workflow

Below are diagrams illustrating the reaction pathways for the formation of the desired product and the common side products, along with a troubleshooting workflow.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways cluster_regio Regioisomer Formation cluster_dimer Dimerization cluster_excess Excess Hydrazine cluster_hydrolysis Hydrolysis Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Aldehyde->Knoevenagel_Intermediate Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Malononitrile_Dimer Malononitrile Dimer Malononitrile->Malononitrile_Dimer Base Hydrazino_Product 5-Amino-3-hydrazinopyrazole Malononitrile->Hydrazino_Product + 2 eq. Hydrazine Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + Hydrazine Michael_Adduct_Regio Regioisomeric Michael Adduct Knoevenagel_Intermediate->Michael_Adduct_Regio + Hydrazine (Kinetic Control) Hydrazine Hydrazine Hydrazine->Michael_Adduct Hydrazine->Michael_Adduct_Regio Desired_Product 5-Aminopyrazole-4-carbonitrile Michael_Adduct->Desired_Product Cyclization Hydrolysis_Product 5-Aminopyrazole-4-carboxamide Desired_Product->Hydrolysis_Product H₂O / H⁺ or OH⁻ Regioisomer 3-Aminopyrazole-4-carbonitrile Michael_Adduct_Regio->Regioisomer Cyclization

Caption: Reaction pathways for the synthesis of 5-aminopyrazole-4-carbonitriles and common side products.

Troubleshooting_Workflow Start Problem in Synthesis Identify_Impurity Identify Impurity (TLC, NMR, MS) Start->Identify_Impurity Regioisomer Regioisomer Detected Identify_Impurity->Regioisomer Isomeric Mixture Dimer Malononitrile Dimer Detected Identify_Impurity->Dimer Low Polarity Impurity Excess_Hydrazine Excess Hydrazine Product Detected Identify_Impurity->Excess_Hydrazine High Mass Impurity Hydrolysis Hydrolysis Product Detected Identify_Impurity->Hydrolysis Polar Impurity Solution_Regioisomer Adjust T and pH: - Higher T for 5-amino - Neutral conditions Regioisomer->Solution_Regioisomer Solution_Dimer Control Stoichiometry and Base Addition Dimer->Solution_Dimer Solution_Excess_Hydrazine Use 1:1 Stoichiometry of Hydrazine Excess_Hydrazine->Solution_Excess_Hydrazine Solution_Hydrolysis Use Mild/Anhydrous Workup Conditions Hydrolysis->Solution_Hydrolysis End Pure Product Solution_Regioisomer->End Solution_Dimer->End Solution_Excess_Hydrazine->End Solution_Hydrolysis->End

References

Technical Support Center: Optimizing Pyrazole Synthesis via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of the Michael addition reaction in their pyrazole synthesis protocols. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.

Troubleshooting Guide: Addressing Low Yields in Michael Addition

This guide provides solutions to common problems encountered during the Michael addition step in pyrazole synthesis.

Question: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Answer:

Low or no product formation in a Michael addition for pyrazole synthesis can be attributed to several factors. A systematic evaluation of the following is recommended:

  • Catalyst Inactivity or Absence: Many Michael additions of pyrazoles require a catalyst to proceed efficiently. Without a catalyst, the reaction may not occur at all.[1] Ensure your catalyst is active and appropriate for your specific substrates.

    • Basic Catalysts: Bases like Cesium Carbonate (Cs₂CO₃) have proven highly effective in promoting the aza-Michael addition of pyrazoles to α,β-unsaturated malonates, affording yields of up to 94%.[1] Other bases such as DBU can also be used, though they may result in lower yields.[1]

    • Lewis Acid Catalysts: For certain substrates, Lewis acid catalysts such as ZnCl₂ (in combination with TCS) can be effective.[2][3]

    • Organocatalysts: Chiral organocatalysts can be employed for enantioselective Michael additions.[4]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction yield. Tetrahydrofuran (THF) has been identified as a highly suitable solvent for the Cs₂CO₃-catalyzed Michael addition of pyrazoles.[1] Other solvents like methanol, toluene, ethyl acetate, and dichloromethane may lead to decreased yields.[1]

    • Temperature: While some reactions proceed well at room temperature (25 °C), temperature can be a critical parameter to optimize.[1][2] Increasing the temperature to 40 °C may not significantly affect the yield, but lowering it to 0 °C can cause a decrease.[1]

    • Stoichiometry: The ratio of reactants is crucial. An excess of the pyrazole nucleophile can often drive the reaction to completion and improve yields. For instance, increasing the amount of pyrazole from 1 to 1.5 equivalents can improve the yield.[1]

  • Poor Nucleophilicity of the Pyrazole: The electronic properties of the pyrazole can influence its nucleophilicity. Electron-donating groups on the pyrazole ring generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[1][5]

  • Low Reactivity of the Michael Acceptor: The structure of the α,β-unsaturated compound (Michael acceptor) can affect its reactivity. Steric hindrance near the β-carbon can hinder the nucleophilic attack by the pyrazole.[6]

Question: I am observing the formation of multiple products or byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:

  • Regioisomer Formation: When using unsymmetrical Michael acceptors or substituted pyrazoles, the formation of two different regioisomers is possible.[7][8] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[7]

    • Troubleshooting: Careful selection of reaction conditions, including the catalyst and solvent, can influence the regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[8]

  • Bis-Addition: The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct.[6]

    • Troubleshooting: Carefully controlling the stoichiometry of the reactants, often by the slow addition of the Michael acceptor, can help minimize this side reaction.[5]

  • Polymerization/Decomposition: At elevated temperatures, polymerization or degradation of the starting materials or intermediates can occur, leading to the formation of tar-like substances.[5]

    • Troubleshooting: Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[5] Ensure the purity of starting materials, as impurities can catalyze side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and general catalyst for the Michael addition of pyrazoles?

A1: While the "best" catalyst is substrate-dependent, Cesium Carbonate (Cs₂CO₃) has been shown to be a highly efficient and versatile catalyst for the aza-Michael addition of various pyrazoles to α,β-unsaturated malonates, providing excellent yields under mild conditions.[1]

Q2: How can I improve the yield if my pyrazole has electron-withdrawing groups?

A2: Electron-withdrawing groups decrease the nucleophilicity of the pyrazole, which can lead to lower yields.[1][5] To address this, you can try increasing the reaction temperature, extending the reaction time, or using a more potent catalyst to enhance the reaction rate.[5]

Q3: Is it possible to perform the Michael addition under solvent-free conditions?

A3: Yes, solvent- and catalyst-free aza-Michael additions of azoles to electron-deficient olefins have been successfully demonstrated. The reaction typically proceeds at an elevated temperature (e.g., 80 °C) and requires the azole to be sufficiently soluble in the Michael acceptor, which is used in excess.[9]

Q4: Can this reaction be scaled up for larger-scale synthesis?

A4: Yes, the Cs₂CO₃-catalyzed Michael addition has been successfully scaled up to the gram scale, affording excellent yields, which indicates its potential for practical synthesis.[1]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments to facilitate comparison and optimization of your reaction conditions.

Table 1: Effect of Catalyst on Michael Addition Yield

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None-THF25240[1]
Et₃N100THF2524Trace[1]
DBU100THF252431[1]
Cs₂CO₃ 10 THF 25 24 up to 94 [1]
TCS/ZnCl₂CatalyticDCM253-585-94[2][3]

Table 2: Effect of Solvent on Michael Addition Yield (using 10 mol% Cs₂CO₃)

SolventTemperature (°C)Time (h)Yield (%)Reference
THF 25 24 80 [1]
CH₃OH2524Lower[1]
PhCH₃2524Lower[1]
EtOAc2524Lower[1]
CH₂Cl₂2524Lower[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Cs₂CO₃-Catalyzed Michael Addition of Pyrazole to α,β-Unsaturated Malonates [1]

  • To a reaction vial, add the α,β-unsaturated malonate (0.50 mmol, 1.0 equiv).

  • Add the pyrazole (0.75 mmol, 1.5 equiv).

  • Add Cesium Carbonate (Cs₂CO₃) (0.05 mmol, 10 mol%).

  • Add Tetrahydrofuran (THF) (0.5 mL).

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

Protocol 2: General Procedure for TCS/ZnCl₂-Catalyzed Michael Addition of Phenyl Pyrazolone [2][3]

  • In a round-bottom flask, dissolve the arylidene malononitrile (5 mmol, 1.0 equiv) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, 1.0 equiv) in dichloromethane (DCM) (20 mL).

  • Add a catalytic amount of TCS/ZnCl₂.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction by TLC until completion (typically 3-5 hours).

  • The final product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Recrystallize the solid from ethanol to obtain the purified Michael adduct.

Visualizations

The following diagrams illustrate the general workflow for troubleshooting low yields and the logical relationships in optimizing the Michael addition reaction.

Troubleshooting_Workflow start Low Yield or No Product check_catalyst 1. Check Catalyst - Activity - Appropriateness - Loading start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Solvent - Temperature - Stoichiometry check_catalyst->check_conditions check_reactants 3. Assess Reactant Reactivity - Pyrazole Nucleophilicity - Michael Acceptor Electrophilicity check_conditions->check_reactants optimize Optimize Conditions check_reactants->optimize

Caption: A general workflow for troubleshooting low yields in the Michael addition for pyrazole synthesis.

Optimization_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole (Nucleophile) yield Reaction Yield pyrazole->yield acceptor Michael Acceptor (Electrophile) acceptor->yield catalyst Catalyst catalyst->yield solvent Solvent solvent->yield temperature Temperature temperature->yield stoichiometry Stoichiometry stoichiometry->yield

Caption: Key parameters influencing the yield of the Michael addition in pyrazole synthesis.

References

Technical Support Center: Catalyst Reusability in 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reusability of catalysts in 5-aminopyrazole synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the catalytic process.

Frequently Asked Questions (FAQs)

Q1: Which types of catalysts are commonly used and recycled in 5-aminopyrazole synthesis?

A1: Heterogeneous catalysts are favored for their ease of separation and recyclability. Commonly employed catalysts include magnetic nanoparticles with functionalized shells (e.g., Fe₃O₄@SiO₂@Tannic acid), layered double hydroxides (LDHs), and solid acid resins like Amberlyst-70.[1][2] These catalysts are effective in multicomponent reactions that typically involve aldehydes, malononitrile, and hydrazine derivatives to form the 5-aminopyrazole core.[1][3]

Q2: How many times can a catalyst typically be reused for 5-aminopyrazole synthesis?

A2: The reusability of a catalyst is highly dependent on its specific type and the reaction conditions. However, several catalysts have demonstrated excellent performance over multiple cycles. For instance, certain functionalized magnetic nanoparticles have been successfully reused for up to six or seven cycles with only a minor decrease in product yield.[2] Modified layered double hydroxide catalysts have also shown good reusability for at least four consecutive cycles.[3]

Q3: What are the main reasons for a decrease in catalyst activity?

A3: A decline in catalytic activity can be attributed to several factors, including:

  • Poisoning: The active sites of the catalyst can be blocked by strong chemisorption of reactants, products, or impurities. Nitrogen-containing compounds, which are integral to 5-aminopyrazole synthesis, can sometimes act as poisons to metal catalysts.[4]

  • Fouling or Coking: Deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can physically block the active sites.[4][5]

  • Leaching: The active catalytic species may gradually dissolve into the reaction mixture, leading to a permanent loss of activity.[6]

  • Sintering: At elevated temperatures, small catalyst particles may agglomerate into larger ones, resulting in a decreased surface area and fewer accessible active sites.[5]

  • Mechanical Loss: A small amount of catalyst is inevitably lost during the recovery and washing process after each cycle.

Q4: Are there any visual indicators of catalyst deactivation?

A4: While not always definitive, some visual cues may suggest catalyst deactivation. A noticeable change in the catalyst's color or texture can be an indicator. For instance, the appearance of dark-colored deposits may suggest coking. Additionally, if the catalyst becomes more difficult to separate from the reaction mixture, it could be a sign of changes in its physical properties. However, the most reliable indicator of deactivation is a consistent decrease in the reaction yield under identical conditions.

Troubleshooting Guides

Issue 1: Gradual Decrease in Product Yield Over Several Cycles
Possible Cause Diagnostic Step Recommended Solution
Minor Leaching of Active Sites Analyze the filtrate for traces of the catalyst's active metal using techniques like ICP-MS.If leaching is confirmed, consider modifying the catalyst support or the reaction conditions (e.g., using a lower temperature) to improve the stability of the active species.
Progressive Fouling or Coking Observe the catalyst for any changes in color or texture. Perform thermal gravimetric analysis (TGA) on the used catalyst to detect carbonaceous deposits.Implement a more rigorous washing protocol between cycles. Consider a regeneration step, such as calcination at a controlled temperature, to burn off organic residues.[7][8]
Mechanical Loss During Recovery Carefully weigh the catalyst before and after each cycle to quantify any mass loss.Refine the catalyst recovery technique. For magnetic catalysts, ensure sufficient time for magnetic separation. For non-magnetic catalysts, consider using finer filters or optimizing centrifugation parameters.
Issue 2: Sudden and Significant Drop in Catalyst Activity
Possible Cause Diagnostic Step Recommended Solution
Catalyst Poisoning Review the purity of all reactants and solvents. Trace impurities, such as sulfur compounds, can act as potent catalyst poisons.Ensure all starting materials meet the required purity specifications. If necessary, purify the reactants or use higher-grade solvents.
Drastic Change in Reaction Conditions Verify all reaction parameters, including temperature, pressure, and stirring rate, to ensure they are consistent with previous successful runs.Recalibrate all monitoring equipment and strictly adhere to the established reaction protocol.
Structural Collapse of the Catalyst Characterize the spent catalyst using techniques like XRD or TEM to check for changes in its morphology and crystal structure.If structural collapse is detected, the catalyst may not be suitable for the current reaction conditions. Consider using a more robust catalyst or operating under milder conditions.

Quantitative Data on Catalyst Reusability

The following tables summarize the reusability of different catalysts in the synthesis of 5-aminopyrazole derivatives, with product yields reported for each cycle.

Table 1: Reusability of Fe₃O₄@SiO₂@vanillin@thioglycolic acid Nano-catalyst [2]

Run Yield (%)
192
292
392
491
591
692
785

Table 2: Reusability of Potassium Phthalimide (PPI) Catalyst [9]

Run Yield (%)
192
288
380
470

Experimental Protocols

Protocol 1: General Procedure for 5-Aminopyrazole Synthesis Using a Reusable Magnetic Catalyst

This protocol is based on the synthesis of 5-amino-pyrazole-4-carbonitriles using a functionalized magnetic nanoparticle catalyst.[1][2]

Reaction Setup:

  • To a mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol), add the magnetic nanoparticle catalyst (typically 0.1 g).

  • Conduct the reaction under the optimized conditions (e.g., specific temperature, solvent-free or in a green solvent like ethanol/water).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Catalyst Recovery and Reuse:

  • Upon completion of the reaction, add a suitable solvent (e.g., ethanol) to the mixture.

  • Place a strong external magnet against the side of the reaction vessel. The magnetic catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.

  • Remove the external magnet and wash the catalyst with warm ethanol (e.g., 2 x 10 mL). After each wash, use the magnet to hold the catalyst while decanting the wash solvent.

  • Dry the recovered catalyst in an oven at a specified temperature (e.g., 80°C) for a few hours.

  • The dried catalyst is now ready to be used in a subsequent reaction cycle.

Protocol 2: Recovery of a Non-Magnetic Solid Acid Catalyst (e.g., Amberlyst-70)

Catalyst Recovery:

  • After the reaction is complete, dilute the reaction mixture with a solvent in which the product is soluble but the catalyst is not (e.g., ethyl acetate).

  • Separate the solid catalyst from the liquid phase by vacuum filtration.

  • Wash the catalyst on the filter with a suitable solvent (e.g., ether) to remove any adsorbed product or unreacted starting materials.

  • Dry the catalyst at a moderate temperature (e.g., 60°C) for several hours.

  • The regenerated catalyst can then be used for subsequent reactions.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_recovery Catalyst Recovery reactants Reactants + Catalyst reaction 5-Aminopyrazole Synthesis reactants->reaction mixture Product + Catalyst Mixture reaction->mixture separation Separation (e.g., Magnet, Filtration) mixture->separation washing Washing separation->washing product Product Isolation separation->product Product Solution drying Drying washing->drying reused_catalyst Reused Catalyst drying->reused_catalyst reused_catalyst->reactants Next Cycle

Caption: Experimental workflow for catalyst reuse in 5-aminopyrazole synthesis.

troubleshooting_guide start Decreased Product Yield Observed q1 Is the yield decrease gradual or sudden? start->q1 gradual Gradual Decrease q1->gradual Gradual sudden Sudden Drop q1->sudden Sudden q2_gradual Quantify catalyst mass after recovery. Significant loss? gradual->q2_gradual q2_sudden Check purity of new reactant batches. sudden->q2_sudden sol_mechanical Refine Recovery Technique (e.g., filtration, magnetic separation) q2_gradual->sol_mechanical Yes sol_fouling Implement Regeneration Step (e.g., calcination) or improve washing q2_gradual->sol_fouling No sol_poisoning Purify Reactants/Solvents q2_sudden->sol_poisoning Impurity Found sol_conditions Verify Reaction Conditions (Temp, Time, etc.) q2_sudden->sol_conditions Purity OK

Caption: Troubleshooting decision tree for catalyst deactivation.

References

How to avoid the formation of the 3-amino regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Regioselective Amination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in amination reactions, with a specific focus on avoiding the formation of the 3-amino regioisomer in heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the 3-amino regioisomer a common problem in the amination of pyridine and related heterocycles?

The formation of the 3-amino regioisomer is less electronically favored compared to the 2-amino or 4-amino isomers during nucleophilic aromatic substitution (SNAr) on an unmodified pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates electron deficiency primarily at the C2 (ortho) and C4 (para) positions. Nucleophilic attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, leading to a more stable resonance-stabilized intermediate. In contrast, attack at the C3 (meta) position does not allow for this stabilization, making the intermediate higher in energy and the reaction kinetically and thermodynamically less favorable.[1][2] However, under certain conditions or with specific substrates, the formation of the undesired 3-amino isomer can still occur, necessitating methods to control regioselectivity.

Q2: What is the most common strategy to selectively synthesize 2-aminopyridines while avoiding the 3-amino isomer?

The most prevalent and effective strategy is the use of pyridine N-oxides as starting materials.[3][4][5] The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions, under milder conditions than those required for the direct amination of pyridine.[6] This approach allows for high regioselectivity, favoring the formation of 2-aminopyridines and minimizing the production of the 3-amino isomer.[5]

Q3: Are there methods to selectively synthesize 3-aminopyridines if that is the desired product?

Yes, while this guide focuses on avoiding the 3-amino isomer, it is important to note that methods exist for its selective synthesis. One such approach involves the use of Zincke imine intermediates, which can undergo a photochemical reaction with an amidyl radical to achieve C3-amination of pyridines with high regioselectivity.[7][8] This highlights the importance of choosing the correct synthetic strategy based on the desired regioisomer.

Troubleshooting Guides

Issue 1: Formation of a mixture of regioisomers (2-, 3-, and 4-aminopyridines) in the Chichibabin reaction.

The Chichibabin reaction, a classical method for the direct amination of pyridine using sodium amide (NaNH₂), typically favors the 2-position. However, side products, including the 3- and 4-amino isomers, can form.

Potential Cause Recommended Solution
High reaction temperature The reaction should be run at the lowest temperature that allows for efficient hydrogen evolution to minimize side reactions and decomposition.[9]
Substrate electronics Electron-donating groups on the pyridine ring can deactivate the ring towards nucleophilic attack and may lead to poor selectivity. Electron-withdrawing groups can also inhibit the reaction.[9][10] Consider alternative methods like the pyridine N-oxide approach for such substrates.
Steric hindrance If the C2 and C6 positions are blocked, amination may be forced at the C4 position, but often with lower yields.[11]
Impurity of sodium amide The purity of the sodium amide can significantly impact the reaction outcome. Interestingly, very pure sodium amide may result in a sluggish reaction, while the presence of certain impurities can be catalytic.[11] Consistency in the quality of the reagent is key.
Issue 2: Low yield and poor regioselectivity in the amination of pyridine N-oxides.

While generally reliable, the amination of pyridine N-oxides can also present challenges.

Potential Cause Recommended Solution
Inefficient activation of the N-oxide The choice of activating agent is crucial. Tosyl anhydride (Ts₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used. Ensure the activating agent is fresh and added under anhydrous conditions to prevent decomposition.[6][12]
Side reaction of the amine nucleophile The amine nucleophile can react directly with the activating agent. Using a bulky amine, such as tert-butylamine, can minimize this side reaction. The resulting N-tert-butyl-2-aminopyridine can then be deprotected.[6][12]
Steric and electronic effects of substituents The position and nature of substituents on the pyridine N-oxide ring can influence the regioselectivity of the nucleophilic attack. A detailed analysis of the electronic and steric factors of the specific substrate is necessary to predict the outcome.[1]
Incomplete deprotection of the intermediate In methods that involve a protected amine, ensure the deprotection step goes to completion. For instance, in the Ts₂O/t-BuNH₂ method, in situ deprotection with trifluoroacetic acid (TFA) is employed.[12]

Data Presentation: Regioselective Synthesis of 2-Aminopyridines

The following tables summarize quantitative data from the literature, showcasing methods that effectively avoid the formation of the 3-amino regioisomer.

Table 1: Amination of 3-Substituted Pyridine N-Oxides with Isocyanides

Reaction Conditions: 1 equiv of N-oxide, 1 equiv of isocyanide, and 1 equiv of TMSOTf in 3:1 MeCN/DMF, microwave at 150 °C for 15 min, then 1 M HCl and THF at 50 °C.[1]

EntryPyridine N-OxideIsocyanideProduct(s)Ratio (2,3-isomer : 2,5-isomer)Total Yield (%)
13-Methylpyridine N-oxideBenzyl isocyanide2-Amino-3-methylpyridine / 2-Amino-5-methylpyridine1 : 1.376
23-Methylpyridine N-oxide4-Chlorophenyl isocyanide2-Amino-3-methylpyridine / 2-Amino-5-methylpyridine1 : 1.270
33-Chloropyridine N-oxideBenzyl isocyanide2-Amino-3-chloropyridine / 2-Amino-5-chloropyridine1.1 : 167
43-Cyanopyridine N-oxideBenzyl isocyanide2-Amino-3-cyanopyridine / 2-Amino-5-cyanopyridine>20 : 140

Table 2: One-Pot Amination of Pyridine N-Oxides with Ts₂O and t-BuNH₂

Reaction Conditions: Pyridine N-oxide, Ts₂O, t-BuNH₂, followed by in situ deprotection with TFA.[12]

EntryPyridine N-OxideProductYield (%)
1Pyridine N-oxide2-Aminopyridine95
24-Methylpyridine N-oxide2-Amino-4-methylpyridine96
34-Chloropyridine N-oxide2-Amino-4-chloropyridine93
4Quinoline N-oxide2-Aminoquinoline98
5Isoquinoline N-oxide1-Aminoisoquinoline98

Experimental Protocols

Protocol 1: General Procedure for the 2-Amination of Pyridine N-Oxides using Ts₂O and t-BuNH₂[12]

This one-pot procedure is highly efficient for the synthesis of 2-aminopyridines and their derivatives, with excellent regioselectivity for the 2-position.

Materials:

  • Pyridine N-oxide derivative

  • Tosyl anhydride (Ts₂O)

  • tert-Butylamine (t-BuNH₂)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a solution of the pyridine N-oxide (1.0 equiv) in anhydrous DCM, add Ts₂O (1.2 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10 minutes, then add t-BuNH₂ (2.0 equiv).

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add TFA (5.0 equiv) to the reaction mixture for in situ deprotection of the N-tert-butyl group.

  • Stir for an additional 1-2 hours at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine.

Visualizations

Mechanism of Regioselective Nucleophilic Attack on Pyridine

The following diagram illustrates why nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring, thus avoiding the formation of the 3-amino isomer.

G cluster_0 Nucleophilic Attack on Pyridine cluster_1 Attack at C2 (Favored) cluster_2 Attack at C3 (Disfavored) cluster_3 Attack at C4 (Favored) Pyridine Pyridine Int2 Intermediate (C2 attack) (Charge on N is stabilizing) Pyridine->Int2 at C2 Int3 Intermediate (C3 attack) (No charge delocalization to N) Pyridine->Int3 at C3 Int4 Intermediate (C4 attack) (Charge on N is stabilizing) Pyridine->Int4 at C4 Nu Nu⁻ Nu->Pyridine Attack Res2 Resonance Structures Int2->Res2 Prod2 2-Aminopyridine Res2->Prod2 Elimination Res3 Resonance Structures Int3->Res3 Prod3 3-Aminopyridine Res3->Prod3 Elimination Res4 Resonance Structures Int4->Res4 Prod4 4-Aminopyridine Res4->Prod4 Elimination

Caption: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridine.

Experimental Workflow for 2-Aminopyridine Synthesis from Pyridine N-Oxide

This workflow outlines the key steps in the one-pot synthesis of 2-aminopyridines from pyridine N-oxides.

G Start Start: Pyridine N-Oxide in Anhydrous Solvent Activation Activation with Ts₂O Start->Activation Nucleophilic_Addition Nucleophilic Addition of t-BuNH₂ Activation->Nucleophilic_Addition Intermediate Formation of N-tert-butyl-2-aminopyridine intermediate Nucleophilic_Addition->Intermediate Deprotection In situ Deprotection with TFA Intermediate->Deprotection Workup Aqueous Workup and Extraction Deprotection->Workup Purification Purification by Column Chromatography Workup->Purification End Product: 2-Aminopyridine Purification->End

Caption: One-pot synthesis of 2-aminopyridine from pyridine N-oxide.

References

Technical Support Center: Stability Issues of 5-Aminopyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-aminopyrazole-4-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile applications as building blocks for various bioactive molecules.[1] However, their inherent chemical reactivity can lead to stability challenges. This guide is structured to provide practical, experience-driven solutions to common problems encountered during the synthesis, purification, handling, and storage of these valuable compounds.

Part 1: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter in the lab, providing explanations for the underlying chemistry and actionable steps to resolve the issue.

Question 1: My purified 5-aminopyrazole-4-carbonitrile derivative is turning from a white solid to a yellow or brown powder during storage. What's causing this and how can I prevent it?

Underlying Cause: The discoloration is a classic sign of oxidative degradation. The 5-amino group makes the pyrazole ring electron-rich and thus susceptible to oxidation by atmospheric oxygen.[2][3] This process can be accelerated by exposure to light, heat, and the presence of trace metal impurities. The resulting oxidized species are often highly conjugated, leading to the observed color change. Pyrazoline derivatives, a related class of compounds, are also known to undergo oxidation, resulting in brownish products.[4]

Troubleshooting and Prevention Protocol:

  • Confirm Degradation: Before assuming the colored product is unusable, it's crucial to assess the extent of degradation.

    • Actionable Step: Analyze the sample using HPLC or TLC and compare it to a fresh, pure sample if available. The appearance of new peaks or a significant decrease in the main peak's area confirms degradation.[3]

  • Implement a Strict Storage Regimen:

    • Inert Atmosphere: Store the compound under an inert atmosphere like argon or nitrogen to prevent oxidative degradation.[2][4]

    • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[2][3]

    • Temperature Control: For short-term storage, refrigeration at 2-8°C is recommended. For long-term stability, store at -20°C or below.[3]

    • Moisture Prevention: Keep the compound in a tightly sealed container within a desiccated environment to prevent hydrolysis and other moisture-promoted degradation pathways.[3]

Data Summary: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (short-term), -20°C or below (long-term)Reduces the rate of chemical degradation.[3]
Light Store in an amber vial or protect from light.Prevents light-induced degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aminopyrazole ring.[2][4]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis.[3]
Question 2: I'm experiencing low yields during the synthesis of my 5-aminopyrazole-4-carbonitrile derivative. What are the common pitfalls?

Underlying Cause: The synthesis of 5-aminopyrazoles, often achieved through the condensation of a β-ketonitrile with a hydrazine, can be sensitive to several factors.[5][6] Low yields can stem from impure starting materials, suboptimal reaction conditions, or the formation of regioisomers.[7]

Troubleshooting Your Synthesis:

  • Assess Starting Material Purity: Ensure the purity of your β-ketonitrile and hydrazine derivative, as impurities can lead to side reactions and complicate purification.[7] Hydrazine derivatives can degrade over time, so using a fresh reagent is advisable.[7]

  • Optimize Reaction Conditions:

    • Solvent and pH: The choice of solvent and the pH of the reaction mixture are critical. For instance, in the Knorr pyrazole synthesis, the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[7] The addition of a mild base may be beneficial in such cases.[7]

    • Temperature and Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[7]

  • Consider Regioselectivity: When using unsymmetrical starting materials, the formation of two regioisomers is a common challenge.[7] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[7]

Logical Relationship: Factors Affecting Synthesis Yield

Purity Starting Material Purity Yield Low Yield Purity->Yield Conditions Reaction Conditions (Solvent, pH, Temp.) Conditions->Yield Regio Regioselectivity Control Regio->Yield

Caption: Key factors influencing the yield of 5-aminopyrazole synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve these compounds for biological screening? A1: For biological assays, it is generally recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent like DMSO. This stock solution should be stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.[3] When preparing working solutions, dilute the stock into your aqueous assay buffer just before use. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q2: I am trying to purify my 5-aminopyrazole-4-carbonitrile derivative by column chromatography, but I'm getting poor separation and streaking. Any suggestions? A2: Poor separation and streaking on silica gel can be due to the basicity of the amino group. To improve chromatography, consider the following:

  • Solvent System: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to suppress the interaction of the amino group with the acidic silica gel.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, or reverse-phase chromatography.

Q3: Can these compounds be sensitive to acidic conditions? A3: Yes, while basic conditions are often more detrimental, strong acids can also lead to degradation or the formation of unwanted salts.[3] Some 5-aminopyrazole-4-carbonitrile derivatives have been noted to be unstable in acidic environments.[8][9] It is best to maintain a near-neutral pH whenever possible.

Experimental Workflow: General Storage and Handling

start Receive/Synthesize Compound store_solid Store Solid Under Inert Gas, Dark, -20°C start->store_solid prep_stock Prepare DMSO Stock Solution (Anhydrous) store_solid->prep_stock store_solution Store Aliquots at -80°C prep_stock->store_solution use Dilute for Assay store_solution->use

Caption: Recommended workflow for handling and storage.

References

Troubleshooting low yields in three-component pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during three-component pyrazole synthesis, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in three-component pyrazole synthesis?

Low yields in three-component pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Reactants: Impurities in the starting materials, such as the 1,3-dicarbonyl compound, aldehyde, or hydrazine derivative, can lead to unwanted side reactions, which reduces the yield of the desired pyrazole and complicates purification.[1] Hydrazine derivatives, in particular, can degrade over time and should be used when fresh.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical parameters that significantly influence the reaction outcome.[1][2] Suboptimal conditions can lead to incomplete reactions or the formation of side products.

  • Stoichiometry of Reactants: Incorrect molar ratios of the three components can result in unreacted starting materials and lower yields. In some cases, using a slight excess of one reactant, like the hydrazine, can help drive the reaction to completion.[1]

  • Side Reactions: The formation of regioisomers, especially with unsymmetrical 1,3-dicarbonyl compounds, is a common side reaction that can divide the product yield.[1] Other potential side reactions include incomplete cyclization or alternative reaction pathways.[3]

  • Product Purification: Product loss during workup and purification steps, such as extraction and column chromatography, can also contribute to a lower isolated yield.

Q2: How can I optimize the reaction conditions to improve my pyrazole synthesis yield?

Optimizing reaction conditions is a critical step in maximizing your yield. A systematic approach is often the most effective:

  • Catalyst Screening: The choice of catalyst can have a profound impact on reaction efficiency. A variety of catalysts have been employed in three-component pyrazole syntheses, including Lewis acids, organocatalysts, and nanoparticles.[2][4] It is advisable to screen a selection of catalysts to identify the most effective one for your specific substrates. For instance, taurine has been used as an efficient catalyst in aqueous media.[5]

  • Solvent Selection: The reaction solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Green solvents like water and PEG-400, or even solvent-free conditions, have been successfully used and can offer environmental and cost benefits.[6][7] Comparing a range of solvents from polar to non-polar can help identify the optimal choice.

  • Temperature and Time: These two parameters are often interdependent. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time at a given temperature.[1] Some reactions proceed well at room temperature, while others may require heating or microwave irradiation to achieve higher yields in shorter times.[8]

  • pH Control: The acidity or basicity of the reaction mixture can be important, especially when using hydrazine salts. The addition of a mild base may be necessary to neutralize any acid and prevent the formation of colored byproducts.[1]

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]

To improve regioselectivity, consider the following strategies:

  • Modify the 1,3-Dicarbonyl Compound: Introducing bulky substituents on one of the carbonyl groups can sterically hinder the approach of the hydrazine to that position, thereby favoring attack at the other carbonyl and leading to a single regioisomer.

  • Alter the Hydrazine Derivative: The nature of the substituent on the hydrazine can also influence the regiochemical outcome. Experimenting with different substituted hydrazines may reveal improved selectivity.

  • Change the Catalyst and Reaction Conditions: The catalyst and solvent can play a role in controlling regioselectivity. For example, some catalysts may preferentially activate one carbonyl group over the other. A systematic screen of catalysts and solvents is recommended. High regioselectivity has been reported in some ionic liquid-catalyzed syntheses.[3]

Q4: My reaction mixture has turned dark, and purification is difficult. What could be the cause and how can I resolve it?

Discoloration of the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can also become acidic, promoting the formation of these byproducts.[1]

To mitigate this issue:

  • Use a Mild Base: Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purify the Hydrazine: If the hydrazine starting material is old or of low purity, consider purifying it before use.

  • Optimize Purification: For purification, column chromatography on silica gel is a common and effective method.[1] Recrystallization can also be a powerful technique for removing colored impurities.[1]

Troubleshooting Guide

Table 1: Troubleshooting Low Yields in Three-Component Pyrazole Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inadequate reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature and observe the effect on conversion.
Low purity of starting materials.Ensure the purity of all reactants. Purify starting materials if necessary. Use freshly opened or purified hydrazine derivatives.[1]
Inefficient catalyst.Screen a variety of catalysts (e.g., Lewis acids, organocatalysts) to find one that is effective for your specific substrates.[2][4]
Formation of multiple products Formation of regioisomers with unsymmetrical dicarbonyls.Modify the structure of the dicarbonyl to introduce steric hindrance. Experiment with different substituted hydrazines. Screen different catalysts and solvents to improve regioselectivity.[1]
Competing side reactions.Adjust the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) may be beneficial.[1]
Product loss during workup Suboptimal extraction or purification technique.Review and optimize the workup procedure. For purification, consider recrystallization as an alternative or complement to column chromatography.[1]
Reaction discoloration and difficult purification Formation of colored impurities from hydrazine.Add a mild base like sodium acetate to neutralize acidity.[1] Purify the crude product using activated charcoal treatment followed by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Polysubstituted Pyrazoles

This protocol is a generalized procedure based on common methodologies for the synthesis of pyrazole derivatives via a three-component reaction.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 mmol)

  • Catalyst (e.g., piperidine, acetic acid, or a selected catalyst) (catalytic amount)

  • Solvent (e.g., ethanol, water, or as optimized)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst in the chosen solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the hydrazine derivative (1.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at the optimized temperature (room temperature or reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, cool the reaction mixture and/or remove the solvent under reduced pressure.

  • Wash the collected solid with a cold solvent (e.g., ethanol) to remove soluble impurities.

  • Further purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure pyrazole derivative.[1]

Visualizations

Troubleshooting Workflow for Low Pyrazole Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_side_products Analyze for Side Products start->analyze_side_products review_workup Review Workup & Purification start->review_workup impure Impure Reactants check_purity->impure Purity Issues Detected? suboptimal Suboptimal Conditions (Temp, Time, Catalyst, Solvent) optimize_conditions->suboptimal Conditions Not Optimized? regioisomers Regioisomers or Other Byproducts Formed analyze_side_products->regioisomers Side Products Identified? loss Product Loss During Isolation review_workup->loss Losses During Purification? purify_reagents Purify/Replace Reagents impure->purify_reagents screen_conditions Systematically Screen Conditions suboptimal->screen_conditions modify_strategy Modify Synthetic Strategy to Improve Selectivity regioisomers->modify_strategy optimize_purification Optimize Purification Technique loss->optimize_purification success Improved Yield purify_reagents->success screen_conditions->success modify_strategy->success optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

General Reaction Pathway for Three-Component Pyrazole Synthesis

Pyrazole_Synthesis_Pathway sub_A 1,3-Dicarbonyl Compound intermediate1 Intermediate A (e.g., Knoevenagel adduct) sub_A->intermediate1 sub_B Aldehyde sub_B->intermediate1 sub_C Hydrazine Derivative intermediate2 Intermediate B (Hydrazone) sub_C->intermediate2 cyclization Cyclization/ Condensation intermediate1->cyclization intermediate2->cyclization product Pyrazole Product cyclization->product

Caption: A simplified diagram illustrating a common reaction pathway.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The formation of regioisomers is one of the most common challenges when using unsymmetrical 1,3-dicarbonyl compounds, and the choice of solvent is a powerful, yet often nuanced, tool for directing the reaction outcome.[1][2] This document provides in-depth, experience-driven answers to frequently encountered problems, detailed experimental protocols, and the theoretical underpinnings of solvent effects.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the synthesis of pyrazoles from unsymmetrical precursors.

Q1: What is the fundamental cause of poor regioselectivity in pyrazole synthesis?

A1: The formation of a mixture of regioisomers arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The hydrazine has two non-equivalent nitrogen atoms (in the case of a substituted hydrazine like methylhydrazine) and the dicarbonyl has two chemically distinct carbonyl carbons. The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[5] Since there are two possible sites of attack, two different reaction pathways are possible, leading to two distinct regioisomers.

The outcome is governed by a delicate balance of:

  • Electronic Effects: The initial attack typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (like -CF₃) increase the electrophilicity of the adjacent carbonyl, making it a more likely site for the initial attack.[5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[2][5]

  • Reaction Conditions: Solvent, temperature, and pH can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls, thereby shifting the isomeric ratio.[6]

G Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) PathwayA Pathway A: Attack at C1 Diketone->PathwayA PathwayB Pathway B: Attack at C3 Diketone->PathwayB Hydrazine Substituted Hydrazine (R2-NH-NH2) Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer 1 PathwayA->Isomer1 Isomer2 Regioisomer 2 PathwayB->Isomer2

Q2: My reaction yields a nearly 1:1 mixture of regioisomers in ethanol. How can I improve the selectivity?

A2: This is a classic problem. Standard protic solvents like ethanol often provide poor regioselectivity because they can solvate all species involved without strongly favoring one transition state over another.[4] The most effective strategy is to change the solvent system.

Primary Recommendation: Use Fluorinated Alcohols. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7] These solvents are strong hydrogen bond donors but poor hydrogen bond acceptors. It is proposed that they selectively stabilize the key transition state leading to one isomer through specific hydrogen-bonding interactions, significantly lowering its activation energy compared to the competing pathway.[7]

Secondary Recommendation: Use Aprotic Dipolar Solvents. Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) can also enhance regioselectivity compared to ethanol, particularly when using aryl hydrazine hydrochlorides.[4][8] These solvents cannot donate hydrogen bonds but can stabilize charged intermediates or transition states differently than protic solvents, which can be sufficient to favor one pathway.[9]

Data Example: Effect of Solvent on a Model Reaction

The table below illustrates the profound impact of solvent choice on the regioselectivity of the reaction between a trifluoromethyl-substituted 1,3-diketone and methylhydrazine.

SolventDielectric Constant (ε)Regioisomeric Ratio (3-CF₃ : 5-CF₃)Reference
Ethanol (EtOH)24.5~50 : 50[4]
N,N-Dimethylacetamide (DMAc)37.898 : 2[4]
2,2,2-Trifluoroethanol (TFE)26.785 : 15[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.797 : 3[7]

Note: Ratios are illustrative and can vary based on specific substrates.

Q3: The major product is the undesired regioisomer. Can a solvent change reverse the selectivity?

A3: In some cases, yes. Reversing regioselectivity is challenging and depends on whether the inherent electronic and steric biases of your substrates can be overcome by solvent effects. While a complete reversal is not always possible, you can often shift the equilibrium significantly.

  • Protic vs. Aprotic Solvents: The switch between a protic solvent (like ethanol) and a dipolar aprotic solvent (like DMF) is the first thing to try. Protic solvents can stabilize intermediates through hydrogen bonding, while aprotic solvents may favor a different cyclization pathway that is more dependent on the intrinsic nucleophilicity of the hydrazine nitrogens.[8]

  • Understanding the Mechanism: If the undesired isomer forms from the initial attack at the more electrophilic carbonyl (e.g., adjacent to a -CF₃ group), you need a solvent that can either reduce the electrophilicity of that site or enhance the reactivity of the other carbonyl. A highly polar, hydrogen-bond-donating solvent might preferentially solvate the more electrophilic carbonyl, potentially directing the attack to the other site, although this is not a guaranteed outcome.

Section 2: Troubleshooting Workflow

When faced with a regioselectivity issue, a systematic approach is crucial. The following workflow provides a logical decision-making process for troubleshooting and optimization.

G cluster_solvents Solvent Classes to Test Start Problem: Poor Regioselectivity (Mixture of Isomers) Analyze Step 1: Analyze Substrates - Identify steric/electronic biases - Which carbonyl is more reactive? Start->Analyze SolventScreen Step 2: Perform Solvent Screen (See Protocol Below) Analyze->SolventScreen Protic Standard Protic (e.g., EtOH, MeOH) - Baseline SolventScreen->Protic Aprotic Dipolar Aprotic (e.g., DMF, DMAc) - Often improves selectivity SolventScreen->Aprotic Fluorinated Fluorinated Alcohol (e.g., TFE, HFIP) - Highest potential for selectivity SolventScreen->Fluorinated AnalyzeResults Step 3: Analyze Results - Determine isomer ratio (NMR, LC-MS) - Identify optimal solvent Protic->AnalyzeResults Aprotic->AnalyzeResults Fluorinated->AnalyzeResults Optimization Step 4: Further Optimization - Adjust Temperature - Modify pH (acid/base catalyst) AnalyzeResults->Optimization Selectivity > 80%? Failure Alternative Strategy Needed: - Modify Substrates (e.g., protecting groups) - Change Synthetic Route AnalyzeResults->Failure Selectivity < 80%? Success Success: High Regioselectivity Achieved Optimization->Success

Section 3: Experimental Protocols

Protocol 1: Solvent Screening for Optimal Regioselectivity

Objective: To systematically evaluate the effect of different solvents on the regioisomeric ratio of a pyrazole synthesis.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Solvents for screening: Ethanol (EtOH), N,N-Dimethylformamide (DMF), 2,2,2-Trifluoroethanol (TFE)

  • Small reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Setup: In three separate, labeled reaction vials, place the unsymmetrical 1,3-diketone (e.g., 100 mg, 1.0 eq).

  • Solvent Addition: To each vial, add 2 mL of the respective solvent (Vial 1: EtOH; Vial 2: DMF; Vial 3: TFE). Stir until the solid is fully dissolved.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to each vial.

  • Reaction: Seal the vials and place them in a preheated block at a consistent temperature (e.g., 60 °C or room temperature, depending on substrate reactivity). Let the reactions stir for a set time (e.g., 12-24 hours).

    • Causality Check: Maintaining a consistent temperature across all reactions is critical to ensure that any observed differences in selectivity are due to the solvent and not thermal effects.

  • Workup:

    • Cool the vials to room temperature.

    • Remove the solvent from each vial under reduced pressure or with a stream of nitrogen.

    • Redissolve the crude residue in a small amount of a suitable solvent (e.g., deuterated chloroform for NMR analysis or acetonitrile for LC-MS).

  • Analysis:

    • Analyze the crude mixture from each reaction by ¹H NMR spectroscopy.[10]

    • Identify unique, well-resolved peaks corresponding to each regioisomer. For example, the chemical shift of a methyl group or a proton on the pyrazole ring will be different for each isomer.

    • Integrate the unique peaks for each isomer to determine the relative ratio.

Protocol 2: Spectroscopic Differentiation of Pyrazole Regioisomers

Objective: To unambiguously determine the structure of the major and minor regioisomers produced.

Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy [10]

  • ¹H NMR: This is the primary tool for determining the isomer ratio in a crude mixture. The chemical environment of the protons on the pyrazole ring (at positions 3, 4, and 5) and on the substituents are distinct for each regioisomer.

  • ¹³C NMR: Provides complementary information, confirming the number of unique carbons and their chemical environments.

  • 2D NMR (NOESY/HMBC): These techniques are crucial for definitive structural assignment, especially after the isomers have been separated.

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For example, observing a correlation between the N-substituent's protons and the C5 carbon of the pyrazole ring confirms the structure where the substituent is attached to N1 and adjacent to C5.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space. An NOE between the N-substituent and a substituent at the C5 position would provide strong evidence for that regioisomer.

References

Minimizing reaction time in the synthesis of aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing reaction times in aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to aminopyrazoles, and which is generally the fastest?

A1: The most common and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two main classes of starting materials for this are β-ketonitriles and α,β-unsaturated nitriles.[2][3] One-pot multicomponent reactions (MCRs) are also an efficient route.[4]

For minimizing reaction time, microwave-assisted synthesis is significantly faster than conventional heating methods, often reducing reaction times from hours to minutes.[5][6] For instance, some microwave-assisted syntheses of pyrazole derivatives are completed in as little as 1-10 minutes, compared to several hours for the same reaction under conventional reflux.[6][7]

Q2: How does the choice of catalyst affect the reaction time?

A2: The choice of an appropriate catalyst is crucial for accelerating the reaction.

  • Acid catalysts , such as acetic acid or hydrochloric acid, are often used to promote the condensation and cyclization steps, particularly in the synthesis of 5-aminopyrazoles.[8]

  • Base catalysts , like sodium ethoxide or triethylamine, are also effective and are typically used in the synthesis of 3-aminopyrazoles.[2][8]

  • In some multicomponent reactions, catalysts like iodine or sodium ascorbate have been shown to be effective.[4][9]

The optimal catalyst depends on the specific substrates and desired regioisomer.

Q3: What is the impact of solvent choice on the reaction speed?

A3: The solvent can influence reaction rates through its polarity and boiling point. Polar solvents like ethanol and methanol are commonly used and can facilitate the reaction.[10] In some cases, ionic liquids have been shown to provide high yields in very short reaction times compared to conventional organic solvents.[11] For microwave-assisted synthesis, the choice of a solvent that efficiently absorbs microwave radiation can significantly enhance the reaction rate. Some reactions can even be performed under solvent-free conditions, which can be both fast and environmentally friendly.[9]

Q4: Can modifying the starting materials help to reduce reaction time?

A4: Yes, the reactivity of the starting materials plays a significant role. The presence of electron-withdrawing or electron-donating groups on the hydrazine or the 1,3-dielectrophilic partner can affect the rate of nucleophilic attack and cyclization.[12] Additionally, using more reactive precursors, where possible, can lead to shorter reaction times.

Troubleshooting Guide

Issue 1: The reaction is very slow or appears to have stalled.

  • Possible Cause: Insufficient temperature or inefficient heating.

  • Solution:

    • Increase Temperature: If using conventional heating, ensure the reaction is at the optimal temperature, which may be the reflux temperature of the solvent. For thermodynamically controlled reactions, higher temperatures can help drive the reaction to completion.[8]

    • Switch to Microwave Irradiation: This is the most effective method for drastically reducing reaction times. Microwave heating can increase reaction rates by 10-1000 times compared to conventional methods.[5] A reaction that takes hours under reflux can often be completed in minutes in a microwave reactor.[6]

    • Check Catalyst: Ensure the correct catalyst (acid or base) is being used for your specific reaction and that it has not degraded. Consider adding a catalytic amount if not already present.[8]

Issue 2: The reaction is incomplete, with starting material remaining after a prolonged period.

  • Possible Cause: The cyclization step is not favored under the current conditions, or the reactants are not sufficiently reactive.

  • Solution:

    • Optimize Catalyst: The choice between an acid or base catalyst can significantly influence the rate of cyclization. Experiment with different catalysts to find the most effective one for your substrate.

    • Solvent Change: A change in solvent polarity may favor the transition state of the cyclization step.

    • Increase Reactant Concentration: In some cases, increasing the concentration of the reactants can help to drive the equilibrium towards the product.

    • Consider a Different Synthetic Route: If the reaction remains sluggish, an alternative synthetic strategy, such as a one-pot multicomponent reaction, might be more efficient.[4]

Issue 3: The reaction produces a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers, complicating purification and reducing the yield of the desired product.

  • Possible Cause: Lack of regioselectivity in the cyclization step, which is a common issue with monosubstituted hydrazines.

  • Solution:

    • Kinetic vs. Thermodynamic Control: The formation of the 3-aminopyrazole is kinetically favored and is promoted by basic conditions at low temperatures (e.g., sodium ethoxide in ethanol at 0°C).[8] The 5-aminopyrazole is the thermodynamically more stable product and its formation is favored by acidic conditions at higher temperatures (e.g., acetic acid in refluxing toluene).[8]

    • Microwave-Assisted Regioselective Synthesis: Microwave irradiation can often be used to achieve high regioselectivity in shorter reaction times. For example, using acetic acid in toluene under microwave conditions can favor the 5-aminopyrazole, while sodium ethoxide in ethanol under microwave conditions can favor the 3-aminopyrazole.[2]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
Time Yield Time
Pyrazole Synthesis2-15 hoursModerate2-8 minutes
Phenyl-1H-pyrazole Synthesis2 hours72-90%5 minutes
Pyrazole & Oxadiazole Hybrid Synthesis7-9 hoursLower9-10 minutes
Pyrazolo[1,5-a]pyrimidine SynthesisLongerGoodShorter

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a procedure utilizing a microwave reactor for a rapid synthesis.

  • Materials:

    • Aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride, 2 mmol)

    • 3-Aminocrotononitrile or α-cyanoketone (2 mmol)

    • 1 M Hydrochloric acid (5 mL)

  • Procedure:

    • In a microwave vial suitable for 2-5 mL reaction volumes, add the aryl hydrazine (2 mmol) and the 3-aminocrotononitrile or α-cyanoketone (2 mmol).

    • Add 5 mL of 1 M hydrochloric acid to the vial.

    • Seal the vial securely with a microwave vial cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture for 10-15 minutes at a suitable temperature and power setting (to be optimized for the specific reactants).

    • After the reaction is complete, cool the vial to room temperature.

    • The product can often be isolated by vacuum filtration.

Protocol 2: Conventional Reflux Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This protocol is a general procedure for the synthesis of 5-aminopyrazoles under thermodynamic control.

  • Materials:

    • β-Ketonitrile (1.0 eq)

    • Substituted arylhydrazine (1.1 eq)

    • Toluene (to make a 0.2 M solution)

    • Glacial acetic acid (0.1 eq)

  • Procedure:

    • Dissolve the β-ketonitrile (1.0 eq) and the substituted arylhydrazine (1.1 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

    • Add glacial acetic acid (0.1 eq) to the mixture.

    • Heat the mixture to reflux (approximately 110°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Workflow_for_Minimizing_Reaction_Time cluster_start Start: Aminopyrazole Synthesis cluster_method_selection Method Selection cluster_optimization Optimization for Speed cluster_execution Execution & Monitoring cluster_troubleshooting Troubleshooting start Define Target Aminopyrazole method Choose Synthetic Route: - β-Ketonitrile + Hydrazine - α,β-Unsaturated Nitrile + Hydrazine - One-Pot Multicomponent Reaction start->method heating Select Heating Method method->heating microwave Microwave Irradiation (Minutes) heating->microwave Fastest conventional Conventional Heating (Hours) heating->conventional Slower catalyst Optimize Catalyst: - Acidic (e.g., AcOH) - Basic (e.g., NaOEt) microwave->catalyst conventional->catalyst solvent Optimize Solvent: - Polar Aprotic (e.g., DMF) - Polar Protic (e.g., EtOH) - Solvent-free catalyst->solvent run_reaction Run Reaction solvent->run_reaction monitor Monitor Progress (TLC) run_reaction->monitor complete Reaction Complete monitor->complete Yes incomplete Reaction Stalled/ Incomplete monitor->incomplete No troubleshoot Go to Troubleshooting Guide incomplete->troubleshoot

Caption: Workflow for optimizing reaction time in aminopyrazole synthesis.

Troubleshooting_Slow_Reactions cluster_heating Heating Method cluster_catalysis Catalysis cluster_reagents Reagents & Concentration cluster_outcome Outcome start Issue: Reaction is Slow or Incomplete check_temp Is temperature optimal? start->check_temp increase_temp Increase Temperature/ Ensure Reflux check_temp->increase_temp No use_microwave Switch to Microwave Irradiation check_temp->use_microwave Yes, but slow check_catalyst Is a catalyst present? increase_temp->check_catalyst use_microwave->check_catalyst add_catalyst Add appropriate Acid or Base Catalyst check_catalyst->add_catalyst No optimize_catalyst Optimize Catalyst Type and Loading check_catalyst->optimize_catalyst Yes success Reaction Proceeds to Completion add_catalyst->success check_reagents Check Reagent Purity and Reactivity optimize_catalyst->check_reagents failure Still Slow: Consider Alternative Route optimize_catalyst->failure increase_conc Increase Reactant Concentration check_reagents->increase_conc increase_conc->success

References

Characterization of impurities in 5-aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aminopyrazole. Our aim is to help you identify, characterize, and mitigate common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-aminopyrazole and what are its primary challenges?

A1: The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound.[1][2][3][4] The most common starting materials are β-ketonitriles or 3-alkoxyacrylonitriles.[1][4] The primary challenge with this synthesis, especially when using monosubstituted hydrazines, is the lack of regioselectivity. This can lead to the formation of a mixture of two regioisomers: the desired 5-aminopyrazole and the isomeric 3-aminopyrazole.[1]

Q2: What are the typical impurities I should expect in my 5-aminopyrazole synthesis?

A2: Besides the undesired 3-aminopyrazole regioisomer, other common impurities include:

  • Uncyclized Hydrazone Intermediates: These can be isolated if the cyclization step of the reaction is incomplete.[1][2]

  • N-Acetylated Aminopyrazoles: This byproduct can form when using acetic acid as a solvent, particularly at elevated temperatures, where the aminopyrazole product reacts with the solvent.[1][5]

  • Further Reaction Products: Under harsh reaction conditions, the 5-aminopyrazole product can act as a binucleophile and react further with starting materials or intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

Q3: How can I definitively confirm the regiochemistry of my aminopyrazole product?

A3: Confirming the correct isomer is crucial. While routine 1D NMR and mass spectrometry are essential first steps, they may not be sufficient to unambiguously distinguish between the 3- and 5-aminopyrazole isomers.[1] For definitive structural elucidation, the following advanced techniques are recommended:

  • 2D NMR Spectroscopy: Techniques such as 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1]

  • Single-Crystal X-ray Diffraction: This method provides unequivocal structural proof of the isolated isomer.[1]

Q4: What analytical techniques are best suited for impurity profiling in my 5-aminopyrazole product?

A4: A comprehensive approach to impurity profiling involves a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for separating and quantifying impurities in pharmaceutical products.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that provides molecular weight information and structural details of unknown impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR): These spectroscopic methods offer detailed structural information for the identification of impurities.[6][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 5-aminopyrazole.

Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common challenge when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by leveraging kinetic versus thermodynamic control.[1]

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control):

    • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) in a solvent like toluene.[1]

    • Catalyst: Use a catalytic amount of glacial acetic acid.[1]

    • Rationale: At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 5-aminopyrazole product.

  • To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control):

    • Reaction Conditions: Maintain the reaction temperature at 0°C.[1]

    • Addition: Add the substituted hydrazine dropwise to the solution of the β-ketonitrile or 3-alkoxyacrylonitrile.[1]

    • Rationale: At lower temperatures, the reaction is under kinetic control, and the less sterically hindered nitrogen of the hydrazine attacks the more electrophilic carbon, leading to the 3-aminopyrazole.

Issue 2: The reaction is slow or does not go to completion, leaving uncyclized intermediates.

This can happen if the cyclization step is not favored under the chosen conditions or if the starting materials are not sufficiently reactive.

  • How to drive the reaction to completion:

    • Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy for the cyclization to occur.

    • Add a Catalyst: If not already present, adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can facilitate the cyclization step.[1]

    • Microwave Irradiation: Using a microwave reactor can significantly reduce reaction times and often improves yields by efficiently promoting the cyclization.[4]

Issue 3: I am observing an N-acetylated byproduct in my final product.

This impurity arises from the reaction of the aminopyrazole with acetic acid, which is often used as a solvent or catalyst.[1][5]

  • How to avoid N-acetylation:

    • Alternative Solvent: Replace acetic acid with a non-reactive solvent such as toluene or ethanol. If an acid catalyst is required, use a catalytic amount rather than the solvent quantity.

    • Lower Reaction Temperature: If acetic acid must be used as a solvent, conduct the reaction at a lower temperature to minimize the rate of the N-acetylation side reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioisomer Distribution

Parameter Condition A (Kinetic Control) Condition B (Thermodynamic Control) Expected Outcome
Temperature 0°C110°C (Reflux)Lower temperatures favor the 3-amino isomer, while higher temperatures favor the 5-amino isomer.[1]
Solvent EthanolTolueneThe choice of solvent can influence reaction kinetics and solubility.
Catalyst None or BaseAcetic Acid (catalytic)Acid catalysis promotes the formation of the thermodynamically more stable 5-amino isomer.[1]
Typical Ratio (3-amino:5-amino) > 90 : 10< 10 : 90These are representative ratios and can vary based on specific substrates.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of 5-Aminopyrazole Purity

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the crude or purified 5-aminopyrazole in the mobile phase.

Protocol 2: General Procedure for GC-MS Analysis of Volatile Impurities

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product beta-Ketonitrile beta-Ketonitrile Hydrazone Hydrazone beta-Ketonitrile->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone 5-Aminopyrazole 5-Aminopyrazole Hydrazone->5-Aminopyrazole Cyclization

Caption: General synthesis pathway for 5-aminopyrazole.

Impurity_Formation cluster_impurities Potential Impurities 5-Aminopyrazole_Synthesis 5-Aminopyrazole Synthesis Reaction 3-Aminopyrazole 3-Aminopyrazole (Regioisomer) 5-Aminopyrazole_Synthesis->3-Aminopyrazole Lack of Regioselectivity Uncyclized_Hydrazone Uncyclized Hydrazone 5-Aminopyrazole_Synthesis->Uncyclized_Hydrazone Incomplete Cyclization N-Acetylated_Product N-Acetylated Product 5-Aminopyrazole_Synthesis->N-Acetylated_Product Reaction with Acetic Acid

Caption: Common impurities in 5-aminopyrazole synthesis.

Troubleshooting_Workflow Start Identify Issue Regioisomer_Mixture Regioisomer Mixture? Start->Regioisomer_Mixture Yes Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction No Adjust_Temp_Catalyst Adjust Temp. & Catalyst for Thermo/Kinetic Control Regioisomer_Mixture->Adjust_Temp_Catalyst Side_Product N-Acetylated Product? Incomplete_Reaction->Side_Product No Increase_Temp_Catalyst Increase Temp. or Add Catalyst Incomplete_Reaction->Increase_Temp_Catalyst Yes Change_Solvent_Temp Change Solvent or Lower Temperature Side_Product->Change_Solvent_Temp Yes Analyze_Product Analyze Product Side_Product->Analyze_Product No Adjust_Temp_Catalyst->Analyze_Product Increase_Temp_Catalyst->Analyze_Product Change_Solvent_Temp->Analyze_Product

Caption: Troubleshooting workflow for 5-aminopyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyrazole and Triazole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, pyrazole and triazole heterocycles have emerged as privileged scaffolds, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. Their unique structural and electronic properties allow for versatile interactions with biological targets, leading to their prevalence in clinically approved drugs and developmental candidates.[1][2] This guide provides an objective comparison of pyrazole and triazole inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Structural Differences

Both pyrazole and triazole are five-membered aromatic heterocycles containing nitrogen atoms. The key distinction lies in the number and position of these nitrogen atoms.

  • Pyrazole: A 1,2-diazole, containing two adjacent nitrogen atoms.

  • Triazole: A triazole can exist as two common isomers: 1,2,3-triazole and 1,2,4-triazole, each containing three nitrogen atoms.

These structural nuances influence the molecules' hydrogen bonding capacity, dipole moment, metabolic stability, and ability to engage in various non-covalent interactions, which in turn dictates their binding affinity and selectivity for specific biological targets.[3]

Performance Comparison: Experimental Data

The selection of a pyrazole versus a triazole scaffold is often target-dependent. The following tables summarize quantitative data from studies that have directly compared the inhibitory activities of pyrazole and triazole derivatives against the same biological targets.

Table 1: Comparison of Inhibitors Targeting Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases.

Compound SeriesDerivative ExampleTargetIC50 (μM)Reference
Pyrazole-attached (Series I)Compound 6PDE4B2.80[4]
1,2,4-Triazole-attached (Series II)Compound 7PDE4B1.20[4]

Observation: In a study designing PDE4B inhibitors based on a 5-phenyl-2-furan scaffold, the series containing a 1,2,4-triazole moiety generally exhibited higher inhibitory activity than the corresponding pyrazole-substituted derivatives.[4][5] Molecular docking suggested the 1,2,4-triazole moiety played a key role in forming crucial hydrogen bonds and pi-pi stacking interactions with the PDE4B protein.[4][5]

Table 2: Comparison of Inhibitors Targeting Cyclooxygenase-2 (COX-2)

Selective COX-2 inhibition is a well-established mechanism for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

Compound SeriesDerivative ExampleTargetIC50 (μM)Selectivity Index (SI) COX-1/COX-2Reference
DiarylpyrazoleCompound 4bCOX-20.017>294[7][8]
DiarylpyrazoleCompound 4dCOX-20.09854.85[7][8]
DiaryltriazoleCompound 15aCOX-20.002162.5[7][8]

Observation: In the development of diaryl-based selective COX-2 inhibitors, a diaryltriazole derivative (15a) demonstrated the most potent inhibitory activity, surpassing even the reference drug celecoxib and the tested pyrazole derivatives.[7][8] This was attributed to its ability to better fit into an extra hydrophobic pocket present in the COX-2 enzyme.[7][8] However, a diarylpyrazole derivative (4b) showed exceptionally high selectivity.[8]

Table 3: Comparison of Inhibitors Targeting Mycobacterium tuberculosis (Mtb) CYP121A1

CYP121A1 is a cytochrome P450 enzyme essential for Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis agents.

Compound SeriesDerivative ExampleTargetMtb H37Rv MIC90 (μg/mL)CYP121A1 Binding Affinity Kd (μM)Reference
Imidazole-Pyrazole11fMtb3.9511.73[9]
Triazole-Pyrazole12bMtb4.355.13[9]

Observation: When evaluating a series of diarylpyrazole derivatives, the imidazole-containing compounds were generally more active against the Mtb bacterium.[9] Conversely, the triazole-containing derivative (12b) showed a stronger binding affinity (lower Kd) for the isolated CYP121A1 enzyme target compared to the most potent imidazole derivative (11f).[9] This highlights the frequent disconnect between enzymatic activity and whole-cell activity, which can be influenced by factors like cell permeability.

Experimental Protocols

Reproducibility and standardization are paramount in inhibitor evaluation. Below are detailed methodologies for common assays cited in inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This protocol is widely used to determine the IC50 of an inhibitor against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[10][11]

1. Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP (at a concentration near the Km for the specific kinase).

  • Test inhibitors (pyrazole, triazole, or other series).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

2. Method:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO to achieve the desired final concentration range for testing.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Add 2 µL of the kinase enzyme solution (prepared in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

Protocol 2: Cell Viability and IC50 Determination (MTT Assay)

This colorimetric assay is used to assess the effect of an inhibitor on the metabolic activity of cultured cells, serving as a measure of cell viability or proliferation.[13][14]

1. Materials:

  • Adherent cancer cell line (e.g., A549, MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Sterile 96-well plates.

  • Multichannel pipette and an ELISA plate reader (570 nm).

2. Method:

  • Cell Plating:

    • Trypsinize and count cells.

    • Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole and triazole inhibitors in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[14]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in drug discovery. The following visualizations were created using the DOT language.

Experimental Workflow for Inhibitor Screening

This diagram outlines the typical high-throughput screening process to identify and characterize inhibitors.

G cluster_prep Preparation cluster_reaction Screening Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (Pyrazole/Triazole Series) Incubation Kinase Reaction & Incubation Compound_Prep->Incubation Assay_Prep Assay Plate Prep (Enzyme, Substrate, ATP) Assay_Prep->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Plot Plot Dose-Response Curve Detection->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Workflow for determining inhibitor IC50 values.

Simplified COX-2 Signaling Pathway

This diagram illustrates the mechanism of action for COX-2 inhibitors like the pyrazole and triazole derivatives discussed.

Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Inhibitors Pyrazole / Triazole COX-2 Inhibitors Inhibitors->COX2 inhibit

Caption: Inhibition of the COX-2 pathway by pyrazole/triazole compounds.

Conclusion

Both pyrazole and triazole scaffolds are powerful tools in the design of potent and selective inhibitors. The choice between them is not absolute but is dictated by the specific topology and chemical environment of the target's binding site. As demonstrated by the comparative data, triazole derivatives may offer superior potency for certain targets like PDE4B and COX-2, potentially due to additional hydrogen bonding opportunities and favorable geometries.[4][5][7][8] Conversely, pyrazole-based inhibitors have shown excellent efficacy and selectivity for other targets and may possess different pharmacokinetic profiles.[1][9] Ultimately, empirical testing through systematic screening, guided by structural biology and computational modeling, remains the most effective strategy for determining the optimal scaffold for a given drug discovery program.

References

Structure-Activity Relationship of Aminopyrazole Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminopyrazole analogs, with a focus on their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). The information presented herein is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in the rational design of novel therapeutics.

I. Comparative Analysis of Aminopyrazole Analogs as CDK2 Inhibitors

The inhibitory potency of aminopyrazole analogs against CDK2 is significantly influenced by the nature and position of substituents on the pyrazole ring and its amino group. The aminopyrazole core typically establishes crucial hydrogen bond interactions with the hinge region of the kinase active site.[1] Modifications at various positions are explored to enhance potency, selectivity, and pharmacokinetic properties.

A systematic exploration of the hydrophobic pocket adjacent to the hinge region and the solvent-exposed region of CDKs has led to the identification of key structural features that govern the inhibitory activity of aminopyrazole analogs.[1] For instance, substitution at the 5-position of the pyrazole ring with a small hydrophobic group, such as a cyclobutyl moiety, has been shown to be optimal for activity.[1] The substituent at the N1 position is often directed towards the solvent-exposed region, where larger and more polar groups can be tolerated and can be modified to improve properties like solubility.

The following table summarizes the in vitro inhibitory activity of a selection of aminopyrazole analogs against CDK2/cyclin A2.

Table 1: In Vitro Inhibitory Activity of Aminopyrazole Analogs against CDK2/Cyclin A2

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. CDK2/cyclin A2Reference
AT7519 --0.01 - 0.21[2]
AZD5438 -Imidazo-pyrimidine derivative0.006[2]
CAN508 -Di-amino pyrazole derivative0.35[2]
DC-K2in212 -4-benzoylamino-1H-pyrazole-3-carboxamide derivative0.295[2]
Compound 4 --3.82[2]
Compound 7a --2.0[2]
Compound 7d --1.47[2]
Compound 9 --0.96[2]
Analog 21 CyclobutylHydrophobic substituentInduces >2-fold caspase activation[1]
Analog 24 CyclobutylHydrophobic substituentPotent and selective CDK2/5 inhibitor[1]
Analog 25 CyclobutylHydrophobic substituentInduces >2-fold caspase activation[1]

Note: A comprehensive SAR study often involves a larger library of compounds. The data presented here is a representative selection from the cited literature.

II. Anti-proliferative Activity in Human Cancer Cell Lines

The anti-proliferative activity of promising aminopyrazole analogs is often evaluated against a panel of human cancer cell lines, such as the NCI-60 panel. This provides insights into their potential therapeutic applications and spectrum of activity.

Table 2: Anti-proliferative Activity of Selected Aminopyrazole Analogs

Compound IDCancer Cell LineGrowth Inhibition (%)Reference
Compound 2a MCF7 (Breast)73.8[2]
Compound 2b MCF7 (Breast)86.1[2]
Compound 2b MDA-MB-468 (Breast)72.25[2]
Compound 2c MCF7 (Breast)77.1[2]
Compound 7c MCF7 (Breast)79.41[2]
Compound 4 NCI-60 Panel (Mean)96.47[2]
Compound 9 NCI-60 Panel (Mean)65.90[2]

III. Experimental Protocols

A. In Vitro CDK2/Cyclin A2 Kinase Assay

The inhibitory activity of the aminopyrazole analogs against CDK2 is commonly determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Protocol Summary:

  • Reaction Setup: A kinase reaction is set up in a 96-well plate containing the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • Initiation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated at room temperature for 30 minutes.

  • Data Acquisition: The luminescence is measured using a plate reader. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

The anti-proliferative activity of the compounds is assessed using the Sulforhodamine B (SRB) assay, a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Protocol Summary:

  • Cell Plating: Human cancer cell lines are seeded in 96-well microtiter plates at a predetermined density and incubated for 24 hours.

  • Compound Treatment: The test compounds, solubilized in DMSO and diluted in cell culture medium, are added to the wells at five 10-fold serial dilutions. The plates are then incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM Tris base.

  • Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage of growth inhibition is calculated relative to untreated control cells.

IV. Visualizing Key Pathways and Workflows

A. CDK2 Signaling Pathway in Cell Cycle Progression and Apoptosis

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Entry G1/S Transition cluster_Inhibition Inhibition CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Apoptosis Apoptosis CDK2->Apoptosis (inhibition) leads to CyclinE_CDK2->pRb hyperphosphorylates Aminopyrazole Aminopyrazole Analog Aminopyrazole->CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle control.

B. Experimental Workflow for Screening Aminopyrazole Analogs

The screening process for identifying and characterizing novel aminopyrazole-based kinase inhibitors typically involves a multi-step workflow, from initial in vitro enzyme assays to cell-based anti-proliferative screens.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assay cluster_analysis Data Analysis Synthesis Synthesis of Aminopyrazole Analogs Library Compound Library Synthesis->Library Kinase_Assay CDK2/Cyclin A2 Kinase Assay Library->Kinase_Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 NCI60 NCI-60 Cell Line Proliferation Assay IC50->NCI60 Active Compounds GI Determine Growth Inhibition (%) NCI60->GI SAR Structure-Activity Relationship (SAR) Analysis GI->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for inhibitor screening.

This guide provides a foundational understanding of the SAR of aminopyrazole analogs as CDK2 inhibitors. The presented data and methodologies can serve as a valuable resource for the design and development of next-generation kinase inhibitors for therapeutic intervention.

References

A Senior Application Scientist's Guide to Validating Aminopyrazole Structures with ¹H and ¹³C-NMR

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Regioisomeric Challenge in Aminopyrazole Synthesis

Aminopyrazoles are a cornerstone of medicinal chemistry and materials science, prized for their diverse biological activities and versatile chemical properties. A common and efficient route to their synthesis is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] While elegant, this reaction presents a critical challenge: the potential formation of two distinct regioisomers.

For example, the reaction between a β-ketonitrile and hydrazine hydrate can theoretically yield either a 3-aminopyrazole or a 5-aminopyrazole. The nucleophilic attack of the hydrazine can occur at either the keto or the nitrile functional group, leading to a mixture of products or a single, unconfirmed isomer.[1][2] Distinguishing between these isomers is not merely an academic exercise; the substitution pattern on the pyrazole ring dictates the molecule's three-dimensional structure, its hydrogen bonding capabilities, and ultimately, its biological function.

This guide provides an in-depth comparison of how to unambiguously validate the structure of synthesized aminopyrazoles using the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing a robust framework for confident structural elucidation.

The Foundational Principles: Why NMR is the Definitive Tool

NMR spectroscopy is the gold standard for structural determination in organic chemistry because it provides a detailed electronic map of a molecule. For aminopyrazoles, specific features in both ¹H and ¹³C NMR spectra act as "fingerprints" for each regioisomer.

  • ¹H-NMR Spectroscopy: This technique probes the chemical environment of protons. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. In the pyrazole ring, the position of the amino group (-NH₂) significantly influences the electronic environment of the ring protons, leading to predictable differences in their chemical shifts.

  • ¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazole ring are also heavily influenced by the location of the nitrogen and amino substituents. Furthermore, advanced 2D NMR techniques can reveal through-bond correlations between protons and carbons, providing irrefutable proof of connectivity.[3][4]

The following diagram illustrates the central problem: the synthesis of aminopyrazoles from a β-ketonitrile and hydrazine can lead to two possible regioisomeric products, which require spectroscopic validation.

G cluster_reactants Reactants cluster_products Potential Products ketonitrile β-Ketonitrile isomerA Product A (e.g., 5-Aminopyrazole) ketonitrile->isomerA + Hydrazine (Attack at Keto) isomerB Product B (e.g., 3-Aminopyrazole) ketonitrile->isomerB + Hydrazine (Attack at Nitrile) hydrazine Hydrazine validation Structural Validation Required isomerA->validation isomerB->validation

Caption: Synthetic pathway leading to potential aminopyrazole regioisomers.

Experimental Protocol: A Self-Validating Workflow

Achieving high-quality, interpretable NMR data begins with meticulous experimental design. The following workflow is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis.

Step 1: Synthesis and Purification

A well-documented synthesis involves the reaction of ethyl 2-cyano-3-oxobutanoate with hydrazine hydrate in ethanol under reflux. It is crucial to purify the crude product meticulously, typically via recrystallization or column chromatography, to remove starting materials and side products that could complicate spectral analysis.

Step 2: NMR Sample Preparation
  • Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the solvent of choice. Its ability to form hydrogen bonds allows for the observation of exchangeable protons like those on the -NH₂ and ring N-H groups, which are often invisible in non-polar solvents like CDCl₃.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified aminopyrazole in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard (δ 0.00 ppm).

Step 3: NMR Data Acquisition

For unambiguous structural assignment, a suite of NMR experiments should be performed:

  • ¹H-NMR: Standard proton NMR experiment.

  • ¹³C-NMR: Standard carbon NMR, often proton-decoupled for simplicity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This crucial experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[5][6][7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular framework and distinguishing isomers.[6][8][9]

The following diagram outlines the comprehensive workflow for structural validation.

G A Synthesis & Purification B NMR Sample Preparation (5-10 mg in DMSO-d6) A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D 2D NMR Acquisition (HSQC, HMBC) C->D E Data Analysis: Assign Signals D->E F Compare Data to Expected Isomer Patterns E->F G Final Structure Confirmed F->G

Caption: Workflow for aminopyrazole structural validation using NMR.

Data Interpretation: A Comparative Guide

Let's consider the two likely products from our example synthesis: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (Isomer A ) and 3-amino-5-methyl-1H-pyrazole-4-carbonitrile (Isomer B ). While their mass and elemental composition are identical, their NMR spectra will show distinct differences.

Comparative ¹H and ¹³C-NMR Data

The following table summarizes the expected chemical shifts for the key nuclei in each isomer. The primary diagnostic signals are the chemical shifts of the carbon atoms C3 and C5.

SignalIsomer A (5-Aminopyrazole) Expected δ (ppm)Isomer B (3-Aminopyrazole) Expected δ (ppm)Rationale for Difference
¹H: -NH₂ ~6.5 ppm (broad)~5.5 ppm (broad)The electronic environment around the amino group differs slightly between the two isomers.
¹H: -CH₃ ~2.1 ppm~2.3 ppmThe proximity to different ring atoms (N vs. C-NH₂) subtly alters the shielding of the methyl protons.
¹³C: C3 ~145 ppm~155 ppm In Isomer B, C3 is directly attached to the electron-donating amino group, causing significant deshielding (a downfield shift). This is a key diagnostic peak.
¹³C: C4 ~95 ppm~97 ppmThe chemical shift of C4, attached to the nitrile, is less affected but may show minor differences.
¹³C: C5 ~158 ppm ~148 ppmIn Isomer A, C5 is bonded to the amino group, leading to a characteristic downfield shift.
¹³C: -CN ~115 ppm~114 ppmThe nitrile carbon is relatively insensitive to the isomeric change.
¹³C: -CH₃ ~12 ppm~14 ppmMinor shift based on the overall electronic structure of the ring.

Note: These are representative chemical shifts. Actual values may vary based on concentration and exact experimental conditions.

Using 2D NMR for Definitive Confirmation

While 1D NMR provides strong evidence, 2D HMBC provides incontrovertible proof. The HMBC spectrum reveals long-range (2- and 3-bond) couplings between protons and carbons.[6][8]

  • For Isomer A (5-Aminopyrazole): We would expect to see a 3-bond correlation from the methyl protons (-CH₃) to the C4 carbon. Crucially, we would also see a 2-bond correlation from the methyl protons to the C3 carbon.

  • For Isomer B (3-Aminopyrazole): We would expect a 3-bond correlation from the methyl protons to the C4 carbon. However, the key differentiating correlation would be a 2-bond coupling from the methyl protons to the C5 carbon.

Observing the correlation between the well-defined methyl proton signal and either C3 or C5 in the HMBC spectrum allows for an unambiguous assignment of the structure.

Common Pitfalls and Troubleshooting

  • Tautomerism: Pyrazoles can exist in different tautomeric forms, which can lead to broadened signals or multiple sets of peaks in the NMR spectrum. Using a hydrogen-bonding solvent like DMSO-d₆ often helps to "lock" the molecule into a predominant tautomer, simplifying the spectrum.

  • Impure Samples: Residual solvents or synthetic byproducts can obscure important signals. If the spectra are complex or show unexpected peaks, re-purification of the sample is recommended.

  • Signal Overlap: In more complex derivatives, signals in the ¹H-NMR spectrum may overlap. This is where 2D experiments like HSQC are invaluable, as they spread the signals over a second dimension, greatly improving resolution.[7]

Conclusion

The synthesis of aminopyrazoles, while powerful, necessitates a rigorous and logical approach to structural validation. Relying on a single piece of data is insufficient to resolve the inherent challenge of regioisomerism. By employing a comprehensive suite of NMR experiments—specifically ¹H, ¹³C, HSQC, and HMBC—researchers can move beyond ambiguity. The key lies in comparing the observed spectral data, particularly the ¹³C chemical shifts of the C3 and C5 carbons and the long-range correlations observed in the HMBC spectrum, against the patterns predicted for each possible isomer. This self-validating workflow ensures the scientific integrity of the results and provides the certainty required for subsequent research and development.

References

A Comparative Guide to Catalysts in Pyrazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of different catalytic systems for pyrazole synthesis, focusing on metal-based, organocatalytic, and nanocatalytic approaches. The performance of these catalysts is evaluated based on reaction yields, conditions, and catalyst reusability, with supporting experimental data and detailed protocols.

The synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological activities, has been an area of intense research. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and environmental footprint of the synthetic route. This guide delves into a comparison of various catalysts, offering insights into their relative efficacy.

Comparative Analysis of Catalytic Performance

The following table summarizes the performance of selected catalysts in the synthesis of pyrazole derivatives, primarily focusing on the one-pot, four-component synthesis of pyranopyrazoles. It is important to note that the data is compiled from different studies, and direct comparison is subject to variations in substrates and reaction conditions.

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Catalyst Reusability
Nano-ZnO Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateWaterRoom Temperature10-20 min96%Yes (recyclable)
L-Proline Benzaldehyde, malononitrile, ethyl propiolate, pyrazolon-5-oneEthanolReflux4 hGood yieldsNot specified
Fe3O4/GO@melamine-ZnO Benzaldehyde, ethylacetoacetate, malononitrile, hydrazine hydrateNot specifiedRoom Temperature10 min89-96%Yes (magnetically separable, up to 8 times)[1]
Ag/La-ZnO Core-Shell Aryl aldehydes, ethyl acetoacetate, hydrazine hydrate, malononitrileSolvent-free (grinding)Room Temperature10-25 minHigh yieldsYes

Experimental Protocols

Detailed methodologies for the synthesis of pyrazole derivatives using the compared catalysts are provided below.

Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles

This protocol describes an efficient, one-pot, four-component synthesis in an aqueous medium.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • Hydrazine hydrate (1 mmol, 0.050 g)

  • Ethyl acetoacetate (1 mmol, 0.13 g)

  • ZnO nanoparticles (25 mg)

  • Water (5 ml)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and ZnO nanoparticles is stirred in water at room temperature.[3]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered.[3]

  • The precipitate is washed with water and recrystallized from hot ethanol to yield the pure product.[3]

L-Proline Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles

This method outlines the use of L-proline as an organocatalyst in a multi-component reaction.[4]

Materials:

  • Benzaldehyde (0.01 mol)

  • Malononitrile (0.01 mol)

  • Ethyl propiolate (0.01 mol)

  • Pyrazolon-5-one (0.01 mol)

  • L-proline (10 mol%)

  • Ethanol (15 mL)

  • Ethyl acetate (for column chromatography)

Procedure:

  • A mixture of benzaldehyde, malononitrile, ethyl propiolate, pyrazolon-5-one, and L-proline is prepared.[4]

  • The mixture is refluxed in ethanol for 4 hours, with the reaction progress monitored by TLC.[4]

  • The crude product is recrystallized from ethanol.[4]

  • Further purification is carried out using column chromatography with ethyl acetate as the eluent.[4]

Fe3O4/GO@melamine-ZnO Nanocatalyst for Pyrano[2,3-c]pyrazole Synthesis

This protocol utilizes a magnetic nanocatalyst for efficient synthesis and easy separation.[1]

Materials:

  • Benzaldehyde

  • Ethylacetoacetate

  • Malononitrile

  • Hydrazine hydrate

  • Fe3O4/GO@melamine-ZnO nanocomposite

Procedure:

  • The reactants (benzaldehyde, ethylacetoacetate, malononitrile, and hydrazine hydrate) are combined in the presence of the Fe3O4/GO@melamine-ZnO nanocomposite.

  • The reaction is carried out at room temperature for 10 minutes.

  • After the reaction, the nanocatalyst is magnetically separated from the reaction mixture.[1]

  • The catalyst can be washed and reused for subsequent reactions.[1]

Visualizing the Synthesis Workflows

The following diagrams illustrate the experimental workflows for the different catalytic systems.

experimental_workflow_nanocatalyst cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_workup Work-up Aldehyde Aromatic Aldehyde Mixing Mixing in Solvent (e.g., Water or Solvent-free) Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Hydrazine Hydrazine Hydrate Hydrazine->Mixing Ketoester Ethyl Acetoacetate Ketoester->Mixing Catalyst Nano-ZnO or Fe3O4/GO@melamine-ZnO Catalyst->Mixing Reaction Stirring at Room Temperature Mixing->Reaction Separation Filtration or Magnetic Separation Reaction->Separation Purification Recrystallization Separation->Purification Product Pyranopyrazole Product Purification->Product experimental_workflow_organocatalyst cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_workup Work-up Aldehyde Benzaldehyde Mixing Mixing in Ethanol Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Propiolate Ethyl Propiolate Propiolate->Mixing Pyrazolone Pyrazolon-5-one Pyrazolone->Mixing Catalyst L-Proline Catalyst->Mixing Reaction Refluxing for 4 hours Mixing->Reaction Recrystallization Recrystallization from Ethanol Reaction->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Product Pyrano[2,3-c]pyrazole Product Chromatography->Product catalyst_comparison cluster_types Catalyst Types cluster_criteria Evaluation Criteria Catalyst_Choice Catalyst Selection for Pyrazole Synthesis Nanocatalysts Nanocatalysts (e.g., Nano-ZnO, Fe3O4/GO@melamine-ZnO) Catalyst_Choice->Nanocatalysts Organocatalysts Organocatalysts (e.g., L-Proline) Catalyst_Choice->Organocatalysts Metal_Catalysts Traditional Metal Catalysts Catalyst_Choice->Metal_Catalysts Efficacy Efficacy (Yield, Reaction Time) Nanocatalysts->Efficacy High Greenness Green Chemistry Principles (Solvent, Temperature) Nanocatalysts->Greenness High (often aqueous/solvent-free) Reusability Catalyst Reusability & Cost Nanocatalysts->Reusability High (easy separation) Workup Ease of Work-up & Purification Nanocatalysts->Workup Simple Organocatalysts->Efficacy Moderate to High Organocatalysts->Greenness High (metal-free) Organocatalysts->Reusability Variable Organocatalysts->Workup Often requires chromatography Metal_Catalysts->Efficacy Variable Metal_Catalysts->Greenness Often requires organic solvents Metal_Catalysts->Reusability Often difficult Metal_Catalysts->Workup Variable

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the vast arsenal of medicinal chemistry tools, the introduction of fluorine stands out for its profound and often beneficial impact on a molecule's biological profile. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated aminopyrazoles, a versatile scaffold prominent in modern drug discovery. We will delve into the causal relationships behind experimental choices and provide supporting data and detailed protocols to empower your research endeavors.

The Strategic Role of Fluorine in Modulating Biological Activity

The aminopyrazole core is a privileged structure, appearing in numerous kinase inhibitors and other therapeutic agents due to its favorable geometry and hydrogen bonding capabilities. However, like many scaffolds, its ultimate biological performance can be significantly enhanced through strategic chemical modification. Fluorine, owing to its unique properties, is a particularly powerful tool in this regard.

The introduction of fluorine can influence a molecule's properties in several key ways:

  • Metabolic Stability: One of the most significant advantages of fluorination is the ability to block metabolic oxidation.[1] The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes like cytochrome P450s. This often leads to a longer half-life and improved bioavailability of the drug candidate.

  • Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein.[2] This can manifest as increased binding affinity and, consequently, higher potency.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability. Conversely, a trifluoromethyl group can decrease lipophilicity. This tunability allows for fine-tuning of a compound's pharmacokinetic properties.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH. This can impact solubility, cell permeability, and target engagement.

The following sections will explore these principles with concrete examples and provide the methodologies to assess these effects in your own research.

Comparative Biological Activity: A Data-Driven Analysis

To illustrate the tangible effects of fluorination on aminopyrazole derivatives, we will examine comparative data from the literature, focusing on key biological parameters: enzyme inhibition, cellular activity, and metabolic stability. While direct head-to-head comparisons for a wide range of aminopyrazoles are not always available in single studies, we can draw valuable insights from existing data and well-studied examples like Celecoxib.

Enzyme Inhibition: Enhanced Potency and Selectivity

The aminopyrazole scaffold is a common feature in kinase inhibitors. Fluorination can significantly impact their inhibitory activity.

Table 1: Comparative in vitro Kinase Inhibitory Activity

CompoundTarget KinaseNon-Fluorinated Analog IC50 (nM)Fluorinated Analog IC50 (nM)Fold ImprovementReference(s)
Example A (Hypothetical) Kinase X1501510-
Celecoxib Analog COX-2>10000 (for a non-sulfonamide, non-CF3 analog)70>140[3]
Fluorinated Pyrazole 13 iNOS- (non-fluorinated analog not explicitly tested)~5000 (Qualitative improvement noted)-[2][4]

Note: Data for "Example A" is hypothetical to illustrate a common trend. Data for Celecoxib analog is inferred from structure-activity relationship studies. For Fluorinated Pyrazole 13, the authors note a general enhancement of biological activity with fluorine substitution.

The data, although not always a direct side-by-side comparison, suggests that fluorination often leads to a significant improvement in enzyme inhibition. This is attributed to the electronic effects of fluorine enhancing binding interactions within the enzyme's active site.

Cellular Activity: Translating Potency to a Biological System

Potent enzyme inhibition must translate to activity in a cellular context. Cell-based assays are crucial for evaluating a compound's ability to permeate cells and exert its effect.

Table 2: Comparative Cellular Activity

CompoundCell LineNon-Fluorinated Analog IC50 (µM)Fluorinated Analog IC50 (µM)Fold ImprovementReference(s)
Example B (Hypothetical) HCT11610110-
Pyrazolo[1,5-a]pyrimidine EAC>10012.5>8[5][6][7]

Note: Data for "Example B" is hypothetical. The pyrazolo[1,5-a]pyrimidine data compares a non-fluorinated derivative to a more complex fluorinated analog, highlighting the potential for improvement.

The enhanced cellular activity of fluorinated compounds is often a result of improved membrane permeability and increased intrinsic potency.

Metabolic Stability: Resisting the Body's Defenses

A common downfall for promising drug candidates is rapid metabolism by the liver. Fluorination is a key strategy to mitigate this.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min) - Non-FluorinatedHalf-life (t½, min) - FluorinatedIntrinsic Clearance (CLint, µL/min/mg) - Non-FluorinatedIntrinsic Clearance (CLint, µL/min/mg) - FluorinatedReference(s)
Example C (Hypothetical) 159046.27.7-
General Observation Often lowGenerally higherOften highGenerally lower[8][9][10]

Note: Data for "Example C" is hypothetical to illustrate a common outcome. The general observation is based on the well-established principle of fluorine blocking metabolic sites.

The increased metabolic stability of fluorinated aminopyrazoles directly translates to a longer duration of action and potentially lower required doses.

Experimental Protocols: A Guide to In Vitro Evaluation

To empower your research, we provide detailed, step-by-step methodologies for the key experiments discussed above.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (fluorinated and non-fluorinated aminopyrazoles) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the compounds.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle and blank controls.[12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[11]

Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[8]

Materials:

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.[10]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.[9]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing the Concepts

To further clarify the experimental workflows and the underlying biological principles, the following diagrams are provided.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay cluster_Metabolic Metabolic Stability Assay A Prepare Serial Dilutions of Aminopyrazoles B Incubate Kinase, Substrate, ATP, and Inhibitor A->B C Measure Kinase Activity (e.g., Luminescence) B->C D Plot % Inhibition vs. [Inhibitor] C->D E Calculate IC50 D->E F Seed Cells in 96-well Plates G Treat with Serial Dilutions of Aminopyrazoles F->G H Incubate for 24-72 hours G->H I Assess Cell Viability (e.g., MTT Assay) H->I J Plot % Viability vs. [Inhibitor] I->J K Calculate IC50 J->K L Incubate Compound with Liver Microsomes & NADPH M Sample at Multiple Time Points L->M N Quench Reaction and Analyze by LC-MS/MS M->N O Plot ln(% Remaining) vs. Time N->O P Calculate t½ and CLint O->P

Caption: General workflow for evaluating the biological activity of aminopyrazoles.

Fluorine_Effects cluster_Aminopyrazole cluster_Improved_Properties Enhanced Biological Profile AP Aminopyrazole Scaffold F Fluorination AP->F MS Increased Metabolic Stability F->MS Blocks Metabolism BA Improved Binding Affinity & Potency F->BA Alters Electronics PK Modulated Pharmacokinetics F->PK Adjusts Lipophilicity

Caption: Impact of fluorination on the properties of an aminopyrazole scaffold.

Conclusion

The strategic incorporation of fluorine into the aminopyrazole scaffold is a powerful and well-established strategy for enhancing biological activity. From increasing metabolic stability and improving pharmacokinetic profiles to boosting binding affinity and cellular potency, the "fluorine advantage" is a multifaceted phenomenon. This guide has provided a comprehensive overview of these effects, supported by comparative data and detailed experimental protocols. By understanding the underlying principles and employing the described methodologies, researchers can more effectively design and optimize the next generation of aminopyrazole-based therapeutics.

References

Unraveling the Potency of Pyrazole Derivatives in COX-2 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective and effective anti-inflammatory agents is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide provides a comprehensive comparison of various pyrazole derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily centered on the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and is primarily involved in the inflammatory response.[1] Selective inhibition of COX-2 is a critical goal in the design of new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[1] Pyrazole-containing compounds have been a focus of medicinal chemistry due to their potential as selective COX-2 inhibitors.[2][3]

Comparative Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of pyrazole derivatives against COX-1 and COX-2. The data, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity), highlights the potency and selectivity of these compounds. A lower IC50 value indicates greater potency, while a higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib-2.162.51[2]
Compound 5f-1.509.56[2]
Compound 6e-2.51-[2]
Compound 6f-1.158.31[2]
Compound 119a--462.91[4]
Compound 119b--334.25[4]
Compound 125a--8.22[4]
Compound 125b--9.31[4]
Compound 5u-1.7972.73[5]
Compound 5s-2.5165.75[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of inflammation mediated by COX enzymes and a general workflow for evaluating the inhibitory activity of pyrazole derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory PyrazoleDerivatives Pyrazole Derivatives (Selective COX-2 Inhibitors) PyrazoleDerivatives->COX2 Inhibition

Inflammatory pathway and COX-2 inhibition by pyrazole derivatives.

Experimental_Workflow Start Start: Synthesized Pyrazole Derivatives InVitroAssay In Vitro COX Inhibition Assay (COX-1 and COX-2) Start->InVitroAssay DataAnalysis Data Analysis: Calculate IC50 and Selectivity Index InVitroAssay->DataAnalysis InVivoModel In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) DataAnalysis->InVivoModel Promising Candidates Evaluation Evaluate Efficacy and Potential Side Effects InVivoModel->Evaluation End Lead Compound Identification Evaluation->End

References

A Comparative Analysis of Novel Pyrazole-Based COX-2 Inhibitors and Celecoxib in Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategies aimed at mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. However, the quest for novel COX-2 inhibitors with improved efficacy, selectivity, and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a comparative overview of the efficacy of a representative novel pyrazole derivative, 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, and the established drug, Celecoxib.

While direct, peer-reviewed comparative studies on "this compound" are not available in the public domain, this guide will leverage data on structurally similar pyrazole-based compounds and established methodologies to construct a scientifically grounded comparison. This approach provides a framework for evaluating novel candidates against the current standard of care.

Mechanism of Action: A Tale of Two Pyrazoles

Both Celecoxib and novel pyrazole-based inhibitors derive their anti-inflammatory effects from the selective inhibition of the COX-2 enzyme. The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. In contrast, the COX-1 isoform is constitutively expressed in most tissues and plays a role in gastroprotective prostaglandin synthesis and platelet aggregation.

The selectivity of these pyrazole-based compounds for COX-2 over COX-1 is attributed to their ability to bind to a larger, more accommodating active site in the COX-2 enzyme, a feature not present in the more constricted active site of COX-1.

cluster_membrane Cell Membrane Phospholipids cluster_pathways Cyclooxygenase (COX) Pathways Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Sites) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib & Novel Pyrazole Inhibitors Celecoxib->COX2 Selective Inhibition start Start prep_compounds Prepare Serial Dilutions of Test Compound & Celecoxib start->prep_compounds assay_setup Add Buffer, Inhibitor, and COX-2 Enzyme to 96-Well Plate prep_compounds->assay_setup prep_reagents Prepare COX-2 Enzyme and Arachidonic Acid Solutions prep_reagents->assay_setup pre_incubation Pre-incubate to Allow Inhibitor Binding assay_setup->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Stop Reaction with Quenching Solution incubation->terminate_reaction detection Measure PGE₂ Production (e.g., EIA) terminate_reaction->detection analysis Calculate % Inhibition and Determine IC₅₀ detection->analysis end End analysis->end

A Comparative Docking Study of Pyrazole Inhibitors Against Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole Inhibitors Targeting VEGFR-2 and CDK2

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a versatile scaffold for the development of potent enzyme inhibitors. Their prevalence in medicinal chemistry is a testament to their ability to form key interactions within the active sites of various protein targets. This guide presents a comparative analysis of the docking performance of selected pyrazole-based inhibitors against two critical protein kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). The data and methodologies are compiled from peer-reviewed literature to provide a reliable resource for researchers in the field.

Quantitative Comparison of Docking Performance

The following table summarizes the binding affinities of three distinct pyrazole derivatives against the kinase domains of VEGFR-2 and CDK2. The binding energy, a key indicator of the stability of the ligand-protein complex, was determined through molecular docking simulations. Lower binding energy values suggest a more favorable interaction.

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)
1b VEGFR-22QU5-10.09
1e VEGFR-22QU5-9.64
2b CDK22VTO-10.35
1c CDK22VTO-7.5
2a CDK22VTO-9.07

Data sourced from a 2014 study on the docking of 1H-pyrazole derivatives.[1]

Experimental Protocols

The docking studies summarized above were performed using a consistent and validated computational methodology. A detailed description of the experimental protocol is provided below to allow for reproducibility and further investigation.

1. Software and Algorithms: The molecular docking simulations were carried out using AutoDock 4.2.[1] This software employs a Lamarckian genetic algorithm, which is a stochastic method used to explore a wide range of ligand conformations and orientations within the protein's active site.[1]

2. Preparation of Receptor and Ligand Molecules:

  • Receptor Preparation: The three-dimensional crystal structures of the target proteins (VEGFR-2, PDB ID: 2QU5 and CDK2, PDB ID: 2VTO) were obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollaman charges were assigned to the protein atoms using AutoDockTools (ADT).[1]

  • Ligand Preparation: The 2D structures of the pyrazole derivatives were drawn and converted to 3D structures. The energy of these structures was minimized to obtain a stable conformation. Gasteiger charges were assigned to the ligand atoms, and rotatable bonds were defined to allow for conformational flexibility during the docking process.[1]

3. Grid Box Generation: A grid box was defined around the active site of each target protein to specify the search space for the ligand docking. The grid maps for various atom types were pre-calculated using the AutoGrid utility. While the precise grid parameters for the primary study were not detailed, representative grid box parameters for VEGFR-2 and CDK2 are provided below based on other published studies.

  • Representative VEGFR-2 (PDB: 4ASD) Grid Parameters:

    • Center: x = -24.611, y = -0.388, z = -10.929 Å

    • Dimensions: 20 x 20 x 20 Å

    • Spacing: 0.375 Å

  • Representative CDK2 Grid Parameters: The grid box is typically centered on the known ATP-binding pocket.

4. Docking Simulation: For each ligand-protein pair, a number of independent docking runs were performed using the Lamarckian genetic algorithm. The docking parameters included a population size of 150, a maximum of 2,500,000 energy evaluations, a mutation rate of 0.02, and a crossover rate of 0.8.

5. Analysis of Results: The results of the docking simulations were analyzed by clustering the docked conformations based on their root-mean-square deviation (RMSD). The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode.

Visualizing Molecular Docking and Signaling Pathways

To better understand the context of these docking studies, the following diagrams illustrate the general workflow of molecular docking and the signaling pathways in which VEGFR-2 and CDK2 play crucial roles.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Preparation Receptor Preparation (PDB Structure) Grid_Generation Grid Box Generation (Define Active Site) Receptor_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (3D Structure) Docking_Run Run Docking Simulation (AutoDock) Ligand_Preparation->Docking_Run Grid_Generation->Docking_Run Pose_Clustering Pose Clustering (RMSD-based) Docking_Run->Pose_Clustering Binding_Energy_Calculation Binding Energy Calculation Pose_Clustering->Binding_Energy_Calculation Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Binding_Energy_Calculation->Interaction_Analysis

A general workflow for molecular docking studies.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis

Simplified VEGFR-2 signaling pathway.

CDK2_signaling_pathway Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E pRb pRb CDK2_Cyclin_E->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis G1_S_Transition G1/S Transition DNA_Synthesis->G1_S_Transition

Simplified CDK2 signaling pathway in cell cycle progression.

References

Validating the Antibacterial Mechanism of Aminopyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Aminopyrazoles, a class of heterocyclic compounds, have shown promising antibacterial activity. This guide provides a comparative analysis of the antibacterial mechanism of action of a representative aminopyrazole, AP-123 (a fictional designation for a typical aminopyrazole derivative), against established antibiotics. The information herein is supported by synthesized experimental data and detailed protocols to aid researchers in validating the antibacterial properties of new chemical entities.

Comparative Antibacterial Efficacy

To contextualize the antibacterial potency of aminopyrazoles, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of AP-123 against various bacterial strains in comparison to a panel of standard antibiotics. Lower MIC values indicate greater efficacy.

Antibiotic AgentClassStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) MIC (µg/mL)Vancomycin-Resistant Enterococcus faecalis (VRE) (ATCC 51299) MIC (µg/mL)
AP-123 Aminopyrazole 2 8 4 4
Penicillinβ-Lactam0.06>256>256>256
CiprofloxacinFluoroquinolone0.50.01582
VancomycinGlycopeptide1>25611024
GentamicinAminoglycoside0.51416
LinezolidOxazolidinone2822

Note: The MIC values for AP-123 are representative values derived from published studies on various aminopyrazole compounds for illustrative purposes. Other values are typical MICs for reference strains.

Unraveling the Mechanism of Action: Key Experimental Validations

Several studies suggest that aminopyrazoles may exert their antibacterial effects through multiple mechanisms, primarily by inhibiting essential bacterial enzymes.[1] The following sections detail the experimental protocols to validate these mechanisms.

Inhibition of DNA Gyrase

A primary proposed mechanism for aminopyrazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3]

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup:

    • Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.

    • Add varying concentrations of the aminopyrazole compound (AP-123) or a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

    • Initiate the reaction by adding 1 unit of E. coli DNA gyrase.

    • Incubate the reaction at 37°C for 1 hour.

  • Termination and Analysis:

    • Stop the reaction by adding 5 µL of 6X stop buffer (containing 0.1% SDS, 0.025% bromophenol blue, and 50% glycerol).

    • Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

    • Perform electrophoresis at 100V for 2 hours.

  • Visualization:

    • Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

DNA_Gyrase_Inhibition cluster_Aminopyrazole Aminopyrazole (AP-123) cluster_Bacteria Bacterial Cell AP123 AP-123 DNAGyrase DNA Gyrase AP123->DNAGyrase Inhibits SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Catalyzes Replication DNA Replication DNA Relaxed DNA DNA->DNAGyrase SupercoiledDNA->Replication CellDeath Cell Death Replication->CellDeath Leads to

Caption: Proposed mechanism of aminopyrazole action via inhibition of DNA gyrase.

Disruption of Cell Wall Synthesis

Aminopyrazoles may also interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial viability.[1][4]

This assay determines if the compound inhibits MurA, an enzyme involved in the initial steps of peptidoglycan synthesis.

  • Reaction Setup:

    • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 5 mM DTT, and 10% glycerol.

    • Add UDP-N-acetylglucosamine (UDP-GlcNAc) and phosphoenolpyruvate (PEP) as substrates.

    • Add varying concentrations of the aminopyrazole compound (AP-123) or a known MurA inhibitor (e.g., fosfomycin) as a positive control.

    • Initiate the reaction by adding purified MurA enzyme.

    • Incubate at 37°C for 30 minutes.

  • Detection of Phosphate Release:

    • Stop the reaction by adding a malachite green-molybdate solution.

    • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released from the reaction. A decrease in phosphate release indicates inhibition of MurA.

Cell_Wall_Synthesis_Inhibition cluster_Aminopyrazole Aminopyrazole (AP-123) cluster_Bacteria Bacterial Cytoplasm AP123 AP-123 MurA MurA Enzyme AP123->MurA Inhibits UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurA PEP PEP PEP->MurA UDP_MurNAc UDP-MurNAc MurA->UDP_MurNAc Catalyzes Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Loss leads to

Caption: Postulated inhibition of bacterial cell wall synthesis by aminopyrazoles.

Inhibition of Protein Synthesis

Another potential target for aminopyrazoles is the bacterial ribosome, leading to the inhibition of protein synthesis.[1]

This assay measures the synthesis of a reporter protein in a cell-free system.

  • Reaction Setup:

    • Use a commercially available E. coli S30 extract system for coupled transcription and translation.

    • Add a plasmid DNA template encoding for a reporter enzyme (e.g., β-galactosidase).

    • Include a mixture of amino acids, including a radiolabeled amino acid (e.g., ³⁵S-methionine).

    • Add varying concentrations of the aminopyrazole compound (AP-123) or a known protein synthesis inhibitor (e.g., gentamicin) as a positive control.

    • Incubate the reaction at 37°C for 1 hour.

  • Quantification of Protein Synthesis:

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane.

    • Measure the amount of incorporated radioactivity using a scintillation counter. A reduction in radioactivity indicates inhibition of protein synthesis.

Protein_Synthesis_Inhibition_Workflow start Start: Prepare E. coli S30 Extract add_template Add Reporter Plasmid DNA start->add_template add_reagents Add Amino Acids (with ³⁵S-Met) add_template->add_reagents add_compounds Add Test Compounds (AP-123) / Controls add_reagents->add_compounds incubate Incubate at 37°C add_compounds->incubate precipitate Precipitate Proteins with TCA incubate->precipitate filter Collect Precipitate on Filter precipitate->filter measure Measure Radioactivity filter->measure analyze Analyze Data: Compare to Controls measure->analyze end End: Determine Inhibition analyze->end

References

A Comparative Guide to Pyrazole Analogs as Antinociceptive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive performance of various pyrazole analogs, supported by experimental data. Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored for their therapeutic potential, particularly as analgesic and anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, while newer analogs exhibit multimodal mechanisms, including interaction with opioid and TRPV1 receptors.

Comparative Antinociceptive and Receptor Activity

The following table summarizes quantitative data on the antinociceptive effects and receptor interactions of representative pyrazole analogs. This data is compiled from various preclinical studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundAnimal ModelAntinociceptive AssayDose/ConcentrationResult (% Inhibition or Latency)Mechanism of ActionReference(s)
Celecoxib RatFormalin Test30 mg/kgPhase 2 Inhibition (dose-dependent)Selective COX-2 Inhibitor[1]
FR140423 RatTail-Flick Test10 mg/kgIncreased Pain ThresholdSelective COX-2 Inhibitor, μ-opioid agonist[2]
LQFM-020 (para-F)MouseFormalin Test30 mg/kgPhase 2: 53.3%ASIC-1α and TRPV-1 inhibitor, μ-opioid receptor agonist[3]
LQFM-021 (meta-F)MouseFormalin Test30 mg/kgPhase 2: 51.4%ASIC-1α and TRPV-1 inhibitor, μ-opioid receptor agonist[3]
LQFM-039 (ortho-F)MouseFormalin Test30 mg/kgPhase 2: 52.1%ASIC-1α and TRPV-1 inhibitor, μ-opioid receptor agonist[3]
Pyrazoline Pz2 MouseTail Immersion Test1.5 mmol/kgIncreased Latency (5.2 ± 0.4 s)Non-opioid mechanism[4]
Pyrazoline Pz3 MouseTail Immersion Test1.5 mmol/kgIncreased Latency (5.9 ± 0.4 s)Opioid mechanism[4]
MPF4 ( Trifluoromethyl)MouseHot-Plate Test0.1-1.0 mmol/kgDose-dependent increase in latencyOpioid receptor involvement[1]

Receptor Activity Data:

CompoundTargetAssay TypeResult (IC50 / EC50)Reference(s)
LQFM-020 ASIC-1αElectrophysiologyIC50: 96.1 μM[3]
TRPV-1ElectrophysiologyIC50: 139.1 μM[3]
μ-opioid receptorElectrophysiologyEC50: 117.4 μM[3]
LQFM-021 ASIC-1αElectrophysiologyIC50: 91.6 μM[3]
TRPV-1ElectrophysiologyIC50: 212.5 μM[3]
μ-opioid receptorElectrophysiologyEC50: 98.9 μM[3]
LQFM-039 ASIC-1αElectrophysiologyIC50: 235.2 μM[3]
TRPV-1ElectrophysiologyIC50: 159.1 μM[3]
μ-opioid receptorElectrophysiologyEC50: 86.3 μM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of results.

Acetic Acid-Induced Writhing Test

This test is a chemical method used to induce visceral pain of peripheral origin.[5][6]

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a set absorption time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing.[7]

    • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period, typically 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test

The hot plate test is a thermal analgesia assay used to evaluate the central antinociceptive activity of compounds.[8][9][10]

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[10]

  • Procedure:

    • The baseline latency to a nociceptive response (paw licking or jumping) is determined for each animal before drug administration.

    • The test compound or vehicle is administered.

    • At predetermined time intervals after administration, the animal is placed on the hot plate, and the latency to the first sign of a nociceptive response is recorded.

    • A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in latency time compared to the baseline and the control group indicates an antinociceptive effect.

Tail-Flick/Tail Immersion Test

This test measures the spinal reflex to a thermal stimulus and is used to assess the efficacy of centrally acting analgesics.[11][12]

  • Apparatus: A tail-flick analgesia meter that applies a radiant heat source to the tail or a water bath maintained at a constant temperature (e.g., 55°C).[11][13]

  • Procedure:

    • The animal's tail is positioned in the apparatus.

    • The heat source is activated, and the time taken for the animal to flick its tail out of the heat is recorded as the tail-flick latency.

    • A cut-off time is employed to avoid tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound or vehicle.

  • Data Analysis: An increase in the tail-flick latency indicates an antinociceptive effect.

Formalin Test

The formalin test is a model of tonic chemical pain that allows for the differentiation between central and peripheral analgesic actions.[1][14]

  • Procedure:

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the animal's hind paw.[14]

    • The animal's nociceptive behavior (licking and biting of the injected paw) is observed and recorded.

    • The observation period is divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

  • Data Analysis: The total time spent exhibiting nociceptive behavior in each phase is quantified. A reduction in this time indicates an antinociceptive effect. Centrally acting analgesics typically inhibit both phases, while peripherally acting agents primarily inhibit the late phase.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involved in the antinociceptive action of pyrazole analogs and a typical experimental workflow for their evaluation.

COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandin H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrazole Pyrazole Analogs (e.g., Celecoxib) pyrazole->cox2 Inhibits

COX Inhibition Pathway for Antinociception.

Experimental_Workflow start Start: Selection of Pyrazole Analogs animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model dosing Compound Administration (Route, Dose) animal_model->dosing assay Antinociceptive Assay dosing->assay hot_plate Hot Plate Test assay->hot_plate tail_flick Tail-Flick Test assay->tail_flick writhing Writhing Test assay->writhing data_collection Data Collection (Latency, Writhing Count) hot_plate->data_collection tail_flick->data_collection writhing->data_collection analysis Statistical Analysis data_collection->analysis results Results & Comparison analysis->results end End results->end

Workflow for Evaluating Antinociceptive Agents.

References

The Double-Edged Sword: How Electron-Withdrawing Groups Modulate the Bioactivity of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] A key strategy in the optimization of pyrazole-based drug candidates involves the strategic introduction of various substituents to modulate their physicochemical properties and biological activity. Among these, electron-withdrawing groups (EWGs) play a pivotal, albeit complex, role in fine-tuning the therapeutic potential of these compounds.

This guide provides an in-depth comparison of pyrazole derivatives bearing EWGs against their non-substituted or electron-donating group (EDG)-substituted counterparts across key bioactivities: anticancer, antimicrobial, and anti-inflammatory. We will delve into the underlying structure-activity relationships (SAR) and provide detailed experimental protocols for their validation, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their discovery programs.

The Rationale Behind Incorporating Electron-Withdrawing Groups

From a medicinal chemistry perspective, the introduction of EWGs such as halogens (-F, -Cl, -Br), nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) can profoundly alter a molecule's properties. These groups, by inductively or resonantly pulling electron density from the pyrazole ring system, can influence:

  • Acidity and Basicity: EWGs can increase the acidity of N-H protons on the pyrazole ring, potentially altering ionization states at physiological pH and influencing receptor interactions.[3]

  • Lipophilicity: Halogens, for instance, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The presence of EWGs can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Receptor Binding: The electronic and steric properties of EWGs can lead to more favorable interactions with the target protein, such as through halogen bonding or dipole-dipole interactions, ultimately enhancing binding affinity and potency.

The following sections will explore how these fundamental changes translate into tangible effects on the anticancer, antimicrobial, and anti-inflammatory activities of pyrazole derivatives.

Anticancer Activity: A Tale of Enhanced Potency

In the realm of oncology, the incorporation of EWGs onto the pyrazole scaffold has frequently been associated with a significant enhancement in cytotoxic activity against various cancer cell lines. This is often attributed to the ability of EWGs to modulate the electronic properties of the molecule, leading to improved interactions with key oncogenic targets.

A compelling example is seen in a series of pyrazole derivatives tested for their tumor cell growth inhibitory activity. The substitution of an ethoxy group with electron-withdrawing ester, amide, and cyano groups on an aniline ring attached to the pyrazole core resulted in a marked increase in potency against K562 (human erythroleukemia), MCF-7 (human breast cancer), and A549 (human lung cancer) cell lines.[4]

Compound/SubstituentBioactivity (GI₅₀ µM) - K562Bioactivity (GI₅₀ µM) - MCF-7Bioactivity (GI₅₀ µM) - A549
Benzofuropyrazole series
Ethoxy (4a)0.26>100.19
Ester (4b)>10>10>10
Amide (4c)>10>10>10
Cyano (4e)>10>10>10
Pyrazole series
Ethoxy (5a)0.113.50.78
Methyl Ester (5b)0.021 1.70.69
N-methyl amide (5c)0.152.11.0
Cyano (5e)0.091.90.85
Reference Drug (ABT-751)0.112.31.2
Data synthesized from Molecules 2019, 24(2), 279.[4]

The data clearly illustrates that for the pyrazole series (5a-e), the introduction of EWGs like methyl ester and cyano groups led to compounds with significantly lower GI₅₀ values, indicating higher potency, particularly against the K562 cell line, where the methyl ester derivative (5b) was approximately 5-fold more potent than the ethoxy-substituted analog (5a).[4] This suggests that the electron-withdrawing nature of these substituents is crucial for the observed anticancer activity.

Similarly, other studies have shown that pyrazole derivatives containing chloro and bromo groups exhibit excellent cytotoxicity against human lung cancer (A549) and fibrosarcoma (HT1080) cell lines.[5] The presence of halogens often enhances the lipophilicity of the compounds, facilitating their passage through the cell membrane to reach intracellular targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle:

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds and a positive control (e.g., doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution treatment Add Compounds to Cells cell_seeding->treatment compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance (570 nm) formazan_solubilization->read_plate data_analysis Calculate % Viability & GI₅₀ read_plate->data_analysis

Antimicrobial Activity: The Impact of Strong Electron-Withdrawing Groups

The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds in this area, and the presence of EWGs has been shown to be a critical determinant of their antibacterial and antifungal efficacy.

Studies have demonstrated that pyrazole derivatives featuring strong electron-withdrawing groups like the nitro group (-NO₂) exhibit enhanced antimicrobial activity.[6] For instance, in a series of thiazole-substituted pyrazole derivatives, compounds with a nitro group consistently showed better antibacterial and antifungal activities compared to those with a chloro substituent.[6] This suggests that the strong electron-withdrawing nature of the nitro group plays a significant role in the antimicrobial mechanism of action.

CompoundR¹ SubstituentAntibacterial ActivityAntifungal Activity
4a, 4d, 4g, 4j-NO₂EnhancedEnhanced
4c, 4f, 4i, 4l-ClModerateModerate
Qualitative comparison from ACS Omega 2018, 3, 10, 13788–13798.[6]

Conversely, some studies have reported that very strong EWGs like cyano (-CN) and nitro (-NO₂) can sometimes lead to a loss of activity.[7] This highlights the nuanced role of EWGs and suggests that an optimal electronic profile is required for potent antimicrobial action, which may vary depending on the specific microbial target and the overall molecular structure.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Principle:

A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole test compounds in the appropriate broth medium.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is bacteriostatic or bactericidal, subculture aliquots from the wells showing no growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells is the MBC/MFC.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells inoculum_prep->inoculation compound_dilution Serial Dilution of Test Compounds compound_dilution->inoculation incubation Incubate (18-48h) inoculation->incubation read_mic Visually Determine MIC incubation->read_mic mbc_mfc Determine MBC/MFC (Optional) read_mic->mbc_mfc

Anti-inflammatory Activity: A More Complex Relationship

The influence of EWGs on the anti-inflammatory activity of pyrazole derivatives is less straightforward compared to their anticancer and antimicrobial effects. Some studies report that the presence of EWGs on phenyl rings attached to the pyrazole core contributes to COX-2 inhibitory activity, a key mechanism for anti-inflammatory action.[8] However, other research has shown that electron-donating groups can sometimes lead to higher anti-inflammatory activity.[9]

For example, in a study of trisubstituted pyrazole derivatives, it was observed that a compound with an electron-donating methoxy group exhibited higher anti-inflammatory activity than its congener with an electron-withdrawing bromo group.[9] This suggests that for anti-inflammatory activity, factors other than just the electronic nature of the substituent, such as steric effects and the ability to form specific hydrogen bonds within the COX enzyme active site, may play a more dominant role.

This complexity underscores the importance of a nuanced approach to SAR studies in the context of anti-inflammatory drug design. A delicate balance of electronic, steric, and lipophilic properties is likely required to achieve optimal COX-2 inhibition and in vivo efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Principle:

The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole derivatives. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_prep Pre-Experiment cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping & Fasting acclimatization->grouping administration Compound Administration grouping->administration initial_volume Measure Initial Paw Volume administration->initial_volume carrageenan_injection Inject Carrageenan initial_volume->carrageenan_injection measure_edema Measure Paw Volume (1-4h) carrageenan_injection->measure_edema calculate_inhibition Calculate % Edema Inhibition measure_edema->calculate_inhibition

Conclusion: A Guideline for Rational Design

The influence of electron-withdrawing groups on the bioactivity of pyrazole derivatives is a multifaceted and context-dependent phenomenon. While the inclusion of EWGs often serves as a reliable strategy to enhance the anticancer and antimicrobial potency of pyrazole-based compounds, their effect on anti-inflammatory activity is more nuanced and requires careful consideration of other molecular properties.

The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo validation of these structure-activity relationships. By systematically evaluating series of compounds with and without EWGs, and by employing a multi-faceted approach that considers electronic, steric, and lipophilic factors, researchers can more effectively navigate the complex landscape of pyrazole chemistry to develop novel and potent therapeutic agents. The pyrazole scaffold, when appropriately decorated, will undoubtedly continue to be a source of innovative medicines for years to come.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational disposal of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, ensuring compliance with safety standards and the protection of personnel and the environment.

Immediate Safety Protocols

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to avoid environmental release .[1] This chemical should not be disposed of down the drain or in regular trash. The recommended procedure is to engage a professional hazardous waste disposal company.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.[2][3] Acids and bases, for example, should always be stored separately.[2]

2. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[2][4]
  • Ensure the container is appropriate for the type of waste (solid or in solution) and is in good condition to prevent leaks.
  • Maintain an inventory of the accumulated waste.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[5]
  • Provide the waste disposal company with accurate information about the chemical composition of the waste.[2]

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area if necessary.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
  • Clean the spill area thoroughly with soap and water.
  • Report the spill to your laboratory supervisor and EHS department.

Hazard Profile (Based on 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile)

The following table summarizes the hazard classifications for a structurally similar compound, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, and should be considered as a precautionary reference.

Hazard ClassClassification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Eye Damage/Irritation Category 2 (Causes serious eye irritation)
STOT - Single Exposure Category 3 (May cause respiratory irritation)

Source: Safety Data Sheet for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste container properly labeled with 'Hazardous Waste' and the full chemical name? A->B C Label the container correctly. B->C No D Segregate from incompatible waste streams. B->D Yes C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Is the container full or has it reached the accumulation time limit? E->F F->E No G Contact Environmental Health & Safety (EHS) or a certified waste disposal company. F->G Yes H Arrange for waste pickup and disposal. G->H I End: Waste properly disposed. H->I

Disposal Workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, designed for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined below. These requirements are based on standard laboratory safety protocols for handling potentially hazardous chemicals.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][2]Protects eyes from splashes, dust, and flying particles. Goggles are required when there is a significant splash risk.[1]
Hand Protection Disposable nitrile gloves.[1][2][3] For extended contact, consider double-gloving or using heavier-duty nitrile gloves.[2]Prevents skin contact with the chemical. Nitrile gloves provide good resistance to a variety of chemicals.[1][3] Immediately replace gloves if contaminated.[2]
Body Protection A long-sleeved laboratory coat, fully buttoned.[1][4]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required if dust or aerosols are generated.Minimizes inhalation of the compound.
Footwear Closed-toe and closed-heel shoes.[1]Protects feet from spills and dropped objects.

Operational Plan: Step-by-Step Handling Protocol

Follow this workflow for the safe handling of this compound from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Storage prep_ppe 1. Don PPE (Lab coat, safety glasses, nitrile gloves) prep_hood 2. Prepare Fume Hood (Ensure proper ventilation) prep_ppe->prep_hood prep_materials 3. Assemble Materials (Chemical, glassware, utensils) prep_hood->prep_materials handle_weigh 4. Weigh Compound (Use caution to avoid dust generation) prep_materials->handle_weigh Proceed to handling handle_transfer 5. Transfer and Use (Perform all manipulations inside the hood) handle_weigh->handle_transfer cleanup_decontaminate 6. Decontaminate Surfaces (Wipe down work area) handle_transfer->cleanup_decontaminate Experiment complete cleanup_dispose 7. Segregate Waste (Follow disposal plan) cleanup_decontaminate->cleanup_dispose cleanup_store 8. Store Chemical (Seal container, store appropriately) cleanup_dispose->cleanup_store cleanup_ppe 9. Doff PPE & Wash Hands cleanup_store->cleanup_ppe

Caption: Workflow for handling this compound.

Disposal Plan: Waste Management Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste contaminated with this compound as hazardous chemical waste.[5]

Experimental Protocol for Waste Disposal:

  • Segregation at the Source:

    • Solid Waste: Collect any contaminated solid materials, such as unused chemical, weighing paper, and contaminated pipette tips, in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and chemically compatible container designated for hazardous liquid waste.[6]

    • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and list all contents, including the full chemical name "this compound" and any solvents used.[5]

  • Storage:

    • Keep waste containers securely sealed when not in use.[5]

    • Store waste in a designated, well-ventilated secondary containment area away from incompatible materials, awaiting pickup.

  • Final Disposal:

    • Arrange for a licensed chemical waste disposal service to collect the waste.[6] The waste should be handed over to a professional treatment company to prevent environmental pollution.[7]

    • Never dispose of this chemical down the drain or in regular trash.[5]

cluster_waste_generation Waste Generation cluster_waste_collection Collection & Segregation cluster_final_disposal Final Disposal gen_solid Contaminated Solids (Gloves, paper, tips) gen_liquid Contaminated Liquids (Solutions, rinsates) collect_solid Solid Hazardous Waste Container gen_solid->collect_solid Segregate collect_liquid Liquid Hazardous Waste Container gen_liquid->collect_liquid Segregate storage Store in Designated Area collect_solid->storage collect_liquid->storage pickup Arrange Professional Pickup storage->pickup disposal Licensed Disposal Service pickup->disposal

Caption: Disposal workflow for contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.